molecular formula C8H18N2 B12436238 Octanamidine CAS No. 57536-05-7

Octanamidine

Cat. No.: B12436238
CAS No.: 57536-05-7
M. Wt: 142.24 g/mol
InChI Key: DCSZNUYIFQSWQW-UHFFFAOYSA-N
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Description

Octanamidine (CAS 114878-45-4) is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It is provided for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers investigating the mechanism of action of antimicrobial agents may find interest in Octanamidine. Literature indicates that compounds structurally related to Octanamidine, such as octenidine hydrochloride, function as cationic surfactants . These related substances exhibit a mechanism of action that involves disrupting the cell membranes of microorganisms . This action is primarily due to their positive charge, which facilitates electrostatic attraction to and integration into negatively charged microbial membranes, leading to membrane permeabilization and leakage of cellular contents . Further studies on related bispyridine compounds suggest that such interactions can cause rapid depolarization and increased fluidity of the cell membrane, resulting in a loss of membrane integrity and cell death . This non-specific, physical mechanism of action against a broad spectrum of microorganisms makes it a valuable subject for research, particularly in the study of antimicrobial surfaces and infection control .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57536-05-7

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

octanimidamide

InChI

InChI=1S/C8H18N2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H3,9,10)

InChI Key

DCSZNUYIFQSWQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=N)N

Origin of Product

United States

Foundational & Exploratory

Octanamidine chemical structure and molecular formula

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Structure, Synthesis, and Molecular Characterization

Executive Summary

Octanamidine (IUPAC: Octanimidamide ) is an aliphatic amidine derivative of octanoic acid, characterized by a lipophilic C8 alkyl chain attached to a highly polar, basic amidine group. It serves as a critical building block in medicinal chemistry for the synthesis of nitrogenous heterocycles and acts as a functional mimic of the arginine side chain in protease inhibitor design.

This guide provides a rigorous technical analysis of Octanamidine, focusing on its structural dynamics, validated synthesis protocols via the Pinner reaction, and physicochemical properties relevant to drug development.

Chemical Identity & Structural Analysis[1][2][3][4]

Octanamidine exists in equilibrium between two tautomeric forms, a property that significantly influences its reactivity and binding affinity in biological systems. It is most commonly handled as its hydrochloride salt to ensure stability against hydrolysis.

Core Chemical Data
ParameterData
Common Name Octanamidine
IUPAC Name Octanimidamide
CAS Number (Free Base) 57536-05-7
CAS Number (HCl Salt) 52011-10-6
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol (Free Base); 178.70 g/mol (HCl)
SMILES CCCCCCCC(=N)N
InChI Key VHJKOLAKAFYZMC-UHFFFAOYSA-N
Tautomerism and Structural Dynamics

The amidine functional group exhibits prototropic tautomerism. In the absence of substitution on the nitrogen atoms, the two tautomers are degenerate (identical), but in solvated environments or upon binding to enzyme active sites, the proton localization becomes critical.

Tautomerism T1 Imino Tautomer R-C(=NH)NH2 Reaction Prototropic Shift T1->Reaction T2 Amino Tautomer R-C(NH2)=NH Reaction->T2

Figure 1: Tautomeric equilibrium of the amidine group. In Octanamidine, R = Heptyl (C7H15).

Physicochemical Properties[3][9][10]

Understanding the physicochemical profile of Octanamidine is essential for its application in formulation and assay development.

Basicity and Ionization

Amidines are among the strongest organic bases (non-ionic). The protonated form (amidinium ion) is resonance-stabilized, delocalizing the positive charge across both nitrogen atoms.

  • pKa (Conjugate Acid): ~12.4

  • Physiological State: At pH 7.4, Octanamidine exists almost exclusively (>99.9%) as the cationic amidinium species (

    
    ). This cationic charge drives its interaction with anionic residues (e.g., Aspartate, Glutamate) in protein active sites.
    
Solubility and Amphiphilicity
  • Amphiphilic Nature: The molecule possesses a hydrophobic octyl tail and a hydrophilic cationic head, giving it surfactant-like properties.

  • Solubility (HCl Salt): Highly soluble in water, ethanol, and DMSO. Insoluble in non-polar solvents like hexane or diethyl ether.

  • Hygroscopicity: The hydrochloride salt is hygroscopic and must be stored under desiccant.

Synthesis & Manufacturing: The Pinner Reaction

The most robust method for synthesizing Octanamidine is the Pinner Synthesis , which converts Octanenitrile to the amidine via an imidate intermediate. This method avoids the use of high-pressure ammonia required in direct amination.

Reaction Logic
  • Activation: The nitrile is activated by anhydrous HCl in alcohol to form an imidate ester (Pinner salt).

  • Ammonolysis: The imidate is treated with ammonia to displace the alkoxy group, yielding the amidine.

Experimental Protocol

Note: All steps must be performed under anhydrous conditions to prevent hydrolysis of the imidate to the ester.

Reagents:

  • Octanenitrile (CAS 124-12-9)[1][2]

  • Anhydrous Ethanol (EtOH)

  • HCl gas (dried) or Acetyl Chloride/EtOH mixture

  • Ammonia (NH₃) in Methanol/Ethanol (7N)

Step-by-Step Methodology:

  • Formation of Ethyl Octanimidate HCl:

    • Dissolve Octanenitrile (10.0 g, 80 mmol) in anhydrous Ethanol (10 mL) and Diethyl ether (40 mL).

    • Cool the solution to 0°C in an ice-salt bath.

    • Bubble dry HCl gas through the solution for 2–3 hours until saturation. Alternatively, add Acetyl Chloride dropwise to the ethanol solution to generate anhydrous HCl in situ.

    • Seal the flask and store at 4°C for 24–48 hours. The imidate hydrochloride salt may precipitate; if not, precipitate with excess dry ether.

    • Yield Check: Monitor disappearance of the nitrile peak (2240 cm⁻¹) via IR.

  • Conversion to Octanamidine:

    • Suspend the crude imidate salt in anhydrous Ethanol (50 mL).

    • Add 7N NH₃ in Methanol (3 eq, 240 mmol) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Concentrate the solvent under reduced pressure.

    • Purification: Recrystallize the residue from Acetone/Ethanol to obtain pure Octanamidine Hydrochloride.

PinnerSynthesis Nitrile Octanenitrile (C7H15-CN) Imidate Ethyl Octanimidate HCl (Intermediate) Nitrile->Imidate Step 1: Pinner Reaction (0°C, Anhydrous) Alcohol Ethanol + HCl(g) Alcohol->Imidate Step 1: Pinner Reaction (0°C, Anhydrous) Amidine Octanamidine HCl (C7H15-C(=NH)NH2 • HCl) Imidate->Amidine Step 2: Ammonolysis (-OEt displacement) Ammonia Ammonia (NH3) Ammonia->Amidine Step 2: Ammonolysis (-OEt displacement)

Figure 2: Pinner synthesis pathway for Octanamidine production.

Analytical Characterization

To validate the identity and purity of synthesized Octanamidine, the following spectral markers are definitive.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • δ 8.8–9.2 ppm (br s, 3H/4H): Characteristic broad signal for the amidinium protons (

      
       and 
      
      
      
      ).
    • δ 2.35 ppm (t, 2H):

      
      -methylene protons (
      
      
      
      ). The shift is deshielded relative to the nitrile precursor due to the cationic amidine.
    • δ 1.55 ppm (m, 2H):

      
      -methylene protons.
      
    • δ 1.25 ppm (m, 8H): Bulk methylene chain.

    • δ 0.85 ppm (t, 3H): Terminal methyl group.

Infrared Spectroscopy (FT-IR)
  • 3000–3300 cm⁻¹: Strong, broad N-H stretching (amidinium salt).

  • 1680–1690 cm⁻¹: Strong C=N stretching (amidine I band). This is the diagnostic peak, distinct from the nitrile (2240 cm⁻¹) and amide (1650 cm⁻¹).

Biological & Pharmaceutical Relevance[2][12][13][14][15]

Octanamidine is not merely a chemical intermediate; its structural properties make it a valuable probe in drug discovery.

Protease Inhibition (Serine Proteases)

Octanamidine mimics the side chain of Arginine . Many serine proteases (e.g., Trypsin, Thrombin, Urokinase) have a specificity pocket (S1 pocket) containing an Aspartate residue (Asp189 in Trypsin) that binds the positively charged guanidine group of arginine.

  • Mechanism: The octanamidine cation anchors into the S1 pocket via salt-bridge formation with Aspartate. The C8 chain can interact with hydrophobic residues in the S2/S3 subsites or the enzyme surface, potentially improving binding affinity over simple acetamidine.

  • Application: Used as a fragment lead or competitive inhibitor in crystallographic studies to map the active site requirements of novel proteases.

Antimicrobial & Surfactant Activity

Long-chain amidines exhibit antimicrobial properties similar to quaternary ammonium compounds (QACs) but with pH-dependent activity.

  • Mode of Action: The cationic head group disrupts bacterial cell membranes, while the lipophilic C8 tail facilitates insertion into the lipid bilayer.

  • Target: Effective against Gram-positive bacteria and certain fungi.

References

  • National Institute of Standards and Technology (NIST). (2025).[1] Octanenitrile (CAS 124-12-9) Thermochemical Data. NIST Chemistry WebBook.[1] Retrieved from [Link]

  • CAS Common Chemistry. (2025).[3] Octanimidamide Hydrochloride (CAS 52011-10-6).[4][5] American Chemical Society.[3] Retrieved from [Link]

Sources

Technical Monograph: Octanamidine (Octanimidamide)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Octanamidine CAS number and chemical identifiers Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals

Chemical Identity, Synthetic Protocols, and Applications in Drug Design

Executive Summary & Critical Distinction

Octanamidine (systematically Octanimidamide ) is an aliphatic amidine derivative of octanoic acid, primarily utilized as a versatile building block in the synthesis of nitrogenous heterocycles and as a pharmacological probe for serine proteases.[1]

CRITICAL ADVISORY: Researchers must distinguish Octanamidine (C8 mono-amidine) from Octenidine (a bis-pyridinium antiseptic, CAS 70775-75-6).[2][3][4] These are structurally and functionally distinct entities.[2][4] Confusing the two in procurement or literature search is a common error due to phonetic similarity.[2][3][4] This guide focuses exclusively on the C8 amidine species.[2][3][4]

Chemical Identity & Physiochemical Profile

The following identifiers have been verified against chemical registries (CAS, PubChem) to ensure precision in procurement and database integration.

Table 1: Chemical Identifiers
PropertyOctanamidine (Free Base)Octanamidine Hydrochloride (Salt)
CAS Number 57536-05-7 52011-10-6
IUPAC Name OctanimidamideOctanimidamide hydrochloride
Synonyms Caprylamidine; HeptylformamidineCaprylamidine HCl
Molecular Formula C₈H₁₈N₂C₈H₁₈N₂[2][3][4][5] · HCl
Molecular Weight 142.24 g/mol 178.70 g/mol
SMILES CCCCCCCC(N)=NCCCCCCCC(N)=N.Cl
InChI Key OZE0372S5A (Base)SMGTYJPMKXNQFY (Salt)
Appearance Oily liquid / Low-melting solidWhite to off-white hygroscopic solid
Solubility Soluble in EtOH, DMSO, CHCl₃Soluble in water, EtOH; Insoluble in Et₂O

Expert Insight: The free base is chemically labile, readily absorbing CO₂ from the air to form carbonates or hydrolyzing to octanamide. For storage and synthetic stability, the hydrochloride salt (CAS 52011-10-6) is the preferred form.[2][4]

Synthetic Routes & Mechanistic Insight

The industrial and laboratory standard for synthesizing Octanamidine is the Pinner Synthesis .[2][3][4] This method transforms a nitrile into an amidine via an imidate intermediate.[2][3][4]

Protocol 1: Pinner Synthesis of Octanamidine HCl

Objective: Conversion of Octanenitrile to Octanamidine Hydrochloride.[2][3][4] Precursors: Octanenitrile (CAS 124-12-9), Anhydrous HCl gas, Absolute Ethanol, Anhydrous Ammonia.[2]

Step-by-Step Methodology:

  • Imidate Formation (Pinner I):

    • Dissolve Octanenitrile (1.0 eq) in absolute ethanol (1.1 eq) and diethyl ether (solvent).

    • Cool the system to 0°C under an inert atmosphere (Ar or N₂).[2][4]

    • Bubble anhydrous HCl gas through the solution until saturation (approx. 4-6 hours). Crucial: Moisture must be excluded to prevent hydrolysis to the ester.[2][4]

    • Precipitate the imidate ester hydrochloride by adding excess dry ether.[2][3][4] Filter and dry under vacuum.[2][3][4]

  • Amidine Formation (Pinner II):

    • Suspend the imidate ester intermediate in anhydrous ethanol.[3][4]

    • Treat with an excess of anhydrous ammonia (gas or solution in EtOH) at 0°C.[2][3]

    • Stir at room temperature for 12-24 hours.

    • Evaporate solvent.[4] Recrystallize the residue from acetone/ethanol to yield Octanamidine HCl.[2][3][4]

Visualization: The Pinner Mechanism

The following diagram illustrates the reaction flow and critical intermediates.[2][3][4]

PinnerSynthesis Figure 1: Pinner Synthesis Pathway for Octanamidine. Note the critical moisture sensitivity of the Imidate. Nitrile Octanenitrile (C7H15-CN) HCl + HCl / EtOH (Anhydrous) Nitrile->HCl Imidate Ethyl Octanimidate HCl (Intermediate) HCl->Imidate Pinner I (0°C) Ammonia + NH3 (Anhydrous) Imidate->Ammonia Byproduct Hydrolysis Risk: Octanamide Imidate->Byproduct + H2O (Avoid!) Amidine Octanamidine HCl (Target) Ammonia->Amidine Pinner II (Ammonolysis)

Figure 1: Pinner Synthesis Pathway for Octanamidine.[2][3][4] Note the critical moisture sensitivity of the Imidate.[3][4]

Applications in Drug Development

Octanamidine serves as a lipophilic "warhead" or structural scaffold in two primary areas of medicinal chemistry:

A. Heterocycle Synthesis (The "Lipophilic Anchor")

Amidines are dinucleophiles that react with 1,3-electrophiles to form pyrimidines, triazines, and imidazoles. The octyl chain of Octanamidine imparts significant lipophilicity (LogP modulation) to the resulting heterocycle, improving membrane permeability for drug candidates.

Protocol 2: Synthesis of 2-Heptyl-4,6-dimethylpyrimidine

  • Reagents: Octanamidine HCl (1.0 eq), Acetylacetone (1.1 eq), Sodium Ethoxide (2.5 eq), Ethanol.[2]

  • Procedure:

    • Generate the free base in situ by treating Octanamidine HCl with NaOEt in EtOH.[2][3][4]

    • Add Acetylacetone dropwise at room temperature.[3][4]

    • Reflux for 6 hours.[2][4]

    • Neutralize with dilute HCl, extract with EtOAc, and purify via silica gel chromatography.

  • Outcome: A pyrimidine core with a C7 lipophilic tail at the 2-position.[2][3][4]

B. Protease Inhibition (Serine Protease Mimetics)

Trypsin-like serine proteases cleave peptide bonds after basic residues (Arginine, Lysine).[2][3][4] The amidine group (


) is a bioisostere of the guanidine group in Arginine.[2]
  • Mechanism: The protonated amidine forms a salt bridge with the Aspartate residue (Asp189 in Trypsin) at the bottom of the enzyme's S1 specificity pocket.[2][3][4]

  • Utility: Octanamidine is used as a fragment in Fragment-Based Drug Discovery (FBDD) to probe hydrophobic S1 pockets or as a competitive inhibitor in enzymatic assays.[2][3][4]

Visualization: Heterocycle Synthesis Workflow

Heterocycle Figure 2: Cyclocondensation of Octanamidine to form Pyrimidine scaffolds. Amidine Octanamidine HCl (Nucleophile) Base NaOEt / EtOH (Deprotonation) Amidine->Base Diketone Acetylacetone (1,3-Electrophile) Diketone->Base Intermed Condensation & Cyclization Base->Intermed Reflux Product 2-Heptyl-4,6-dimethylpyrimidine (Lipophilic Heterocycle) Intermed->Product - 2 H2O

Figure 2: Cyclocondensation of Octanamidine to form Pyrimidine scaffolds.

Handling, Stability & Analytical Validation

To ensure experimental reproducibility, the following stability parameters must be observed.

Stability Profile
  • Hygroscopicity: The HCl salt is highly hygroscopic.[2][3][4] It must be stored in a desiccator or under inert gas (Argon).[2][4]

  • Hydrolysis: In aqueous basic solutions, the amidine slowly hydrolyzes to Octanamide.

  • Thermal: Stable up to melting point; avoid prolonged heating >100°C without solvent.

Analytical Validation (Self-Validating Identifiers)

When synthesizing or purchasing, verify identity using these characteristic signals:

  • ¹H NMR (DMSO-d₆):

    • 
       ppm (Broad s, 3H, Amidine NH/NH₂⁺).[2]
      
    • 
       ppm (t, 2H, 
      
      
      
      -CH₂ next to amidine).[2][4]
    • 
       ppm (t, 3H, terminal CH₃).
      
  • IR Spectroscopy:

    • Strong absorption at 1680-1690 cm⁻¹ (C=N stretch).[2][4]

    • Broad bands at 3000-3300 cm⁻¹ (N-H stretch).[2][4]

References

  • National Institutes of Health (NIH) - PubChem. (2024).[2][3][4] Compound Summary: Octanimidamide.[2][3][4][6] Retrieved from [Link]

  • Pinner, A. (1892).[2] Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner Synthesis mechanism).

  • DrugBank. (2024).[2][3][4] Octenidine (CAS 70775-75-6) Entry.[2][4] (Cited for disambiguation purposes). Retrieved from [Link][2]

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Octanimidamide vs Octanamidine nomenclature differences

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Nomenclature of Octanimidamide and Octanamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise nomenclature of chemical compounds is fundamental to scientific communication, ensuring clarity, and avoiding ambiguity in research and development. This guide provides a detailed examination of the nomenclature differences between "octanimidamide" and "octanamidine," two names that refer to the same chemical entity but arise from different historical and systematic naming conventions. By delving into the rules established by the International Union of Pure and Applied Chemistry (IUPAC), this document clarifies the current preferred nomenclature and provides context for the continued use of older, retained names. This guide is intended for professionals in the fields of chemistry and drug development who require a thorough understanding of these naming conventions.

Introduction: The Critical Role of Nomenclature in Science

In the realm of chemical sciences, and particularly in drug development, the unambiguous identification of a molecule is paramount. A compound's name is its primary identifier, linking it to its chemical structure, properties, and biological activities. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds to ensure that a given name corresponds to a single, unique structure. However, for historical reasons, some common or "trivial" names are retained for widely used compounds. This can sometimes lead to confusion when both a systematic and a retained name are in use.

This guide focuses on the nomenclature of a specific C8 aliphatic amidine, exploring the distinction between the names "octanimidamide" and "octanamidine." We will dissect the IUPAC rules governing the naming of amidines and their parent compounds, amides, to provide a clear and authoritative explanation of these terms.

The Foundational Chemistry: From Carboxylic Acids to Amides and Amidines

To understand the nomenclature of octanimidamide and octanamidine, it is essential to first grasp the relationship between carboxylic acids, amides, and amidines.

  • Carboxylic Acids: These are organic compounds characterized by a carboxyl group (-COOH). The eight-carbon carboxylic acid is octanoic acid.

  • Amides: Amides are derivatives of carboxylic acids where the hydroxyl (-OH) group of the carboxyl function has been replaced by an amino group (-NH2) or a substituted amino group.[1][2] The amide derived from octanoic acid is octanamide .[3][4][5][6][7]

  • Amidines: Amidines can be considered as derivatives of carboxylic acids where the carbonyl oxygen (=O) is replaced by an imino group (=NH) and the hydroxyl group (-OH) is replaced by an amino group (-NH2).

The logical progression from the parent acid to the amidine is crucial for understanding the basis of their nomenclature.

Unraveling the Nomenclature: Octanimidamide vs. Octanamidine

The core of the distinction between "octanimidamide" and "octanamidine" lies in the evolution of IUPAC nomenclature rules.

"Octanamidine": The Retained Name

Historically, amidines were named by replacing the "-oic acid" or "-ic acid" suffix of the corresponding carboxylic acid with "-amidine".[8] Following this convention, the amidine derived from octanoic acid would be named octanamidine . This nomenclature is still encountered in older literature and is considered a "retained name" by IUPAC. While its use is not incorrect in a general context, it is not the preferred name in systematic chemical nomenclature.[1]

"Octanimidamide": The Preferred IUPAC Name (PIN)

The current IUPAC recommendations aim for a more systematic and unambiguous naming system. For amidines, the preferred IUPAC name (PIN) is now derived by replacing the "-amide" suffix of the corresponding amide with "-imidamide".[1]

Therefore, for the C8 amidine:

  • Parent Carboxylic Acid: Octanoic Acid

  • Corresponding Amide: Octanamide

  • Preferred IUPAC Name (PIN): Octanimidamide

This systematic approach provides a clearer link to the parent amide and is the recommended nomenclature for formal scientific communication.

The following diagram illustrates the nomenclature hierarchy:

G A Octanoic Acid B Octanamide A->B -oic acid -> -amide D Octanamidine (Retained Name) A->D -oic acid -> -amidine C Octanimidamide (Preferred IUPAC Name) B->C -amide -> -imidamide

Caption: Nomenclature derivation for Octanimidamide and Octanamidine.

Structural Representation

The chemical structures of octanamide and octanimidamide (octanamidine) are depicted below. This visual comparison highlights the key functional group differences.

G cluster_0 Octanamide cluster_1 Octanimidamide (Octanamidine) a CH3(CH2)6-C(=O)-NH2 b CH3(CH2)6-C(=NH)-NH2

Caption: Chemical structures of Octanamide and Octanimidamide.

Summary of Nomenclature Differences

The key distinctions in the nomenclature are summarized in the table below:

FeatureOctanimidamideOctanamidine
Nomenclature System Preferred IUPAC Name (PIN)Retained IUPAC Name
Derivation From the corresponding amide ("-amide" to "-imidamide")From the corresponding carboxylic acid ("-oic acid" to "-amidine")
Clarity High, as it systematically relates to the amideModerate, though historically established
Modern Usage Recommended for all formal scientific publicationsMay be found in older literature and databases

Hypothetical Experimental Section: Synthesis and Characterization

Hypothetical Synthesis of Octanimidamide Hydrochloride (via Pinner Synthesis)

Principle: The Pinner synthesis involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst (typically HCl) to form an imino ether hydrochloride (a Pinner salt). This intermediate is then treated with ammonia to yield the corresponding amidine hydrochloride.

Workflow:

G A Octanenitrile + Ethanol + HCl (gas) B Formation of Ethyl octanimidate hydrochloride (Pinner Salt Intermediate) A->B C Reaction with Ammonia in Ethanol B->C D Formation of Octanimidamide hydrochloride C->D E Isolation and Purification (e.g., recrystallization) D->E F Characterization (NMR, IR, MS) E->F

Caption: Workflow for the hypothetical Pinner synthesis of Octanimidamide.

Step-by-Step Protocol:

  • Step 1: Formation of the Pinner Salt.

    • Dissolve octanenitrile in anhydrous ethanol in a flask equipped with a gas inlet tube and a drying tube.

    • Cool the mixture in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution until saturation.

    • Seal the flask and allow it to stand at a low temperature (e.g., 0-5 °C) for 24-48 hours.

    • The ethyl octanimidate hydrochloride will precipitate as a white solid.

    • Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • Step 2: Ammonolysis to the Amidine.

    • Suspend the dried ethyl octanimidate hydrochloride in anhydrous ethanol.

    • Cool the suspension in an ice bath.

    • Bubble anhydrous ammonia gas through the suspension with stirring until the reaction is complete (as monitored by TLC or other suitable methods).

    • The ammonium chloride byproduct will precipitate.

    • Filter off the ammonium chloride.

    • Evaporate the solvent from the filtrate under reduced pressure to yield crude octanimidamide hydrochloride.

  • Step 3: Purification and Characterization.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

    • Characterize the final product using:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the carbon skeleton and the presence of the amidine functional group.

      • Infrared (IR) Spectroscopy: To identify characteristic C=N and N-H stretching vibrations.

      • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Relevance in Drug Development

The amidine functional group is a key structural motif in many biologically active compounds due to its ability to act as a strong base and participate in hydrogen bonding. While octanimidamide itself is not a widely studied compound, other amidine-containing molecules have shown a range of therapeutic activities. For instance, octenidine dihydrochloride, a more complex molecule containing an amidine-like structure, is a well-known antiseptic agent with broad-spectrum antimicrobial activity.[9][10][11][12][13][14] The correct and systematic naming of novel amidine-containing drug candidates is therefore crucial for patent applications, regulatory submissions, and scientific publications.

Conclusion

The names "octanimidamide" and "octanamidine" refer to the same chemical structure. "Octanimidamide" is the preferred IUPAC name (PIN), derived systematically from the corresponding amide, octanamide. "Octanamidine" is an older, retained name derived from the parent carboxylic acid, octanoic acid. For clarity, precision, and adherence to modern chemical nomenclature standards, the use of "octanimidamide" is strongly recommended. A thorough understanding of these naming conventions is essential for researchers and professionals in the chemical and pharmaceutical sciences to ensure effective and unambiguous communication.

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  • ACD/Labs. Table 5 Suffixes and prefixes for some important characteristic groups in substitutive nomenclature. Available from: [Link].

  • Wikipedia. Beilstein database. Available from: [Link].

  • JoVE. (2025). Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles. Available from: [Link].

  • American Chemical Society. (1990). The Beilstein Structure Registry System. 1. General design. Available from: [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 533136, Octanamide, N-decyl-N-methyl-. Available from: [Link].

  • LookChem. N-OCTANAMIDE 629-01-6 wiki. Available from: [Link].

  • Mol-Instincts. (2025). octanamide. Available from: [Link].

  • Wounds UK. (2012). Octenidine: antimicrobial activity and clinical efficacy. Available from: [Link].

  • Confident Chemistry. (2026). How to Name Amides With IUPAC Nomenclature Rules. Available from: [Link].

  • PubMed. (2017). Antimicrobial activity of octenidine against multidrug-resistant Gram-negative pathogens. Available from: [Link].

  • Wounds UK. (2012). Octenidine: antimicrobial activity and clinical efficacy. Available from: [Link].

  • National Institutes of Health. (2017). Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues. Available from: [Link].

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The Basicity Profile and pKa Dynamics of Octanamidine: A Technical Guide for Chemical Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the characterization of nitrogenous bases not merely as a routine measurement, but as a system of interacting thermodynamic properties. Octanamidine (IUPAC: octanimidamide), characterized by an eight-carbon alkyl chain terminating in an amidine functional group, represents a highly lipophilic, strongly basic molecule 1. Understanding its exact


 value and basicity profile is a critical path in rational drug design—particularly in the development of kinase inhibitors—and in the engineering of supramolecular salt bridges. This whitepaper synthesizes the structural determinants, comparative data, and self-validating experimental protocols required to accurately measure and utilize the basicity of octanamidine.

Structural Determinants of Octanamidine Basicity

The exceptional basicity of octanamidine (


) is rooted in the thermodynamic stability of its conjugate acid. When the imine nitrogen (

hybridized) accepts a proton, it forms an amidinium cation. The causality behind its high

lies in resonance stabilization: the positive charge is delocalized symmetrically across both nitrogen atoms, creating two equivalent, low-energy resonance structures .

Unlike aromatic amines where the lone pair is tied up in the


-system, the amidine group projects its electron density outward. The octyl chain provides a slight electron-donating inductive effect (+I), but its primary role is imparting significant lipophilicity, making the protonated octanamidinium ion a highly effective amphiphilic surfactant.

Resonance A Octanamidine (Free Base) Neutral B Protonation (+H+) A->B C Amidinium Ion (Resonance Form 1) B->C D Amidinium Ion (Resonance Form 2) C->D Resonance Delocalization

Resonance stabilization pathway of the protonated octanamidinium cation.

Comparative Basicity Profile

To contextualize octanamidine's basicity, we must benchmark it against other common nitrogenous functional groups. The amidine group bridges the basicity gap between primary amines and the exceptionally basic guanidines .

Table 1: Comparative pKa Values of Nitrogenous Bases
Compound / Functional GroupNitrogen TypeApproximate Aqueous

Structural Implication
Pyrrole Heterocyclic Amine~0.4Lone pair is consumed in aromaticity; non-basic.
Pyridine Heterocyclic Amine~5.2

hybridized nitrogen; weakly basic.
Octylamine Primary Amine~10.6Standard alkyl chain (+I effect); moderately basic.
Pentamidine Bis-Amidine~12.1Dicationic at physiological pH; drug permeant 2.
Octanamidine Alkyl Amidine~12.4 Resonance-stabilized cation; permanently protonated in vivo.
Guanidine Guanidine~13.6Three-nitrogen resonance; extremely basic.

Data synthesized from established equilibrium


 tables for alkyl amidines. [[3]]()

Experimental Determination of Octanamidine pKa

Directly measuring the


 of octanamidine in pure water is fundamentally flawed due to two factors: the extreme lipophilicity of the unprotonated free base (which causes precipitation) and the high 

(which induces alkaline error in standard glass pH electrodes).

To circumvent this, we utilize a cosolvent potentiometric titration followed by the Yasuda-Shedlovsky Extrapolation 4. This method accounts for the dielectric constant (


) of the mixed solvent, allowing us to mathematically derive the true aqueous 

5.

YS_Extrapolation Prep Prepare Cosolvent Mixtures (e.g., 30%, 40%, 50% MeOH) Titrate Potentiometric Titration Measure Apparent pKa (psKa) Prep->Titrate Plot Plot: psKa + log[H2O] vs. 1/Dielectric Constant (1/ε) Titrate->Plot Extrapolate Linear Extrapolation to 1/ε of Pure Water Plot->Extrapolate Result Aqueous pKa Value (~12.4 for Octanamidine) Extrapolate->Result

Yasuda-Shedlovsky extrapolation workflow for determining aqueous pKa.

Protocol 1: Yasuda-Shedlovsky Extrapolation for Lipophilic Amidines

Causality Focus: Methanol is used as a cosolvent to maintain the solubility of the neutral octanamidine species. By plotting the apparent


 (

) against the reciprocal of the dielectric constant, we correct for the solvent's suppression of ionization.
  • Preparation: Prepare three solutions of octanamidine hydrochloride (0.5 mM) in Methanol/Water mixtures at 30%, 40%, and 50% (v/v) methanol. Maintain a constant ionic strength using 0.15 M KCl.

  • Titration: Perform potentiometric titrations using a standardized Ag/AgCl glass electrode from pH 2.0 to 12.5 under a nitrogen atmosphere (to prevent

    
     absorption, which forms carbonic acid and skews high-pH readings).
    
  • Data Extraction: Calculate the apparent

    
     (
    
    
    
    ) for each solvent ratio.
  • Mathematical Extrapolation: Plot the data using the Yasuda-Shedlovsky equation:

    
    
    Extrapolate the linear regression to the 
    
    
    
    value of pure water (
    
    
    at 25°C).
  • Self-Validation Step: The

    
     of the linear fit must be 
    
    
    
    . Concurrently titrate a reference standard (e.g., Acetamidine, known
    
    
    ). If the reference deviates by
    
    
    log units, recalibrate the electrode to correct for alkaline error.

Synthesis and Isolation Protocols

The synthesis of octanamidine relies on the classic Pinner Reaction , a two-step process converting a nitrile into an amidine via an imidate intermediate [[6]]().

Pinner Nitrile Octanenitrile + Anhydrous Alcohol HCl Dry HCl Gas (0-5 °C) Nitrile->HCl Imidate Alkyl Octanimidate Hydrochloride (Intermediate) HCl->Imidate Nucleophilic Addition Ammonia Anhydrous NH3 in Alcohol Imidate->Ammonia Product Octanamidine Hydrochloride (Target Molecule) Ammonia->Product Aminolysis

Step-by-step logical workflow of the Pinner synthesis for octanamidine.

Protocol 2: Pinner Synthesis of Octanamidine Hydrochloride

Causality Focus: The reaction relies on the extreme electrophilicity of the protonated nitrile. Strict anhydrous conditions are mandatory; the presence of ambient moisture will irreversibly hydrolyze the highly reactive imidate intermediate into an inert ester, severely truncating the yield 7.

  • Imidate Formation: Dissolve 1.0 equivalent of octanenitrile (caprylonitrile) in anhydrous ethanol. Cool the reaction vessel to 0–5 °C in an ice bath.

  • Acidification: Bubble strictly dry HCl gas through the solution until saturation is achieved. Seal and stir at 4 °C for 24–48 hours to form ethyl octanimidate hydrochloride.

  • Self-Validation Step: Isolate a 0.5 mL aliquot, remove the solvent in vacuo, and subject it to FT-IR spectroscopy. The disappearance of the nitrile stretch (~2250 cm⁻¹) and the appearance of the strong C=N stretch (~1650 cm⁻¹) validates the completion of Step 1. Do not proceed until the nitrile is consumed.

  • Aminolysis: Evaporate the excess HCl and solvent under reduced pressure. Resuspend the crude imidate in anhydrous ethanol and slowly add a saturated solution of anhydrous ammonia in ethanol.

  • Isolation: Stir at room temperature for 12 hours. Filter off the precipitated ammonium chloride byproduct. Concentrate the filtrate to yield crude octanamidine hydrochloride, which can be recrystallized from an ethanol/diethyl ether mixture.

Implications in Drug Development and Supramolecular Chemistry

The high basicity of octanamidine makes it permanently protonated at physiological pH (7.4). This characteristic is heavily exploited in the design of Sphingosine Kinase Inhibitors [[8]](). In these molecular architectures, the octyl chain mimics the lipophilic tail of endogenous sphingolipids, while the amidine group provides the highly basic, positively charged "head" critical for robust electrostatic interactions within the kinase's substrate-recognition domain.

Furthermore, in supramolecular chemistry, the amidinium cation acts as a premier hydrogen-bond donor. It forms highly stable, bidentate salt bridges with carboxylate anions, a property utilized to engineer self-assembling lipid nanoparticles and advanced drug delivery vectors.

References

  • PubChem - CID 176523738 (Octanimidamide Structure and Nomenclature). National Institutes of Health. 1[1]

  • Organic Chemistry Data - Equilibrium pKa Table (DMSO Solvent and Reference). ACS Division of Organic Chemistry. 3[3]

  • PLOS ONE - Pentamidine Is Not a Permeant but a Nanomolar Inhibitor of the Trypanosoma brucei Aquaglyceroporin. 2[2]

  • PubMed Central (PMC) - Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. 8[8]

  • PubMed - pKa Determination of Water-Insoluble Drugs in Organic Solvent-Water Mixtures. Journal of Pharmaceutical and Biomedical Analysis. 4[4]

  • PubMed Central (PMC) - pKa Measurements for the SAMPL6 Prediction Challenge for a Set of Kinase Inhibitor-Like Fragments. 5[5]

  • ResearchGate - Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. 6[6]

  • Grokipedia - Pinner Triazine Synthesis and Aliphatic Amidine Scope. 7[7]

Sources

Solubility of Octanamidine in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The Solubility Dynamics of Octanamidine: A Mechanistic Guide to Aqueous and Organic Partitioning

Overview In the realm of drug development and separation chemistry, handling amphiphilic molecules requires a strict understanding of thermodynamic partitioning. Octanamidine (C8H18N2) represents a classic amphiphile, characterized by a lipophilic eight-carbon aliphatic tail and a highly polar, basic amidine headgroup. This whitepaper provides a field-proven, mechanistic breakdown of octanamidine’s solubility across aqueous and organic matrices, detailing the causality behind its phase-transfer behavior and the protocols required to isolate it.

Molecular Anatomy and Physicochemical Foundations

To predict the solubility of octanamidine, one must first analyze the protonation state of its headgroup. 1[1]. Protonation occurs preferentially on the imino nitrogen, leading to a symmetrical amidinium ion that is highly stabilized by resonance[1].

Because the pKa of alkyl amidines like octanamidine is approximately 11.5–12, the molecule exists almost exclusively in its ionized (amidinium) state at physiological pH (7.4)[2]. This ionic nature drastically alters its solvation thermodynamics, dictating whether the molecule will partition into an aqueous matrix or an organic solvent. Consequently, octanamidine is most frequently handled as a hydrochloride salt (Octanamidine HCl) to ensure stability and high water solubility.

Comparative Solubility Profiles: Free Base vs. Hydrochloride Salt

The transition between the hydrochloride salt and the free base fundamentally flips the molecule's solubility profile. Table 1 summarizes the solubility behavior across a dielectric continuum.

Table 1: Comparative Solubility Matrix of Octanamidine

SolventDielectric Constant (ε)Free Base SolubilityHCl Salt SolubilityMechanistic Rationale
Water 80.1Very LowVery High (>100 mg/mL)The salt undergoes highly favorable ion-dipole interactions; the uncharged free base is rejected by water due to the hydrophobic C8 chain.
Methanol 33.0HighHighAs a polar protic solvent, methanol can disrupt the ionic crystal lattice of the salt while also solvating the lipophilic tail of the free base.
DMSO 46.8HighHighThis polar aprotic solvent acts as an excellent universal thermodynamic sink for both the charged and uncharged forms.
Dichloromethane (DCM) 9.1HighLowDCM is a slightly polar aprotic solvent that is highly favorable for the uncharged free base, making it ideal for liquid-liquid extraction.
Toluene 2.4Moderate-High*InsolubleThe aromatic ring solvates the alkyl chain of the free base. Note: Solutions can become viscous; polar additives are often required[3].
Hexane 1.9ModerateInsolubleStrictly non-polar; completely incapable of breaking the ionic lattice of the HCl salt.

Field Insight: When extracting long-chain amidines into aromatic solvents like toluene, the solutions can become highly viscous due to molecular aggregation.3[3].

Mechanistic Workflows and Methodologies

To generate reliable data, experimental design must account for the molecule's basicity and surfactant-like properties. Below are self-validating protocols for solubility determination and phase extraction.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Quantify the maximum equilibrium solubility of Octanamidine HCl in aqueous media. Causality Focus: Why use a buffered system? Dissolving a basic salt in unbuffered water will dynamically alter the pH, shifting the ionization equilibrium during the assay. A strong buffer ensures the pH remains constant, providing a true thermodynamic value rather than a transient kinetic one.

  • Preparation: Add an excess amount of Octanamidine HCl solid (e.g., 50 mg) to a glass vial containing 1.0 mL of 50 mM Phosphate Buffer (pH 7.4).

  • Equilibration: Seal the vial and agitate continuously at 300 RPM on a thermoshaker set to exactly 25.0°C for 24 hours. (Reasoning: 24 hours ensures the dissolution kinetics have plateaued).

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid. (Reasoning: Centrifugation is preferred over filtration because the lipophilic octyl chain can non-specifically bind to standard syringe filter membranes, artificially lowering the measured concentration).

  • Quantification: Carefully aspirate the supernatant, dilute 1:100 in mobile phase, and quantify via HPLC-UV against a standard curve.

  • Self-Validation Check: To validate equilibrium, a secondary sample should be tested at 48 hours; a <5% variance in concentration confirms thermodynamic stability.

Protocol 2: Liquid-Liquid Extraction (LLE) for Free Base Isolation

Objective: Isolate Octanamidine free base from an aqueous salt solution into an organic solvent. Causality Focus: To drive the highly water-soluble amidinium ion into an organic phase, we must suppress its ionization. Since the pKa is ~12, adjusting the aqueous pH to >13 ensures >90% of the molecules are in the neutral free-base form, maximizing the partition coefficient (LogP) in favor of the organic solvent.

  • Aqueous Dissolution: Dissolve 1.0 g of Octanamidine HCl in 10 mL of deionized water.

  • Alkalinization: Dropwise, add 5 M NaOH under continuous stirring until the aqueous pH reaches 13.0. (Observation: The solution will turn cloudy as the water-insoluble free base precipitates out of the aqueous phase).

  • Organic Partitioning: Add 10 mL of Dichloromethane (DCM) to the separatory funnel. Invert gently for 2 minutes, venting frequently. (Reasoning: DCM provides an excellent thermodynamic sink for the neutral free base).

  • Phase Separation: Allow the phases to separate for 10 minutes. Collect the lower organic layer (DCM).

  • Recovery: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filter, and evaporate the solvent under reduced pressure to yield the pure Octanamidine free base.

  • Self-Validation Check: To validate complete extraction, test the remaining aqueous layer with a secondary DCM wash; the absence of residue upon evaporation of this second wash confirms >99% recovery.

Mechanistic Visualization

The following diagram illustrates the causality behind the phase-transfer workflow. By manipulating the pH above the pKa of the amidine, we force the resonance-stabilized amidinium ion to deprotonate, drastically lowering its aqueous solubility and driving it into the organic phase.

G N1 Octanamidine HCl (Aqueous Phase) pH 7.4 N2 Alkalinization Add NaOH (pH > 13) N1->N2 Suppress Ionization N3 Deprotonation Amidinium -> Amidine N2->N3 pKa ~ 12 N4 Phase Partitioning Add DCM / Toluene N3->N4 Liquid-Liquid Extraction N5 Octanamidine Free Base (Organic Phase) N4->N5 LogP Driven Transfer

Figure 1: Mechanistic workflow of pH-dependent phase transfer and extraction of Octanamidine.

References

[3] Title: Nitrate Removal From Wastewaters by Ion Exchange | Source: U.S. Environmental Protection Agency (EPA NEPIS) | URL: 3 [1] Title: Functionality of amidines and amidrazones | Source: Semantic Scholar (ARKIVOC) | URL: 1 [2] Title: Theoretical Calculation of pKa Values of Amidines in Aqueous Solution Using an Implicity Solvation Model | Source: Universidade de São Paulo (USP) / Southern Methodist University | URL: 2

Sources

The Role of Octanamidine and Alkyl Amidines as Intermediates in CO₂-Switchable Surfactants: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of stimuli-responsive materials has revolutionized interfacial chemistry, particularly in enhanced oil recovery, microsuspension polymerization, and smart emulsification. At the core of this revolution are alkyl amidines , with octanamidine (an 8-carbon aliphatic amidine) serving as a critical synthetic intermediate and a uniquely behaving switchable surfactant. This whitepaper provides an in-depth mechanistic analysis of octanamidine-derived surfactants, detailing their synthesis, chain-length-dependent physicochemical properties, and field-proven protocols for reversible CO₂-triggered emulsification.

Introduction: The Evolution of Stimuli-Responsive Surfactants

Traditional surfactants, once deployed, are difficult to remove or deactivate without introducing harsh chemical triggers (acids, bases, or oxidants) that contaminate the system. The paradigm shifted when Jessop et al. introduced switchable surfactants —molecules that can reversibly interconvert between surface-active ("on") and inactive ("off") states using benign gases like CO₂ and N₂ [1].

Octanamidine (and its derivatives, such as N'-octyl-N,N-dimethylacetamidine) functions both as a standalone responsive surfactant and as a highly versatile chemical intermediate for synthesizing complex amphiphiles (e.g., amidine naphthenates). Recent literature reveals that the C8 chain length occupies a critical "sweet spot" in amphiphilic behavior, exhibiting an inverted volcano-shaped relationship for surface tension and a unique reverse-switchability mechanism compared to its long-chain counterparts [2].

Mechanistic Causality: The C8 Octanamidine Anomaly

The fundamental mechanism of amidine-based switchable surfactants relies on the reversible protonation of the amidine headgroup. When exposed to CO₂ and water, the neutral amidine converts into a cationic amidinium bicarbonate salt.

However, as a Senior Application Scientist, it is crucial to understand the chain-length-dependent causality that dictates emulsion stability. Traditional long-chain amidines (C12–C18) are poor surfactants in their neutral state and only stabilize Oil-in-Water (O/W) emulsions when protonated by CO₂.

Octanamidine (C8) exhibits the exact opposite behavior:

  • Unprotonated State (Emulsifying): Short-to-medium chain amidines like octanamidine form highly stable O/W emulsions before CO₂ exposure. The causality lies in hydrogen bond-induced water deprotonation by the highly basic amidine group. This generates interfacial OH⁻ ions, creating a negatively charged interface that stabilizes droplets via electrostatic repulsion [2].

  • Protonated State (Demulsifying): Upon CO₂ bubbling, the amidine is protonated into a bulky amidinium bicarbonate. For the C8 chain, this sudden increase in headgroup hydrophilicity disrupts the delicate Hydrophilic-Lipophilic Balance (HLB), destroying the micellar curvature and causing rapid demulsification.

Mechanism A Unprotonated Octanamidine (C8) Stable O/W Emulsion (Interfacial OH⁻) B Protonated Amidinium Bicarbonate Rapid Demulsification (Cationic Interface) A->B + CO₂ + H₂O (Protonation) B->A + N₂ / Ar / Heat (65°C) (Deprotonation)

Fig 1. The reverse CO₂-switchable mechanism unique to C8 octanamidine surfactants.

Synthesis Workflow: Octanamidine as a Core Intermediate

To utilize octanamidine derivatives in industrial applications, they must be synthesized with high purity. The most reliable method involves an addition-elimination condensation reaction between octylamine and an acetal [3].

Protocol 1: Synthesis of N'-octyl-N,N-dimethylacetamidine

Self-Validating Logic: This protocol utilizes chloroform as a non-polar aprotic solvent to solubilize the reactants without participating in hydrogen bonding, which would otherwise inhibit the condensation mechanism.

  • Step 1: Preparation. In a rigorously dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.0 equivalent of n-octylamine.

  • Step 2: Reagent Addition. Dissolve the amine in anhydrous chloroform (CHCl₃). Slowly add 1.1 equivalents of N,N-dimethylacetamide dimethyl acetal dropwise to prevent exothermic runaway.

  • Step 3: Condensation. Purge the system with N₂ gas to prevent amine oxidation. Heat the mixture to 70 °C and maintain continuous stirring for 12 hours.

  • Step 4: Solvent Removal. Cool the mixture to room temperature. Remove the chloroform and unreacted volatile byproducts using a rotary evaporator under reduced pressure.

  • Step 5: Purification. Subject the crude liquid to vacuum distillation. The pure N'-octyl-N,N-dimethylacetamidine intermediate is collected as a clear to pale-yellow liquid.

Synthesis Step1 1. Reactants Mixing Octylamine + Acetal in CHCl₃ Step2 2. Condensation Reaction 70°C for 12h under N₂ Step1->Step2 Step3 3. Solvent Evaporation Rotary Evaporator Step2->Step3 Step4 4. Vacuum Distillation Isolate Target Fraction Step3->Step4 Step5 5. Pure Octanamidine Intermediate Ready for Surfactant Formulation Step4->Step5

Fig 2. Step-by-step synthesis workflow for the octanamidine intermediate.

Quantitative Data: Chain Length vs. Surface Activity

The efficacy of amidine intermediates is heavily dependent on their aliphatic chain length. Table 1 summarizes the physicochemical shifts that occur during the CO₂ switching process, highlighting the optimal performance of the C8 (Octyl) intermediate [2].

Table 1: Chain-Length Dependent Physicochemical Properties of Alkyl Amidines

Alkyl Chain LengthChemical StateTrigger AppliedSurface Tension (mN/m)Emulsion TypeInterfacial Charge
C4 – C10 (Octyl) UnprotonatedN₂ / Air~ 25 – 30Stable O/WNegative (OH⁻)
C4 – C10 (Octyl) ProtonatedCO₂ + H₂O~ 35 – 40Demulsified Positive (Amidinium)
C12 – C18 (Hexadecyl) UnprotonatedN₂ / Air> 40None (Unstable)Neutral
C12 – C18 (Hexadecyl) ProtonatedCO₂ + H₂O~ 30 – 35Stable O/WPositive (Amidinium)

Data Interpretation: Octanamidine (C8) achieves the lowest unprotonated surface tension (~25 mN/m), making it an exceptional emulsifier in its native state, while providing a rapid, clean break (demulsification) upon CO₂ introduction.

Application Workflow: Reversible Demulsification

For applications such as crude oil washing or temporary microsuspension polymerizations, the ability to break an emulsion on command is invaluable.

Protocol 2: CO₂-Triggered Demulsification using Octanamidine

Self-Validating Logic: By utilizing CO₂ as a trigger, the system avoids the accumulation of spectator salts (which occurs when using traditional acid/base triggers), ensuring the surfactant can be recycled indefinitely.

  • Emulsion Formation: Mix the synthesized octanamidine intermediate (2.0 mM) with equal volumes of deionized water and an organic phase (e.g., n-decane or crude oil).

  • Homogenization: Subject the mixture to high-shear homogenization (e.g., 10,000 rpm for 2 minutes). A stable, milky O/W emulsion will form immediately due to the generation of interfacial OH⁻ ions.

  • Triggering Demulsification (The "Off" Switch): Insert a gas dispersion frit into the emulsion. Bubble gaseous CO₂ through the liquid at a flow rate of 50 mL/min at room temperature. Within 10 to 30 minutes, the emulsion will visibly separate into two distinct, clear phases (aqueous and organic) as the amidine converts to amidinium bicarbonate.

  • Re-emulsification (The "On" Switch): To recycle the surfactant, heat the biphasic mixture to 65 °C while bubbling N₂ or Argon gas. The thermal energy and inert gas sparging drive the equilibrium backward, expelling CO₂ and regenerating the neutral octanamidine, allowing the emulsion to be reformed upon agitation [1].

Conclusion

Octanamidine and its derivatives represent a highly sophisticated class of surfactant intermediates. Unlike conventional long-chain switchable surfactants, the C8 octanamidine system leverages hydrogen bond-induced water deprotonation to stabilize emulsions in its neutral state, offering a highly efficient, salt-free demulsification pathway upon CO₂ exposure. By mastering the synthesis and chain-length causality of these intermediates, researchers can engineer highly responsive, environmentally benign systems for the next generation of chemical processing and materials science.

References

  • Switchable Surfactants Source: Science (2006), 313(5789), 958-960. URL:[Link]

  • CO₂-Responsive Alkyl Amidine Surfactants: Hydrophobic Chain Length Dependent Behaviors and Applications Source: SSRN Electronic Journal (2025). URL:[Link]

  • Research of CO₂-Responsive Surfactants for Enhanced Oil Recovery: Review and Outlook Source: MDPI - Molecules (2025). URL:[Link]

Methodological & Application

Application Note & Protocol: Synthesis of Octanamidine via the Pinner Reaction of Octanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol for the synthesis of octanamidine hydrochloride from octanenitrile. The methodology is based on the well-established Pinner reaction, a reliable and high-yielding two-step process ideal for converting nitriles into amidines. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction and Scientific Background

Amidines are a class of organic compounds characterized by the functional group RC(NH)NH2. Their unique structural and electronic properties make them valuable pharmacophores in medicinal chemistry and versatile building blocks in synthetic chemistry. Amidines are known to engage in hydrogen bonding and can act as strong bases, which allows them to participate in various biological interactions. Consequently, they are found in a range of pharmacologically active agents.

The Pinner reaction, first reported by Adolf Pinner in 1877, remains a cornerstone for the synthesis of amidines from nitriles.[1][2][3] The reaction proceeds in two distinct stages:

  • Imidate Formation: An acid-catalyzed reaction between a nitrile and an alcohol under strictly anhydrous conditions forms an imino ester salt, commonly known as a Pinner salt.[1][2][4]

  • Ammonolysis: The subsequent reaction of the isolated Pinner salt with ammonia or an amine yields the desired amidine.[2][3]

The requirement for anhydrous conditions is critical; the presence of water can lead to the hydrolysis of the reactive Pinner salt intermediate, producing an ester as an undesired byproduct.[1] This protocol has been optimized for the synthesis of octanamidine hydrochloride, a representative aliphatic amidine.

Reaction Mechanism and Workflow

The Pinner reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, typically gaseous hydrogen chloride. This protonation significantly enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a molecule of alcohol.[1] The resulting intermediate is then deprotonated to form the imidate, which is subsequently protonated under the acidic conditions to yield the stable Pinner salt (an alkyl imidate hydrochloride). In the second stage, this salt readily undergoes nucleophilic attack by ammonia to produce the final amidine product.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis to Amidine A 1. Dissolve Octanenitrile & Ethanol in Anhydrous Diethyl Ether B 2. Cool to 0-5°C (Ice Bath) A->B C 3. Bubble Dry HCl Gas Through Solution B->C D 4. Stir for 12-16 hours (Precipitate Forms) C->D E 5. Isolate Precipitate (Ethyl Octanimidate HCl) by Filtration D->E F 6. Wash with Anhydrous Ether & Dry Under Vacuum E->F G 7. Prepare Saturated Solution of Ammonia in Ethanol F->G Proceed to Ammonolysis H 8. Add Pinner Salt to Ammonia Solution at 0-5°C G->H I 9. Stir for 4-6 hours at Room Temperature H->I J 10. Remove Solvent (Rotary Evaporation) I->J K 11. Recrystallize Crude Product (e.g., Ethanol/Ether) J->K L 12. Characterize Final Product (Octanamidine HCl) K->L

Caption: High-level workflow for the two-step synthesis of Octanamidine HCl.

Caption: Mechanism of the Pinner reaction for amidine synthesis.

Detailed Experimental Protocol

3.1. Materials and Equipment

ComponentGradeSupplier Recommendation
Octanenitrile (Heptyl Cyanide)≥98%Sigma-Aldrich, Acros
Anhydrous Ethanol (EtOH)≥99.5%Commercial Grade
Anhydrous Diethyl Ether≥99.7%, Inhibitor-freeCommercial Grade
Hydrogen Chloride (HCl) Gas≥99.9%, AnhydrousIn-house generation or lecture bottle
Ammonia (NH₃) Gas≥99.9%, AnhydrousLecture bottle
Equipment
Three-neck round-bottom flaskStandard glassware
Magnetic stirrer and stir barStandard lab equipment
Gas dispersion tube (bubbler)Standard glassware
Drying tube (CaCl₂ or Drierite)Standard glassware
Ice bathStandard lab equipment
Büchner funnel and filter flaskStandard glassware
Rotary evaporatorStandard lab equipment
Schlenk line (optional)For advanced anhydrous techniques

3.2. Safety Precautions

This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel.

  • Octanenitrile: Toxic if swallowed, inhaled, or in contact with skin. It is also combustible.[5][6][7] Handle with chemical-resistant gloves (nitrile is not recommended; use butyl rubber or laminate), safety goggles, and a lab coat.[5]

  • Hydrogen Chloride (HCl) Gas: Extremely corrosive and toxic. Causes severe skin burns and eye damage. Inhalation can cause severe respiratory irritation.[8] Use in a well-ventilated fume hood is mandatory. Ensure a neutralization trap (e.g., a bubbler with NaOH solution) is in place for excess HCl gas.

  • Anhydrous Solvents (Ether, Ethanol): Highly flammable liquids and vapors.[5] Keep away from all sources of ignition.[5] Take precautionary measures against static discharge.

  • Ammonia (NH₃) Gas: Corrosive and toxic. Handle with appropriate safety measures in a fume hood.

3.3. Step-by-Step Procedure

Step 1: Synthesis of Ethyl Octanimidate Hydrochloride (Pinner Salt)

  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to an HCl gas source via tubing, and a gas outlet connected to a drying tube. All glassware must be oven- or flame-dried and assembled under a dry nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add octanenitrile (12.5 g, 0.1 mol) and anhydrous ethanol (5.5 g, 0.12 mol). Dissolve these reagents in 100 mL of anhydrous diethyl ether.

  • Acidification: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • HCl Introduction: Slowly bubble dry hydrogen chloride gas through the solution. The rate should be moderate to avoid excessive fuming. A white precipitate of the Pinner salt will begin to form.

  • Reaction: Continue passing HCl gas for approximately 1-2 hours. After stopping the gas flow, seal the flask and allow it to stir in the ice bath for an additional 12-16 hours to ensure the reaction goes to completion.

  • Isolation: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel. It is crucial to minimize exposure to atmospheric moisture during this step.

  • Washing and Drying: Wash the collected solid with two 20 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the Pinner salt under high vacuum for 2-4 hours. The product is typically used immediately in the next step without further purification.

Step 2: Conversion to Octanamidine Hydrochloride (Ammonolysis)

  • Ammonia Solution: In a separate flask, prepare a saturated solution of ammonia in anhydrous ethanol by cooling 100 mL of ethanol to 0 °C and bubbling anhydrous ammonia gas through it for 30-60 minutes.

  • Ammonolysis Reaction: Add the dried ethyl octanimidate hydrochloride (Pinner salt) from Step 1 in portions to the stirred, cold (0-5 °C) ethanolic ammonia solution.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. A precipitate of ammonium chloride may form.

  • Work-up: Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

  • Purification: The crude solid residue contains the desired octanamidine hydrochloride and ammonium chloride. Purify the product by recrystallization, for example, from a hot ethanol and diethyl ether solvent system.

  • Final Product: Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The expected yield is typically in the range of 70-85%.

3.4. Characterization

The identity and purity of the synthesized octanamidine hydrochloride should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of protons on the alkyl chain and the -NH2 groups.

  • ¹³C NMR: To identify the characteristic amidine carbon (C=N).

  • FT-IR Spectroscopy: To observe the disappearance of the nitrile peak (C≡N, ~2250 cm⁻¹) and the appearance of C=N stretching (~1650 cm⁻¹) and N-H bending vibrations.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: To compare with literature values for purity assessment.

Quantitative Data Summary
ReagentMolar Eq.MW ( g/mol )Amount UsedRole
Octanenitrile1.0125.2112.5 g (0.1 mol)Starting Material
Anhydrous Ethanol1.246.075.5 g (0.12 mol)Reagent for Pinner Salt
Hydrogen Chloride GasExcess36.46Bubbled to saturationAcid Catalyst
Ammonia GasExcess17.03Saturated solutionNucleophile
Product
Octanamidine Hydrochloride1.0 (Theoretical)178.70~14.3 - 16.1 g (70-85%)Final Product
Troubleshooting
  • Low Yield of Pinner Salt: Often due to the presence of moisture. Ensure all glassware is scrupulously dried and use high-quality anhydrous solvents.

  • Formation of Octanamide as a Byproduct: This can occur if the Pinner salt rearranges at higher temperatures. Maintain the reaction temperature below 15 °C.[2]

  • Formation of Ethyl Octanoate (Ester): This is a clear indication of water contamination, leading to hydrolysis of the Pinner salt. Repeat with stricter anhydrous protocols.[1]

  • Incomplete Ammonolysis: Ensure the use of a saturated solution of ammonia and allow sufficient reaction time.

References

  • Vertex AI Search, "Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC - NIH". Accessed: 2024-03-07.
  • Vertex AI Search, "Amidine synthesis by imidoylation - Organic Chemistry Portal". Accessed: 2024-03-07.
  • Vertex AI Search, "The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid
  • Vertex AI Search, "Pinner Reaction - J&K Scientific". Accessed: 2024-03-07.
  • Vertex AI Search, "Amidine Synthesis | PDF | Amine | Chemical Reactions - Scribd". Accessed: 2024-03-07.
  • Vertex AI Search, "US5962693A - Efficient method for the conversion of nitriles to amidines - Google P
  • Vertex AI Search, "Pinner Reaction - Organic Chemistry Portal". Accessed: 2024-03-07.
  • Vertex AI Search, "Pinner Reaction - SynArchive". Accessed: 2024-03-07.
  • Vertex AI Search, "Pinner pyrimidine synthesis | PPTX - Slideshare". Accessed: 2024-03-07.
  • Vertex AI Search, "The Reaction of N-Magnesium Halides on Nitriles in the Synthesis of Amidines - ScholarWorks
  • Vertex AI Search, "SAFETY DATA SHEET - Airgas". Accessed: 2024-03-07.
  • Vertex AI Search, "Acetonitrile". Accessed: 2024-03-07.
  • Vertex AI Search, "Safety Data Sheet - Angene Chemical". Accessed: 2024-03-07.
  • Vertex AI Search, "Acetonitrile - Hazardous Substance Fact Sheet". Accessed: 2024-03-07.
  • Vertex AI Search, "Acetonitrile - SAFETY D
  • Vertex AI Search, "Kinetic, Crystallographic, and Mechanistic Characterization of TomN: Elucidation of a Function for a 4-Oxalocrotonate Tautomerase Homologue in the Tomaymycin Biosynthetic P

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Application Notes and Protocols: Pinner Synthesis of Octanamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pinner Synthesis as a Gateway to Amidines

The Pinner synthesis, a classic and reliable method in organic chemistry, provides a powerful route for the synthesis of amidines from nitriles.[1] First described by Adolf Pinner in 1877, this acid-catalyzed reaction proceeds through an alkyl imidate salt intermediate, commonly known as a Pinner salt.[2] The subsequent reaction of this intermediate with ammonia or an amine furnishes the desired amidine.[3] This application note provides a detailed protocol for the synthesis of octanamidine hydrochloride, a valuable building block in medicinal chemistry and drug development, from octanenitrile using the Pinner synthesis.

Octanamidine and its derivatives are of significant interest due to their potential as antimicrobial agents and their utility in the synthesis of various heterocyclic compounds.[4][5] The protocol herein is designed to be a self-validating system, with explanations for critical steps to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Reaction Mechanism and Key Considerations

The Pinner synthesis is a two-step process.[3] The first step involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt.[1] The second step is the subsequent reaction of the Pinner salt with ammonia to yield the amidine.

Step 1: Formation of the Pinner Salt (Ethyl Octanimidate Hydrochloride)

The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by a strong acid, typically anhydrous hydrogen chloride (HCl).[2][6] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol (in this case, ethanol).[2] The resulting intermediate undergoes a proton transfer to yield the imidate hydrochloride, or Pinner salt.[6]

Step 2: Formation of Octanamidine Hydrochloride

The Pinner salt is a reactive intermediate.[1] The addition of ammonia (in the form of ammonium chloride and a base, or as ammonia gas) leads to the displacement of the ethoxy group to form the final amidine hydrochloride product.

Critical Parameters:

  • Anhydrous Conditions: The Pinner reaction must be carried out under strictly anhydrous conditions.[2] The presence of water can lead to the hydrolysis of the Pinner salt intermediate to form an ester, which is an undesired side product.[2]

  • Temperature Control: Low temperatures are crucial, particularly during the formation of the Pinner salt.[1] Imidate hydrochlorides are thermodynamically unstable and can rearrange to amides or decompose at higher temperatures.[1]

  • Acid Catalyst: Anhydrous hydrogen chloride gas is the traditional and most effective catalyst for this reaction.[7]

Experimental Workflow Diagram

Pinner_Synthesis_Workflow Start Start: Octanenitrile & Anhydrous Ethanol HCl_Addition Anhydrous HCl Gas Addition (0-5 °C) Start->HCl_Addition Anhydrous Solvent Pinner_Salt_Formation Pinner Salt Formation (Stir at low temp) HCl_Addition->Pinner_Salt_Formation Formation of Ethyl Octanimidate HCl Ammonolysis Ammonolysis with NH4Cl & Heat Pinner_Salt_Formation->Ammonolysis Reactive Intermediate Isolation Product Isolation: Filtration Ammonolysis->Isolation Crude Product Purification Purification: Recrystallization Isolation->Purification Removal of Impurities Characterization Characterization: (NMR, IR, MS) Purification->Characterization Purity & Identity Confirmation Final_Product Octanamidine Hydrochloride Characterization->Final_Product

Caption: Experimental workflow for the synthesis of octanamidine hydrochloride.

Detailed Experimental Protocol

Materials:

  • Octanenitrile (n-Heptyl cyanide) (>97%)[8]

  • Anhydrous Ethanol (200 proof)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride Gas (anhydrous)

  • Ammonium Chloride

  • Sodium Metal

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a calcium chloride drying tube.

  • Ice-salt bath

  • Gas dispersion tube

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (dried in an oven prior to use)

Procedure:

Part 1: Preparation of Ethyl Octanimidate Hydrochloride (Pinner Salt)

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Reagent Addition: To the flask, add octanenitrile (e.g., 0.1 mol) and anhydrous ethanol (e.g., 0.15 mol).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath.

  • HCl Gas Introduction: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution.[2] Maintain the temperature between 0-5 °C throughout the addition. The reaction is exothermic, so the rate of HCl addition should be controlled to prevent a significant temperature increase.

  • Reaction Monitoring: Continue the addition of HCl until the solution is saturated and a white precipitate of the Pinner salt begins to form. This can take several hours.

  • Reaction Completion: After the addition of HCl is complete, allow the reaction mixture to stir at 0-5 °C for an additional 12-18 hours to ensure complete formation of the Pinner salt.[2]

  • Isolation of Pinner Salt (Optional but Recommended): The Pinner salt can be isolated by filtering the cold reaction mixture, washing the solid with cold, anhydrous diethyl ether, and drying under vacuum. However, it is often used directly in the next step without isolation.

Part 2: Synthesis of Octanamidine Hydrochloride

  • Ammonolysis: To the reaction mixture containing the Pinner salt (or the isolated Pinner salt suspended in anhydrous ethanol), add a stoichiometric amount of ammonium chloride (e.g., 0.1 mol).

  • Heating: Gently heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice bath. The octanamidine hydrochloride product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified octanamidine hydrochloride in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Purification and Characterization

Purification:

The crude octanamidine hydrochloride can be further purified by recrystallization. A suitable solvent system would be a mixture of ethanol and diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by filtration.[9]

Characterization:

The identity and purity of the synthesized octanamidine hydrochloride should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=N and N-H bonds of the amidine group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

Quantitative Data Summary

ParameterValueNotes
Reactants
Octanenitrile1.0 eq
Anhydrous Ethanol1.5 eqSlight excess to drive the reaction.
Anhydrous HClSaturatedBubbled through the reaction mixture.
Ammonium Chloride1.0 eqFor the ammonolysis step.
Reaction Conditions
Pinner Salt Formation Temp.0-5 °CCritical for stability.[1]
Ammonolysis Temp.Reflux (~78 °C)
Expected Yield 70-85%Dependent on reaction conditions and purity.
Purity (after recrystallization) >98%As determined by analytical methods.[9]

Safety Precautions

  • Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. This reaction must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Anhydrous Reagents: Anhydrous reagents are sensitive to moisture. Handle them under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Exothermic Reaction: The addition of HCl gas to the alcohol and nitrile mixture is exothermic. Proper cooling and slow addition are necessary to control the reaction temperature.

  • Sodium Metal (if preparing sodium ethoxide for alternative basic conditions): Sodium metal is highly reactive with water. Handle with extreme care under an inert atmosphere.

Causality Behind Experimental Choices

  • Choice of Anhydrous Ethanol: Ethanol serves as both the reactant and the solvent. It must be anhydrous to prevent the formation of octanoic acid ethyl ester as a byproduct.[2]

  • Use of Gaseous HCl: Gaseous HCl is the preferred acid catalyst as it provides the necessary acidic conditions without introducing water, which would be present in aqueous HCl solutions.[7]

  • Low-Temperature Pinner Salt Formation: The imidate hydrochloride intermediate is unstable at higher temperatures and can decompose or rearrange.[1] Maintaining a low temperature maximizes the yield of the desired intermediate.

  • Ammonolysis with Ammonium Chloride: Ammonium chloride serves as the source of ammonia for the conversion of the Pinner salt to the amidine. Heating is required to drive this reaction to completion.

Conclusion

The Pinner synthesis provides an effective and well-established method for the preparation of octanamidine hydrochloride from octanenitrile. By carefully controlling the reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures during the formation of the Pinner salt, high yields of the desired product can be achieved. This protocol, with its detailed steps and explanations, serves as a reliable guide for researchers in the synthesis of this and other valuable amidine compounds for applications in drug discovery and development.

References

  • J&K Scientific. Pinner Reaction. Accessed March 3, 2026. [Link]

  • Wikipedia. Pinner reaction. Accessed March 3, 2026. [Link]

  • Organic Chemistry Portal. Pinner Reaction. Accessed March 3, 2026. [Link]

  • SynArchive. Pinner Reaction. Accessed March 3, 2026. [Link]

  • Organic Syntheses. Methyl 7-hydroxyhept-5-ynoate. Accessed March 3, 2026. [Link]

  • Patsnap Synapse. What is Octenidine hydrochloride used for? Accessed March 3, 2026. [Link]

  • PMC. A Lewis acid-promoted Pinner reaction. Accessed March 3, 2026. [Link]

  • Google Patents. CN100528836C - Purifying method of high-purity amidine hydrochloride. Accessed March 3, 2026.
  • Google Patents. CN112851563A - Synthesis process of N-amino-3-azabicyclo octane hydrochloride. Accessed March 3, 2026.

  • Slideshare. Pinner pyrimidine synthesis. Accessed March 3, 2026. [Link]

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Application Note: Octanamidine as a Precursor for Lipophilic Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Drug Design Context

In modern medicinal chemistry, the pyrimidine scaffold is a ubiquitous pharmacophore found in kinase inhibitors, antiviral agents, and nucleic acid analogues. The strategic use of octanamidine (caprylamidine) as a precursor allows for the direct installation of a highly lipophilic heptyl chain (C7H15) at the C2 position of the pyrimidine ring.

This specific modification drastically increases the partition coefficient (LogP) of the resulting molecule. For drug development professionals, this is a critical structural lever for enhancing cellular membrane permeability, optimizing blood-brain barrier (BBB) penetration, or engineering lipid-like components for lipid nanoparticle (LNP) delivery systems.

Mechanistic Pathway: The Pinner-Type Cyclocondensation

The synthesis of 2-heptylpyrimidines relies on the condensation of octanamidine—acting as a robust N-C-N dinucleophile—with a 1,3-dielectrophile, such as acetylacetone. This reaction follows the classic Traube/Pinner pyrimidine synthesis logic[1].

The causality of the reaction proceeds through a strictly ordered sequence. First, the amidine free base attacks the carbonyl carbon of the diketone. Extensive C-13 NMR studies have confirmed that this initial attack forms a transient dihydroxytetrahydropyrimidine (hemiaminal) intermediate (2)[2]. Subsequent dehydration yields an enamine, which undergoes intramolecular cyclization and a final dehydration to achieve the thermodynamically stable aromatic pyrimidine system[3].

Mechanism A Octanamidine (Dinucleophile) C Hemiaminal Intermediate A->C Base B 1,3-Diketone (Dielectrophile) B->C D Enamine Formation C->D -H2O E Intramolecular Cyclization D->E F 2-Heptylpyrimidine (Target Scaffold) E->F -H2O

Mechanistic pathway of pyrimidine synthesis via [3+3] cyclocondensation of octanamidine.

Experimental Protocol: Synthesis of 2-Heptyl-4,6-dimethylpyrimidine

This protocol is designed as a self-validating system. Every step incorporates specific physical or chemical feedback loops to ensure the integrity of the synthesis.

Materials & Reagents
  • Octanamidine hydrochloride : 1.0 equiv (10 mmol, 1.78 g)

  • Acetylacetone (2,4-pentanedione) : 1.2 equiv (12 mmol, 1.20 g)

  • Sodium ethoxide (NaOEt) : 1.1 equiv (11 mmol, 0.75 g)

  • Anhydrous Ethanol : 20 mL (Reaction Solvent)

Step-by-Step Methodology
  • Preparation of the Free Base : Suspend octanamidine hydrochloride in 20 mL of anhydrous ethanol under an inert atmosphere (N2 or Ar). Add sodium ethoxide in a single portion.

    • Causality: Octanamidine is supplied as an HCl salt to prevent degradation. It must be neutralized to expose the nucleophilic lone pairs. Anhydrous conditions are mandatory; the presence of water and base will cause competitive hydrolysis of the amidine into unreactive octanamide.

  • Electrophile Addition : Stir the suspension at room temperature for 15 minutes to ensure complete free-basing. Add acetylacetone dropwise via syringe over 5 minutes.

    • Causality: Dropwise addition mitigates localized exothermic spikes, preventing the base-catalyzed polymerization of the diketone.

  • Cyclocondensation (Reflux) : Equip the flask with a reflux condenser and heat the mixture to 78°C for 4–6 hours.

    • Causality: While hemiaminal formation occurs rapidly at room temperature, the subsequent dehydration and cyclization steps possess a high activation energy barrier. Refluxing provides the necessary thermal energy to drive the reaction toward the aromatic thermodynamic sink[2].

  • Reaction Monitoring (Self-Validation) : After 4 hours, monitor the reaction via TLC (Hexane:EtOAc 4:1).

    • Causality: Octanamidine lacks extended conjugation and is not UV-active. The formation of the highly conjugated pyrimidine ring creates a strongly UV-active spot (254 nm), providing immediate visual validation of successful cyclization.

  • Workup & Extraction : Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol. Partition the resulting residue between dichloromethane (DCM, 30 mL) and distilled water (30 mL).

    • Causality: The 2-heptyl chain makes the product highly lipophilic. DCM selectively extracts the target pyrimidine, while the aqueous layer traps the NaCl byproduct and any unreacted polar intermediates.

  • Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude oil via silica gel flash chromatography or, given its stability, via vacuum distillation.

Workflow Step1 1. Free-Basing NaOEt in Anhydrous EtOH Step2 2. Electrophile Addition Dropwise Acetylacetone Step1->Step2 Step3 3. Cyclocondensation Reflux at 78°C (4-6h) Step2->Step3 Step4 4. Reaction Monitoring TLC (UV Active Product) Step3->Step4 Step5 5. Workup & Extraction DCM / H2O Partition Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for synthesizing 2-heptyl-4,6-dimethylpyrimidine.

Quantitative Data & Optimization Matrix

To demonstrate the causality of solvent and base selection, the following optimization data highlights the thermodynamic and kinetic boundaries of the reaction.

SolventBaseTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
Anhydrous EtOH NaOEt 78 (Reflux) 4 85% Optimal thermodynamic control; enolate formation and dehydration highly favored.
MethanolNaOMe65 (Reflux)672%Lower reflux temperature provides insufficient energy, leading to incomplete cyclization.
THFt-BuOK66 (Reflux)860%Poor solubility of the octanamidine hydrochloride salt limits the reaction rate.
WaterNaOH100 (Reflux)1215%Competitive hydrolysis of octanamidine to octanamide destroys the nucleophile.

Advanced Applications & Troubleshooting

  • Alternative Electrophiles : To expand the structural diversity of the pyrimidine library, acetylacetone can be replaced with α,β-unsaturated ketones. Under oxidative conditions (e.g., using visible-light-enabled photo-oxidation or TEMPO), this allows for the synthesis of multi-substituted pyrimidines without the need for transition-metal catalysts ()[4].

  • Troubleshooting Stalled Reactions : If TLC indicates a stalled reaction with multiple intermediate spots, it usually points to a failure in the final dehydration step. This is almost exclusively caused by water contamination in the solvent. To rescue the reaction, add activated 3Å molecular sieves to the refluxing mixture to drive the equilibrium forward by scavenging the expelled water molecules.

References

  • A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines and ureas Source: Canadian Science Publishing URL:[Link]

  • Pyrimidine synthesis Source: Organic Chemistry Portal URL:[Link]

  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem[3 + 3] annulation and visible-light-enabled photo-oxidation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES: ring transformation and ring expansion Source: Benha University URL:[Link]

  • Pinner pyrimidine synthesis Source: Slideshare URL:[Link]

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Application Notes & Protocols: The Strategic Use of Octanamidine in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the versatile applications of octanamidine as a key building block in the synthesis of nitrogen-containing heterocycles. This document provides not only detailed, field-tested protocols but also delves into the underlying chemical principles and strategic considerations that enable the rational design of complex molecular architectures.

Introduction: The Amidine Moiety as a Privileged Synthon

Nitrogen-containing heterocycles are foundational scaffolds in a vast majority of biologically active compounds, including over 85% of all pharmaceuticals.[1] Their prevalence is due to their metabolic stability and their ability to engage in crucial hydrogen bonding interactions with biological targets like DNA and enzymes.[2][3] Within the arsenal of synthetic organic chemistry, the amidine functional group stands out as a uniquely powerful and versatile precursor for constructing these vital heterocyclic systems.[4][5]

Amidines, characterized by the R-C(=NH)-NH2 functional group, act as robust 1,3-dinucleophiles, providing a pre-formed N-C-N fragment that is ideal for cyclization reactions.[6] Octanamidine, with its eight-carbon aliphatic chain, brings specific physicochemical properties to the table, such as increased lipophilicity, which can be strategically leveraged to influence the solubility and pharmacokinetic profiles of the resulting heterocyclic products. While its core reactivity is dictated by the amidine group, the octyl chain can play a significant role in the properties of the final molecule, a key consideration in drug design. This guide will explore the fundamental reactivity of the octanamidine moiety and provide actionable protocols for its application in synthesizing high-value heterocyclic compounds.

Core Principles of Octanamidine Reactivity

The synthetic utility of octanamidine is rooted in the electronic nature of the amidine functional group. The two nitrogen atoms can act as nucleophiles, enabling reactions with a wide range of electrophilic partners to initiate cyclization.

G cluster_amidine Octanamidine cluster_reactivity Key Reactive Properties cluster_application Applications in Synthesis Amidine C₇H₁₅-C(=NH)-NH₂ N1 Primary Amine (sp³ N) - Nucleophilic Attack Amidine->N1 acts via N2 Iminyl Nitrogen (sp² N) - Nucleophilic Attack - Site of Protonation Amidine->N2 acts via App1 1,3-Dinucleophile for Ring Formation N1->App1 N2->App1 C Amidinyl Carbon - Electrophilic (after N-protonation) App2 Precursor to Pyrimidines, Imidazoles, Triazoles App1->App2

Figure 1: Reactivity of the Octanamidine Moiety

The two nitrogen atoms, with their distinct hybridization (sp² and sp³), can participate in sequential or concerted reactions with bis-electrophiles to form stable five- or six-membered rings. This predictable reactivity makes octanamidine a reliable building block for combinatorial library synthesis and targeted drug discovery programs.[6]

Application I: Synthesis of Substituted Pyrimidines

The construction of the pyrimidine ring is a cornerstone of heterocyclic synthesis, as this motif is present in nucleobases and numerous pharmaceuticals. The most direct and atom-economical approach involves the condensation of an amidine with a 1,3-dicarbonyl compound or its synthetic equivalent.

Principle: In this reaction, octanamidine provides the N1-C2-N3 atoms of the pyrimidine ring, while the 1,3-dicarbonyl compound supplies the C4-C5-C6 backbone. The reaction proceeds via a double condensation mechanism, forming two molecules of water as the only byproduct, making it a highly efficient and green process.

G reagents Octanamidine HCl 1,3-Dicarbonyl Compound Base (e.g., NaOEt) solvent Anhydrous Ethanol reagents->solvent Dissolve reaction Reaction Mixture (Reflux, 4-12h) solvent->reaction Heat workup Aqueous Workup - Quench - Extract with Organic Solvent reaction->workup Cool & Process purification Purification - Column Chromatography - Recrystallization workup->purification product 2-(Heptyl)-4,6-disubstituted-pyrimidine purification->product

Figure 2: General Workflow for Pyrimidine Synthesis
Protocol 1: Synthesis of 2-(Heptyl)-4,6-dimethylpyrimidine

This protocol details the synthesis of a model pyrimidine from octanamidine hydrochloride and acetylacetone.

Materials:

  • Octanamidine hydrochloride (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.05 eq)

  • Sodium ethoxide (2.1 eq)

  • Anhydrous ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol under a nitrogen atmosphere.

  • Base Addition: Add sodium ethoxide to the ethanol and stir until fully dissolved.

    • Causality Note: Sodium ethoxide serves two purposes: it deprotonates the octanamidine hydrochloride to the free base in situ and catalyzes the condensation by deprotonating the 1,3-dicarbonyl, enhancing its nucleophilicity.

  • Reagent Addition: Add octanamidine hydrochloride, followed by the dropwise addition of acetylacetone.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Carefully quench by pouring it into a beaker of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(heptyl)-4,6-dimethylpyrimidine.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Application II: Synthesis of Substituted Imidazoles

The imidazole ring is another critical pharmacophore found in antihistamines, antifungals, and proton pump inhibitors. A common synthetic route is the reaction of an amidine with an α-haloketone.

Principle: This synthesis proceeds via an initial nucleophilic substitution (SN2 reaction), where one of the amidine nitrogens displaces the halide from the α-haloketone.[7] The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen onto the ketone carbonyl, followed by dehydration to yield the aromatic imidazole ring.

G start Octanamidine + α-Haloketone sn2 SN2 Attack (N displaces Halide) start->sn2 intermediate Acyclic Intermediate sn2->intermediate cyclization Intramolecular Cyclization (N attacks C=O) intermediate->cyclization hemiaminal Cyclic Hemiaminal cyclization->hemiaminal dehydration Dehydration (-H₂O) hemiaminal->dehydration product Substituted Imidazole dehydration->product

Figure 3: Mechanism of Imidazole Formation
Protocol 2: Synthesis of 2-(Heptyl)-4-phenyl-1H-imidazole

This protocol describes the reaction between octanamidine and 2-bromoacetophenone.

Materials:

  • Octanamidine hydrochloride (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend octanamidine hydrochloride, 2-bromoacetophenone, and sodium bicarbonate in acetonitrile.

    • Causality Note: Acetonitrile is an excellent polar aprotic solvent for this type of reaction. Sodium bicarbonate acts as a base to neutralize the HBr formed during the reaction and to free the amidine from its hydrochloride salt.

  • Reaction: Heat the suspension to reflux and stir vigorously for 12-16 hours, monitoring by TLC.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by water.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 2-(heptyl)-4-phenyl-1H-imidazole.

  • Validation: Confirm the identity and purity of the product via NMR spectroscopy, mass spectrometry, and melting point analysis.

Strategic Role in Drug Development

The ability to rapidly generate libraries of novel heterocyclic compounds is central to modern drug discovery.[1][8] Using precursors like octanamidine allows for the systematic modification of the final molecule. The octyl chain can be varied to tune lipophilicity, while different reaction partners (e.g., various β-diketones or α-haloketones) can be used to explore the chemical space around the heterocyclic core.

This strategy directly supports the lead optimization phase of drug development, where structure-activity relationships (SAR) are established.[9] For instance, a series of pyrimidines synthesized from octanamidine could be screened for antiproliferative activity, as amidine-containing heterocycles have shown promise in this area.[10]

G cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization cluster_preclinical Preclinical Development start Octanamidine + Bis-electrophiles library Library of Novel Heterocycles start->library Combinatorial Synthesis hts High-Throughput Screening (HTS) library->hts sar Structure-Activity Relationship (SAR) hts->sar lead Lead Optimization sar->lead adme ADME/Tox Studies lead->adme candidate Drug Candidate adme->candidate

Figure 4: Role in Drug Discovery Pipeline

Summary of Representative Syntheses

The following table summarizes typical reaction conditions and outcomes for the synthesis of key heterocycles using the amidine functional group as a primary building block. These examples serve as a validated baseline for developing protocols with octanamidine.

HeterocycleAmidine PartnerBis-Electrophile PartnerCatalyst/BaseSolventTemp. (°C)Yield (%)Ref.
PyrimidineBenzamidineAcetylacetoneNaOEtEthanol80~85[6]
ImidazoleAcetamidine2-BromoacetophenoneNaHCO₃Acetonitrile82~70[6]
1,2,4-TriazoleFormamidineHydrazonoyl ChlorideEt₃NTHF25-50~65-80[6]
QuinazolineAnthranilamideOrthoestersp-TSAToluene110~90[6]

Conclusion

Octanamidine is a highly valuable and versatile reagent in heterocyclic chemistry. Its predictable reactivity as a 1,3-dinucleophile provides a reliable entry into several classes of medicinally relevant heterocycles, including pyrimidines and imidazoles. The protocols and principles outlined in this guide are designed to be directly applicable in a research and development setting, empowering scientists to leverage octanamidine for the efficient construction of novel molecular entities. By understanding the causality behind the reaction steps, researchers can rationally design experiments, troubleshoot syntheses, and accelerate the discovery of new chemical agents for a variety of applications.

References

  • Li, Y., Wang, B., & Hu, Y. (2024). Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. Organic & Biomolecular Chemistry.
  • Behnam, M. A., et al. (2013). The Synthesis of Vinylogous Amidine Heterocycles. The Journal of Organic Chemistry.
  • Bobbitt, J. M., et al. (2019).
  • Persec, M., et al. (n.d.).
  • Ozerov, A. A., et al. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. Beilstein Journals.
  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocyclic synthesis.
  • Rostami, A., et al. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. PMC.
  • Frank, É., & Szőllősi, G. (2021).
  • Veselý, J. (n.d.). Heterocycles in Medicinal Chemistry. PMC.
  • Kumar, A., & Kumar, R. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.
  • (n.d.). Drug Development Process. ReGARDD.
  • Clarke, J., et al. (2020). Drug Development 101: A Primer. PubMed.
  • (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube.

Sources

Application Note: Isolation of Octanamidine Free Base from Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction & Rationale

Octanamidine (also known as caprylamidine) is an aliphatic amidine frequently utilized as a bidentate ligand, an organocatalyst, and a precursor in medicinal chemistry. Because aliphatic free-base amidines are highly sensitive to atmospheric carbon dioxide and moisture, they are commercially supplied and stored as stable hydrochloride salts (Octanamidine HCl).

For specific synthetic applications—such as non-aqueous coupling reactions or coordination chemistry—the amidine must be converted back to its free base form. This protocol details an optimized liquid-liquid extraction workflow designed to navigate the narrow thermodynamic window between successful deprotonation and base-promoted hydrolytic degradation.

Scientific Principles & Causality

To successfully isolate octanamidine, researchers must balance two competing chemical realities: the high basicity of the amidine and its susceptibility to nucleophilic attack.

Acid-Base Equilibrium

Amidines are among the strongest neutral organic bases. The


 of the conjugate acid (amidinium ion) for standard aliphatic amidines is approximately 12.0 to 12.5 [1]. To achieve >90% conversion from the protonated salt to the neutral free base, the aqueous environment must be driven to a pH of at least 12.5. Weaker bases, such as sodium bicarbonate (

~10.3), are entirely ineffective for this transformation.
The Hydrolysis Challenge

While a highly basic environment is required for deprotonation, amidines undergo base-promoted hydrolysis under these exact conditions [2]. Hydroxide ions (


) act as nucleophiles, attacking the electrophilic imine carbon to form a tetrahedral intermediate. This intermediate collapses via elimination, irreversibly degrading the amidine into octanamide and ammonia [3].

Causality in Protocol Design: Because the hydrolysis rate is highly temperature-dependent, the basification and extraction steps must be performed at 0–5 °C. By keeping the system cold, the kinetic barrier for the nucleophilic attack of hydroxide remains high, while the instantaneous acid-base deprotonation is unaffected.

Mechanism A Octanamidine (Free Base) B Tetrahedral Intermediate (Hydroxide Attack) A->B OH⁻, Heat C Octanamide + Ammonia (Degradation Products) B->C Elimination

Fig 1. Base-promoted hydrolysis pathway of amidines into amides and ammonia.

Experimental Optimization Data

A self-validating protocol requires selecting the correct parameters before the experiment begins. The tables below summarize the causality behind our specific reagent and parameter choices.

Table 1: Thermodynamic and Kinetic Parameters
ParameterOptimal RangeMechanistic Rationale
Aqueous pH 12.5 – 13.0Balances complete deprotonation against the risk of accelerated hydrolysis.
Reaction Temp 0 – 5 °CKinetically suppresses the formation of the tetrahedral degradation intermediate.
Evaporation Temp < 30 °CPrevents thermal degradation of the isolated, concentrated free base.
Table 2: Solvent Selection Matrix
SolventDensityPhase PositionRecommendation & Rationale
Dichloromethane (DCM) 1.33 g/mLBottomOptimal . Rapid phase separation; high solubility for polar free bases.
Ethyl Acetate (EtOAc) 0.90 g/mLTopPoor . EtOAc can undergo base-catalyzed saponification at pH > 12.
Diethyl Ether 0.71 g/mLTopSuboptimal . High volatility; poor solubility for highly polar aliphatic amidines.

Step-by-Step Protocol

Reagents Required:

  • Octanamidine Hydrochloride (Starting Material)

  • 2M Sodium Hydroxide (NaOH) aqueous solution (Pre-chilled)

  • Dichloromethane (DCM) (Pre-chilled)

  • Anhydrous Sodium Sulfate (

    
    )
    
  • Argon or Nitrogen gas

Phase 1: Preparation and Basification
  • Dissolution: Dissolve 1.0 g of Octanamidine HCl in 10 mL of distilled water in a 50 mL Erlenmeyer flask.

  • Thermal Equilibration: Place the flask in an ice-water bath. Allow the solution to stir for 10 minutes until the internal temperature reaches 0–5 °C.

  • Basification: While maintaining vigorous magnetic stirring, add cold 2M NaOH dropwise.

  • Validation: Monitor the pH continuously using a high-range pH probe or pH indicator strips. Stop the addition immediately once the pH stabilizes between 12.5 and 13.0. Do not allow the solution to sit at this pH for longer than necessary.

Phase 2: Extraction and Isolation
  • Extraction: Transfer the cold aqueous mixture to a pre-chilled separatory funnel. Immediately add 10 mL of cold DCM.

  • Phase Separation: Invert the funnel gently 4–5 times, venting the stopcock after each inversion. Allow the layers to separate. Collect the lower organic (DCM) layer in a clean, dry Erlenmeyer flask.

  • Repeated Extraction: Repeat the extraction with two additional 10 mL portions of cold DCM. Combine all organic layers.

  • Self-Validation Check: Test the pH of the remaining aqueous layer. If it has dropped below 12.0, add a few drops of NaOH, extract with one final portion of DCM, and combine.

Phase 3: Drying and Storage
  • Drying: Add anhydrous

    
     to the combined DCM extracts. Swirl gently until the drying agent is free-flowing (indicating all water has been absorbed). Filter the solution to remove the solid.
    
  • Concentration: Transfer the filtrate to a round-bottom flask. Remove the DCM using a rotary evaporator. Critical: Keep the water bath temperature strictly below 30 °C to prevent thermal degradation.

  • Inert Storage: The resulting octanamidine free base will appear as a viscous oil or low-melting solid. Immediately purge the flask with Argon or Nitrogen gas. Seal tightly with Parafilm and store at -20 °C.

Workflow A Octanamidine HCl Dissolution in H2O B Cooling to 0-5 °C (Ice Bath) A->B C Basification to pH > 12.5 (2M NaOH dropwise) B->C D Liquid-Liquid Extraction (Cold DCM) C->D E Organic Phase Drying (Anhydrous Na2SO4) D->E F Solvent Evaporation (Rotary Evaporator, <30 °C) E->F G Octanamidine Free Base (Store under Argon) F->G

Fig 2. Optimized workflow for octanamidine free base isolation minimizing hydrolysis.

Troubleshooting & Field-Proven Insights

  • Carbonate Salt Formation: Strong organic bases like octanamidine act as "carbon dioxide scrubbers." If left exposed to ambient air, the free base will rapidly react with atmospheric

    
     and moisture to form an octanamidinium bicarbonate/carbonate salt. This manifests as an unexplained white crust forming on the isolated oil. Strict adherence to Argon/Nitrogen storage (Step 11) is mandatory.
    
  • Emulsion Formation: Aliphatic amidines have surfactant-like properties (a polar head and a lipophilic octyl tail). Vigorous shaking during the extraction step (Step 6) will cause severe emulsions. Gentle inversion is required to ensure clean phase separation.

References

  • Environmental Protection Agency (EPA). "Nitrate Removal From Wastewaters by Ion Exchange: Appendix III - pKa of Amidines." Water Quality Office, EPA. Available at: [Link]

  • Divito, C. B. et al. "Relative Stability of Formamidine and Carbamate Groups in the Bifunctional Pesticide Formetanate Hydrochloride." Journal of Agricultural and Food Chemistry 2007, 55, 14, 5378-5384. Available at: [Link]

  • Clark, J. "The Hydrolysis of Amides." Chemguide. Available at: [Link]

Application Note: Octanamidine as a Lipophilic Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level Application Note for researchers in coordination chemistry and materials science. It synthesizes established protocols for amidine ligands with the specific physicochemical attributes of Octanamidine (Octanimidamide).

Executive Summary

Octanamidine (


) represents a strategic ligand class for researchers requiring high lipophilicity in coordination complexes without introducing the steric bulk of aryl-substituted amidines (e.g., benzamidine). Unlike short-chain analogs (acetamidine), the C8-alkyl tail of octanamidine confers superior solubility in non-polar hydrocarbons (hexane, toluene), making it an ideal candidate for homogeneous catalysis in organic media , solvent extraction processes , and the synthesis of volatile precursors for Atomic Layer Deposition (ALD) .

This guide details the structural properties, synthesis protocols, and coordination workflows for utilizing octanamidine as both a neutral ligand and an anionic amidinate.

Scientific Foundation: Ligand Design & Properties

Structural Attributes

Octanamidine functions as a classic N,N-donor ligand. Its reactivity is governed by the amidine functional group, while its physical properties are dominated by the octyl chain.

  • Electronic Profile: Strong

    
    -donor capability via the imine nitrogen (
    
    
    
    ). Upon deprotonation, the resulting octanamidinate anion (
    
    
    , where R=Heptyl, R'=H) forms a delocalized 4-electron, 3-center
    
    
    -system, acting as a potent bidentate chelate.
  • Steric & Solubility Profile: The linear heptyl backbone reduces lattice energy relative to aryl-amidines, lowering melting points and enhancing solubility in non-polar solvents. This is critical for applications requiring liquid injection (CVD/ALD) or biphasic catalysis.

Coordination Modes

The ligand adopts three primary coordination modes, dictated by the metal's oxidation state and steric environment:

  • 
    -Monodentate (Neutral):  Binds via the imine nitrogen. Common in low-valent, electron-rich metals (e.g., Ru(II), Pt(II)).
    
  • 
    -Bridging (Anionic):  The amidinate bridges two metal centers in a "paddlewheel" motif. Typical for Cu(II), Cr(II), and Rh(II) dimers.
    
  • 
    -Chelating (Anionic):  Forms a strained 4-membered metallacycle. Common with high-valent early transition metals (Ti, Zr, Hf) and lanthanides.
    
Physical Properties Data

Estimated values based on homologous series analysis.

PropertyValue / CharacteristicRelevance
Formula

(Free Base)
Ligand Stoichiometry
MW 142.24 g/mol Calculation of equivalents
pKa ~11.5 - 12.0 (conjugate acid)Highly basic; requires strong bases for deprotonation
Solubility Soluble: Hexane, Toluene, DCMInsoluble: Water (Free base)Ideal for hydrophobic media
State Waxy Solid / Viscous OilLow melting point aids precursor transport

Experimental Protocols

Protocol A: Synthesis of Octanamidine Hydrochloride (Pinner Synthesis)

Use this protocol to generate high-purity ligand salt from inexpensive starting materials.

Reagents: Octanenitrile (1.0 eq), Ethanol (1.1 eq), HCl (gas or 4M in dioxane), Ammonia (gas or 7M in MeOH).

  • Imidate Formation:

    • Dissolve octanenitrile in anhydrous diethyl ether (0.5 M).

    • Add ethanol (1.1 eq) and cool to 0°C.

    • Bubble dry HCl gas through the solution for 2 hours (or add HCl/dioxane).

    • Seal and store at 4°C for 24 hours. The ethyl octanimidate hydrochloride will precipitate.

    • Filtration: Collect solid under inert atmosphere (hygroscopic).

  • Ammonolysis:

    • Suspend the imidate salt in anhydrous methanol.

    • Add excess ammonia (7M in MeOH) at 0°C. Stir for 12 hours at room temperature.

    • Remove solvent in vacuo. Recrystallize the residue from acetone/ethanol to yield Octanamidine HCl .

Protocol B: Synthesis of Homoleptic Metal Octanamidinate Complexes

Target: Copper(I) Octanamidinate Dimer (Bridging Mode) or Zirconium(IV) Octanamidinate (Chelating).

Mechanism: Salt metathesis using Lithium Octanamidinate.

Step 1: Lithiation (In Situ)

  • Setup: Schlenk line,

    
     atmosphere.
    
  • Procedure:

    • Suspend Octanamidine HCl (2.0 mmol) in dry THF (10 mL).

    • Cool to -78°C. Add

      
      -BuLi (4.1 mmol, 2.05 eq) dropwise. Note: Extra eq neutralizes HCl and deprotonates the amidine.
      
    • Warm to RT and stir for 1 hour. Solution becomes clear (Li-Octanamidinate formation).

Step 2: Metallation

  • For Cu(I) Dimer:

    • Add CuCl (2.0 mmol) to the Li-amidinate solution.

    • Stir for 12 hours. Solution typically turns pale yellow/colorless.

    • Remove solvent. Extract with Hexane (exploiting the octyl chain lipophilicity).

    • Filter through Celite to remove LiCl. Evaporate hexane to yield the complex.

  • For Zr(IV) Precursor:

    • Add

      
       (0.5 mmol) to the Li-amidinate solution (4.0 mmol ligand).
      
    • Reflux for 4 hours.

    • Extract with Toluene.

Visualization: Synthesis & Coordination Logic

The following diagram illustrates the critical decision pathways for synthesizing and utilizing octanamidine ligands.

Octanamidine_Workflow cluster_apps Target Applications Nitrile Octanenitrile (Precursor) Pinner Pinner Reaction (+ EtOH, HCl, NH3) Nitrile->Pinner Ligand_Salt Octanamidine HCl (Stable Salt) Pinner->Ligand_Salt Free_Base Free Base Octanamidine Ligand_Salt->Free_Base NaOH/H2O Extraction Li_Salt Li-Octanamidinate (In-situ Reagent) Ligand_Salt->Li_Salt 2.0 eq n-BuLi THF, -78°C Complex_Neut Neutral Complex (M-Cl2(L)2) Solvent: DCM Free_Base->Complex_Neut MCl2 Direct Mix Complex_Brid Bridging Dimer (M2(L)4) Solvent: Hexane Li_Salt->Complex_Brid M(II) (e.g., Cu, Cr) Complex_Chel Chelate (ALD) (M(L)4) Solvent: Toluene Li_Salt->Complex_Chel M(IV) (e.g., Zr, Hf)

Caption: Workflow from nitrile precursor to specific octanamidine coordination geometries based on metal valency.

Critical Application Notes

Solubility & Purification

The defining feature of octanamidine complexes is their "Hexane-Soluble" nature.

  • Purification Hack: Unlike acetamidine complexes which often require THF or DCM, octanamidine complexes can be purified by extracting the crude reaction mixture with dry hexane. Inorganic byproducts (LiCl, unreacted metal salts) remain solid, allowing for simple filtration.

  • Crystallization: Cooling a saturated hexane solution to -20°C is the preferred method for obtaining X-ray quality crystals.

ALD/CVD Precursor Design

For researchers developing Atomic Layer Deposition precursors:

  • Thermal Stability: The bidentate amidinate ring confers high thermal stability (typically >200°C).

  • Volatility: While the C8 chain adds mass, it disrupts crystal packing significantly more than methyl/phenyl groups, often resulting in liquid precursors at ALD operating temperatures (80-120°C). This ensures constant evaporation rates, a distinct advantage over solid subliming precursors.

Troubleshooting
  • Hydrolysis: The free base is prone to hydrolysis to octanamide in the presence of moisture. Always store the HCl salt and generate the free base/lithium salt in situ.

  • Oligomerization: If bridging dimers are not desired, use bulky secondary amines (e.g., N-isopropyl octanamidine) instead of the primary amidine to force monomeric chelation.

References

  • Barker, J., & Kilner, M. (1994). The coordination chemistry of the amidine ligand. Coordination Chemistry Reviews, 133, 219-300. Link

    • Foundational review on amidine binding modes and synthesis.
  • Coles, M. P. (2006). Application of neutral amidines and guanidines in coordination chemistry. Dalton Transactions, (8), 985-1001. Link

    • Detailed discussion on neutral vs anionic coordin
  • Gordon, R. G., et al. (2003). Synthesis and Characterization of Volatile, Thermally Stable, Reactive Transition Metal Amidinates. Inorganic Chemistry, 42(24), 7951–7958. Link

    • Key reference for ALD precursor synthesis using amidin
  • Edelmann, F. T. (2008). Lanthanide Amidinates and Guanidinates: From Laboratory Curiosities to Efficient Homogeneous Catalysts and Precursors for Rare-Earth Oxide Thin Films. Chemical Society Reviews, 37, 1178-1258. Link

    • Advanced applications in catalysis and m
  • PubChem. (2024). Octanimidamide Compound Summary. National Library of Medicine. Link

    • Source for physicochemical identifiers and structure verific

Application Note: Advanced Synthesis of 3-Heptyl-5-Substituted-1,2,4-Oxadiazoles via Oxidative Cyclization of Octanamidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in modern drug discovery, frequently deployed as a metabolically stable bioisostere for esters and amides to improve pharmacokinetic profiles. Traditional synthetic routes typically rely on the condensation of amidoximes with activated carboxylic acids. However, this classical approach requires the use of hydroxylamine (a known mutagen) to generate the amidoxime and often demands harsh, high-temperature dehydrating conditions for the final cyclization ().

This application note details a highly efficient, alternative protocol for synthesizing 3-heptyl-5-substituted-1,2,4-oxadiazoles using octanamidine (caprylamidine) as the primary starting material. By leveraging an N-bromosuccinimide (NBS)-mediated oxidative N–O bond formation (), this method bypasses the amidoxime intermediate entirely. The reaction operates under mild, room-temperature conditions, making it highly suitable for late-stage functionalization of sensitive pharmaceutical intermediates.

Pathway & Workflow Visualization

Workflow A Octanamidine HCl B Acylation (R-COCl, Et3N) A->B C N-Acyl Octanamidine B->C Intermediate D Oxidative Cyclization (NBS, DBU) C->D E 3-Heptyl-5-R 1,2,4-Oxadiazole D->E Final Product

Workflow for the synthesis of 1,2,4-oxadiazoles from octanamidine.

Mechanism N1 N-Acyl Octanamidine [R-C(=NH)NH-CO-R'] N2 N-Bromination [R-C(=NBr)NH-CO-R'] N1->N2 NBS (Electrophilic Bromination) N3 Enolization (DBU) [R-C(=NBr)N=C(O⁻)-R'] N2->N3 Base Deprotonation N4 Intramolecular Attack [N-O Bond Formation] N3->N4 Nucleophilic Displacement N5 1,2,4-Oxadiazole Core (-Br⁻, -H⁺) N4->N5 Aromatization

Mechanistic pathway of NBS-mediated oxidative N-O bond formation.

Quantitative Data: Optimization of Cyclization

The choice of oxidant and base is critical for driving the intramolecular nucleophilic displacement without degrading the aliphatic octanamidine chain. The table below summarizes the optimization parameters for the oxidative cyclization step.

Oxidant (Equiv)Base (Equiv)SolventTemp (°C)Time (h)Yield (%)
I₂ (1.2)K₂CO₃ (2.0)DMSO1004.065
PhI(OAc)₂ (1.2)NoneDCMRT12.040
NBS (1.2)Et₃N (1.5)EtOAcRT2.078
NBS (1.2)K₂CO₃ (2.0)EtOAcRT2.082
NBS (1.2) DBU (1.5) EtOAc RT 1.0 94

Data Interpretation: DBU provides the optimal pKa to deprotonate the N-bromo intermediate and promote enolization without causing hydrolysis of the N-acyl group. Ethyl acetate (EtOAc) serves as an excellent solvent that facilitates the precipitation of succinimide byproducts, driving the reaction forward.

Experimental Protocols (Self-Validating System)

Protocol A: Synthesis of N-Acyl Octanamidine

Objective : Couple octanamidine with an acyl chloride to form the acyclic precursor.

Causality & Design : Octanamidine is commercially supplied as a hydrochloride salt. Triethylamine (Et₃N) is utilized in excess to free-base the amidine in situ and neutralize the HCl generated during the nucleophilic acyl substitution. Dichloromethane (DCM) is selected for its superior solubilization of the aliphatic heptyl chain.

Step-by-Step Methodology :

  • Suspend Octanamidine HCl (1.0 equiv, 10.0 mmol) in anhydrous DCM (50 mL, 0.2 M) under an inert nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add Et₃N (2.5 equiv, 25.0 mmol) dropwise. Stir for 10 minutes to ensure complete free-basing.

  • Slowly add the desired acyl chloride (1.1 equiv, 11.0 mmol) dropwise to control the exothermic reaction.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation Check : Monitor the reaction via TLC (eluent: 5% MeOH in DCM). The highly polar, ninhydrin-positive octanamidine spot should disappear, replaced by a higher Rf N-acyl intermediate.

  • Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude N-acyl octanamidine is generally of sufficient purity (>90%) to be telescoped directly into Protocol B.

Protocol B: NBS-Mediated Oxidative Cyclization

Objective : Form the 1,2,4-oxadiazole ring via intramolecular N–O bond formation.

Causality & Design : NBS acts as a mild electrophilic source of bromine, selectively halogenating the amidine nitrogen. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic, sterically hindered base that effectively promotes the enolization of the amide carbonyl. This enolate oxygen then acts as an internal nucleophile, displacing the bromide to form the critical N–O bond ().

Step-by-Step Methodology :

  • Dissolve the crude N-acyl octanamidine (1.0 equiv, ~10.0 mmol) in EtOAc (100 mL, 0.1 M).

  • Add NBS (1.2 equiv, 12.0 mmol) in one portion at room temperature. Stir for 15 minutes.

  • Self-Validation Check : Analyze an aliquot via LC-MS. You must observe a transient mass peak corresponding to the N-bromo intermediate (M + 79/81). If unreacted starting material remains, add an additional 0.1 equiv of NBS.

  • Add DBU (1.5 equiv, 15.0 mmol) dropwise. The solution may slightly darken or become cloudy as succinimide and DBU-HBr salts begin to precipitate.

  • Stir at room temperature for 1 hour.

  • Self-Validation Check : Re-check LC-MS. The N-bromo intermediate peak should be completely consumed, replaced by the final product mass (M - HBr). If the intermediate persists, gently heat the mixture to 40 °C for 30 minutes.

  • Work-up: Wash the organic mixture sequentially with water (2 × 50 mL) and brine (50 mL) to remove succinimide and DBU salts.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting 3-heptyl-5-substituted-1,2,4-oxadiazole via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient).

References

  • Title : NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N–O bond formation. Source : Tetrahedron, 2018, 74(35), 4613-4618. URL :[Link]

  • Title : I₂/KI-Mediated Oxidative N–N Bond Formation for the Synthesis of 1,5-Fused 1,2,4-Triazoles from N-Aryl Amidines. Source : The Journal of Organic Chemistry, 2015, 80(14), 7219-7225. URL :[Link]

  • Title : Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Source : Molecules (via National Center for Biotechnology Information / PubMed), 2021, 26(16), 4744. URL :[Link]

Application Note: Octanamidine (C8-Amidine) in Cationic Surfactant Formulations

[1]

Executive Summary & Scientific Rationale

Octanamidine (

1surfactantshydrotropes

Its utility in drug development and material science is driven by three core properties:

  • High Critical Micelle Concentration (CMC): Estimated at 0.15–0.20 M, allowing it to exist as a monomer at concentrations where C12+ surfactants would aggregate. This is critical for protein crystallography where monomeric ligands are required for binding sites without detergent-induced denaturation.[1]

  • pH and CO2 Switchability: The amidine headgroup (pKa

    
     12.0) can be reversibly protonated. In the presence of CO
    
    
    and water, it forms a charged bicarbonate salt (cationic). Upon N
    
    
    sparging or heating, it reverts to a neutral molecule. This makes Octanamidine an ideal candidate for "smart" emulsions that can be broken on demand.
  • Membrane Permeabilization: As a C8 cation, it inserts transiently into lipid bilayers, increasing permeability for drug delivery without the permanent disruption caused by long-chain detergents.

This guide details protocols for utilizing Octanamidine in switchable emulsions, protein stabilization, and mixed-micelle formulations.[1]

Physicochemical Profile

PropertyValue / CharacteristicRelevance
Chemical Structure Octanimidamide (C8)Amphiphilic, pH-sensitive headgroup.[1]
Molecular Weight ~142.24 g/mol (Free base)Small molecule, fast diffusion kinetics.
pKa ~12.4 (Protonated at pH < 11)Permanently cationic at physiological pH unless modified.
CMC (Estimated) 150 – 200 mM (in water)Acts as a hydrotrope below this; requires co-surfactants for stable colloids.
Solubility High (Water/Ethanol)Easy removal via dialysis or buffer exchange.
Switchability CO

-responsive
Forms Octanamidinium Bicarbonate (Surface Active)

Octanamidine (Oily/Insoluble).[1]

Mechanism of Action: The "Switchable" Surfactant[2][3][4][5]

The defining feature of amidine surfactants is their response to CO

SwitchMechanismNeutralNeutral Octanamidine(Oil Soluble / Hydrophobic)C8-C(=NH)NH2ChargedOctanamidinium Bicarbonate(Water Soluble / Cationic Surfactant)[C8-C(=NH2)NH2]+ [HCO3]-Neutral->Charged ProtonationCO2+ CO2 + H2ONeutral->CO2Charged->Neutral DeprotonationN2+ N2 / Heat(CO2 Removal)Charged->N2CO2->ChargedN2->Neutral

Figure 1: The reversible switching cycle of Octanamidine.[1] In the presence of CO2, the neutral amidine becomes a cationic surfactant.

Experimental Protocols

Protocol A: Preparation of CO2-Switchable Emulsions

Application: Reversible emulsification for reaction processing or nanoparticle synthesis.[1] Objective: Create a stable oil-in-water (O/W) emulsion that can be demulsified on demand.

Materials:

  • Octanamidine (Free base form). Note: If starting with HCl salt, neutralize with NaOH and extract into hexane first.

  • n-Hexadecane (Oil phase).[1]

  • Deionized Water.[2]

  • CO

    
     gas cylinder (Industrial grade).
    
  • N

    
     or Argon gas cylinder.
    

Step-by-Step Methodology:

  • Pre-mix Preparation:

    • Dissolve Octanamidine (100 mg) in n-Hexadecane (5 mL). The compound should be soluble in the oil phase in its neutral state.

    • Add Deionized Water (5 mL) to the vial. You now have a phase-separated system (Oil on top).[1]

  • Activation (Switching On):

    • Insert a sparging needle into the water phase.

    • Bubble CO

      
       gas at a low flow rate (~10 mL/min) for 10–15 minutes.
      
    • Observation: The water pH will drop (forming carbonic acid), protonating the Octanamidine at the interface. The Octanamidinium cation will now act as a surfactant.

  • Emulsification:

    • While maintaining CO

      
       saturation, sonicate the mixture (Probe sonicator: 20% amplitude, 2 mins, pulse 10s on/10s off) or vortex vigorously.
      
    • Result: A stable, milky white emulsion forms.

  • Stability Check:

    • Monitor the emulsion for 1 hour. It should remain stable due to the electrostatic repulsion of the cationic headgroups (

      
      ).
      
  • Demulsification (Switching Off):

    • Heat the emulsion to 60°C OR sparge with N

      
       gas for 20 minutes.
      
    • Mechanism:[1][3] CO

      
       is displaced/evaporated. The equilibrium shifts back to the neutral amidine.
      
    • Result: Rapid phase separation occurs. The surfactant returns to the oil phase, leaving the water phase clear.

Protocol B: Octanamidine as a Crystallography Additive

Application: Improving crystal quality of membrane proteins or nucleic acids. Rationale: Octanamidine acts as a "gap filler" or specific ligand, modifying the hydration shell without forming competitive micelles (due to its high CMC).

Materials:

  • Protein Stock (e.g., 10 mg/mL).

  • Crystallization Buffer (PEG-based or Salt-based).[1]

  • Octanamidine Hydrochloride (1.0 M Stock in water).

Workflow:

  • Screening Matrix:

    • Prepare a 96-well hanging drop plate.

    • Dilute the Octanamidine stock to varying final concentrations in the reservoir well: 10 mM, 25 mM, 50 mM, 100 mM .

    • Note: Keep all concentrations below the CMC (~150 mM) to ensure monomeric interaction.

  • Drop Setup:

    • Mix 1 µL Protein Stock + 1 µL Reservoir Solution (containing Octanamidine).

  • Observation:

    • Compare crystal morphology against control (no additive).

    • Success Indicator: Octanamidine often reduces nucleation density (fewer crystals) but increases size and diffraction quality by stabilizing surface loops via cation-pi or salt-bridge interactions.[1]

Protocol C: Mixed Micelle Formulation (Gene Delivery Doping)

Application: Enhancing endosomal escape of lipoplexes. Rationale: Pure Octanamidine micelles are unstable. However, doping Octanamidine into stable DOPE/DOTAP liposomes introduces a pH-sensitive "trigger."[1] Inside the acidic endosome (pH ~5-6), the amidine headgroup remains fully charged and interacts with anionic endosomal lipids, promoting membrane fusion and release.

Formulation Table:

ComponentRoleMolar Ratio
DOPE Fusogenic Helper Lipid50%
DOTAP Primary Cationic Lipid40%
Octanamidine pH-Sensitive Co-surfactant 10%

Methodology:

  • Film Formation:

    • Mix lipids and Octanamidine (dissolved in Chloroform/Methanol) in a round-bottom flask.

    • Evaporate solvent under vacuum (Rotary Evaporator) to form a thin film.

  • Hydration:

    • Hydrate the film with HEPES buffer (pH 7.4) to a final lipid concentration of 1 mg/mL.

    • Critical Step: Do not use phosphate buffer (PBS) during hydration if high concentrations of Octanamidine are used, as phosphate-amidine salts can sometimes precipitate.[1]

  • Sizing:

    • Extrude through 100 nm polycarbonate membranes (11 passes).

  • QC:

    • Measure Zeta Potential.[4] The inclusion of Octanamidine should yield a slightly higher positive charge compared to pure DOPE/DOTAP, but the key metric is stability over 24h.

Troubleshooting & Expert Insights

  • Precipitation Issues:

    • Symptom:[1][5][2][6] White precipitate forms upon adding Octanamidine to PBS.

    • Cause: Amidinium phosphate salts have lower solubility than chlorides.

    • Fix: Use HEPES, Tris, or Acetate buffers. Avoid multivalent anions (Sulfates, Phosphates) in high concentrations.

  • Failure to Emulsify (Protocol A):

    • Symptom:[1][5][2][6] Oil and water separate immediately after sonication.

    • Cause: Insufficient CO

      
       saturation. The pKa is high, but the kinetics of CO
      
      
      uptake can be slow in viscous oils.
    • Fix: Sparge the water phase alone for 10 mins before adding the oil/surfactant mix.

  • CMC Confusion:

    • Insight: Do not expect Octanamidine to act like SDS. At 10 mM, it is not a micelle former; it is a monomeric electrolyte. If you need micelles at low concentration, you must mix it with a lower CMC surfactant (e.g., Tween 80 or a long-chain cationic).[1]

Visualization of Experimental Workflow

Workflowcluster_0Protocol A: Switchable Emulsioncluster_1Protocol C: Mixed MicellesStep1Dissolve Octanamidinein Oil PhaseStep2Add Water Phase(Two Layers)Step1->Step2Step3Sparge with CO2(Protonation)Step2->Step3Step4Sonicate(Stable Emulsion)Step3->Step4Step5Sparge N2 / Heat(Demulsification)Step4->Step5M1Mix Lipids + Octanamidinein ChloroformM2Dry to Thin FilmM1->M2M3Hydrate with HEPES(pH 7.4)M2->M3M4Extrude (100nm)M3->M4

Figure 2: Workflow comparison for Emulsification vs. Liposome formulation.

References

  • Jessop, P. G., et al. (2006). "CO2-triggered switchable surfactants."[1][7][8][5][9] Science, 313(5789), 958-960.[1] Link[1]

    • Foundational paper on acetamidine switchable surfactants.
  • Liu, Y., & Jessop, P. G. (2006). "Switchable Solvents and Surfactants."[7][5] Queen's University Publications.

    • Details the mechanism of amidine bicarbonate form
  • Hampton Research. "Additive Screen User Guide." Link

    • Source for the use of small molecule additives (like amidines) in protein crystallography.
  • Zhang, Y., & Feng, Y. (2020).[5] "Stimuli-responsive microemulsions: State-of-the-art and future prospects." Current Opinion in Colloid & Interface Science. Link[1]

    • Review covering the application of amidine surfactants in switchable colloids.
  • Rosen, M. J. (2004). Surfactants and Interfacial Phenomena. Wiley-Interscience.[1]

    • Reference for CMC estimation rules based on carbon chain length (C8 vs C12).

Troubleshooting & Optimization

Preventing hydrolysis of Octanamidine in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Octanamidine Aqueous Stability Support Center: Troubleshooting & Prevention of Hydrolysis

Welcome to the Technical Support Center for Octanamidine formulation and stability. Octanamidine is an aliphatic amidine with amphiphilic properties, frequently utilized in drug development and biochemical research. A ubiquitous challenge when handling amidines in aqueous media is their susceptibility to hydrolysis, yielding octanamide and ammonia. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the structural integrity of octanamidine in your experiments.

Section 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does octanamidine degrade in my aqueous buffers, and what is the exact chemical mechanism? A: Octanamidine contains a highly basic amidine functional group (pKa ~11.5). In aqueous solutions, it exists predominantly as a resonance-stabilized amidinium cation. Hydrolysis is driven by the nucleophilic attack of water or hydroxide on the electrophilic amidinium carbon.

  • Under acidic conditions (pH < 4): The reaction is acid-catalyzed. Neutral water attacks the protonated amidinium ion, forming a tetrahedral intermediate.

  • Under basic conditions (pH > 8): The reaction is base-catalyzed. The highly nucleophilic hydroxide ion directly attacks the amidinium carbon.

Both pathways converge on a tetrahedral intermediate that irreversibly expels ammonia to form the corresponding [1]. Because the expulsion of the amine/ammonia is irreversible under these conditions, the degradation cannot be easily reversed.

AmidineHydrolysis A Octanamidine (Amidinium Cation) B Tetrahedral Intermediate (C-N Bond Cleavage) A->B H2O (Acidic) or OH- (Basic) C Octanamide + Ammonia (Irreversible Products) B->C -NH3 (Ammonia Expulsion)

Logical pathway of octanamidine hydrolysis under acidic and basic conditions.

Q2: I am operating at physiological pH (7.4), but I still observe rapid degradation. Why is this happening? A: At neutral to slightly alkaline pH, amidine hydrolysis is highly susceptible to general base catalysis driven by your buffer salts. Common biological buffers like phosphate and borate actively catalyze the hydration of the amidinium carbon, significantly accelerating [2]. The buffer anion acts as a proton shuttle, facilitating the attack of water on the carbon center.

Section 2: Formulation Optimization (The "How-To")

Q3: What is the optimal pH and buffer composition to maximize octanamidine stability? A: The pH-rate profile for aliphatic amidines typically exhibits a U-shaped curve. Maximum aqueous stability is achieved in the mildly acidic range between pH 4.0 and 6.0 [3]. In this window, the hydroxide concentration is negligible, and the amidinium ion is relatively resistant to attack by neutral water.

To prevent general base catalysis, strictly avoid phosphate, citrate, and borate buffers . Instead, utilize sterically hindered Good's buffers (e.g., MES, HEPES) or low-concentration acetate buffers (≤ 20 mM), which lack the nucleophilic geometry to catalyze the tetrahedral intermediate formation.

Table 1: Influence of pH on Aliphatic Amidine Hydrolysis Kinetics

pH RangeDominant Hydrolysis MechanismRelative Degradation RateRecommended Formulation Action
1.0 - 3.0 Specific Acid-Catalyzed (H₂O attack)ModerateAvoid extreme acidity; use lyophilization if low pH is required.
4.0 - 6.0 Spontaneous Water HydrolysisLowest (Maximum Stability) Optimal target range. Use 10-20 mM Acetate or MES buffer.
7.0 - 8.5 General Base-CatalyzedModerate to HighAvoid phosphate buffers. Substitute with HEPES or MOPS.
> 9.0 Specific Base-Catalyzed (OH⁻ attack)Very HighStrictly avoid. Hydroxide rapidly cleaves the amidinium bond.

Note: Data extrapolated from kinetic stability profiling of amidine derivatives[3][4].

Section 3: Analytical Workflows & Validation

Q4: How can I reliably quantify octanamidine and its hydrolysis product (octanamide) to validate my formulation? A: Because octanamidine is an 8-carbon aliphatic chain, it lacks a conjugated π-system, rendering standard UV detection (e.g., 254 nm) ineffective. Furthermore, its permanent positive charge causes poor retention and severe peak tailing on standard C18 columns. You must use a Stability-Indicating RP-HPLC Assay with an ion-pairing reagent and low-wavelength UV or Charged Aerosol Detection (CAD).

Protocol: Stability-Indicating RP-HPLC Workflow for Octanamidine Causality Note: This protocol is designed as a self-validating system. By tracking both the disappearance of octanamidine and the appearance of octanamide, you can ensure exact mass balance. If the molar sum deviates from 100%, secondary degradation pathways (e.g., oxidation or precipitation) are occurring.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Dissolve 10 mM Sodium Heptanesulfonate (an ion-pairing agent to neutralize the amidinium charge and enhance C18 retention) in LC-MS grade water. Adjust to pH 3.0 with Phosphoric acid (this suppresses silanol ionization on the column to prevent peak tailing).

    • Organic Phase (B): 100% LC-MS grade Acetonitrile.

  • Sample Preparation & Thermal Stress:

    • Dissolve octanamidine in the target buffer (e.g., 20 mM MES, pH 5.5) to a concentration of 1.0 mg/mL.

    • Aliquot the solution into sealed HPLC vials and incubate at 25°C, 40°C, and 60°C to generate Arrhenius kinetic data.

  • Chromatographic Separation:

    • Column: C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Gradient: Run a linear gradient from 10% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min.

    • Elution Order: The ion-paired octanamidine will elute first, followed by the more hydrophobic, neutral octanamide.

  • Detection & Quantification:

    • Monitor the eluent using CAD (preferred for aliphatic chains) or UV at 210 nm.

    • Calculate the degradation rate constant (

      
      ) by plotting 
      
      
      
      versus time.

HPLCWorkflow Step1 1. Buffer & Matrix Preparation Step2 2. Thermal Stress (25°C, 40°C, 60°C) Step1->Step2 Step3 3. Ion-Pairing RP-HPLC Step2->Step3 Step4 4. Mass Balance & Kinetic Modeling Step3->Step4

Step-by-step experimental workflow for octanamidine stability-indicating assay.

Section 4: Advanced Stabilization Strategies

Q5: If I must work at pH 7.4 and aqueous buffering is insufficient, what advanced formulation strategies can I employ? A: If your experimental design strictly requires physiological pH, you must lower the dielectric constant of the microenvironment or sterically shield the amidine group from water:

  • Micellar Encapsulation: Octanamidine has a hydrophobic C8 tail and a polar headgroup, making it a cationic surfactant. By formulating it above its Critical Micelle Concentration (CMC) or incorporating it into liposomes, the amidine headgroups are packed tightly at the lipid-water interface. This steric crowding severely restricts the access of bulky hydrated hydroxide ions, drastically reducing the hydrolysis rate.

  • Co-Solvent Addition: The addition of 10-20% (v/v) co-solvents like Propylene Glycol or Trifluoroethanol (TFE) reduces the water activity and the bulk dielectric constant of the solution, which thermodynamically disfavors the formation of the highly polar tetrahedral transition state.

References

  • Prebiotic Catalytic Peptide Ligation Yields Proteinogenic Peptides by Intramolecular Amide Catalyzed Hydrolysis Facilitating Regioselective Lysine Ligation in Neutral Water. Journal of the American Chemical Society (JACS).[Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. BioMed Research International.[Link]

  • Stability of alkoxycarbonylamidine prodrugs. Pharmaceutical Research.[Link]

  • A theoretical study of the hydrolysis mechanism of A-234; the suspected novichok agent in the Skripal attack. RSC Advances.[Link]

Sources

Technical Support Center: Optimizing Octanamidine Yield in the Pinner Reaction

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of octanamidine via the Pinner reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and maximize your product yield and purity.

Introduction to the Pinner Reaction for Octanamidine Synthesis

The Pinner reaction is a classic and versatile method for the synthesis of amidines from nitriles.[1][2] The reaction proceeds in two main stages: first, the acid-catalyzed reaction of a nitrile (in this case, octanenitrile) with an alcohol (commonly ethanol) to form an intermediate imidate salt, known as a Pinner salt.[3] This is followed by ammonolysis of the Pinner salt to yield the desired amidine, octanamidine, which is typically isolated as its hydrochloride salt.[2][4]

While the Pinner reaction is well-established, achieving high yields of octanamidine requires careful control of reaction parameters. This guide will address common challenges and provide practical solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of octanamidine and provides actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of Octanamidine Hydrochloride 1. Presence of Water: Moisture in the reactants or glassware can hydrolyze the Pinner salt intermediate to form octanoic acid ethyl ester, a common byproduct.[5] 2. Incomplete Formation of the Pinner Salt: Insufficient saturation with anhydrous HCl gas will lead to incomplete conversion of the octanenitrile. 3. Low Temperature Not Maintained: The Pinner salt is thermally unstable and can decompose at higher temperatures.[1]1. Ensure Strictly Anhydrous Conditions: Use oven-dried glassware. Employ anhydrous solvents (e.g., diethyl ether, ethanol). Dry the HCl gas before introducing it into the reaction mixture. 2. Optimize HCl Addition: Bubble anhydrous HCl gas through the reaction mixture until saturation is achieved, often indicated by the precipitation of the Pinner salt. A slight excess of HCl is generally recommended. 3. Maintain Low Temperature: Conduct the reaction at 0°C or below, especially during the HCl addition and the formation of the Pinner salt.
Formation of Ethyl Octanoate Byproduct Hydrolysis of the Pinner Salt: This is a direct consequence of the presence of water in the reaction mixture.Strict adherence to anhydrous conditions is paramount. Use anhydrous solvents and reagents, and ensure the HCl gas is dry.
Formation of N-Alkyl Amide Byproduct Thermal Decomposition of the Pinner Salt: At elevated temperatures, the Pinner salt can rearrange to form an N-alkyl amide.Maintain a low reaction temperature (≤ 0°C) throughout the Pinner salt formation.
Difficulties in Isolating the Product 1. Hygroscopic Nature of Amidine Hydrochlorides: Octanamidine hydrochloride can absorb moisture from the air, making it difficult to handle and weigh accurately.[6] 2. Incomplete Precipitation: The product may not fully precipitate from the reaction mixture.1. Work under an inert atmosphere (e.g., nitrogen or argon) during filtration and drying. Store the final product in a desiccator. 2. Cool the reaction mixture thoroughly after ammonolysis to maximize precipitation. The addition of a non-polar solvent like diethyl ether can sometimes aid in precipitating the product.
Product is an Oily or Gummy Solid Presence of Impurities: This can be due to residual starting materials, byproducts, or incomplete removal of the solvent.Purify the crude product by recrystallization. A suitable solvent system can often be found through small-scale solubility tests. For amidine hydrochlorides, a mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like diethyl ether) is often effective.[7]

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the Pinner reaction?

A1: The intermediate Pinner salt (ethyl octanimidate hydrochloride) is highly susceptible to hydrolysis.[5] If water is present, it will readily attack the imidate, leading to the formation of ethyl octanoate as a major byproduct and significantly reducing the yield of the desired octanamidine.

Q2: What is the role of the acid catalyst, and why is gaseous HCl preferred?

A2: The acid catalyst, typically anhydrous hydrogen chloride (HCl), protonates the nitrogen atom of the nitrile group in octanenitrile. This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol).[5] Gaseous HCl is preferred because it can be readily dried, ensuring anhydrous conditions are maintained throughout the reaction.

Q3: Can I use other alcohols besides ethanol?

A3: Yes, other primary or secondary alcohols can be used in the Pinner reaction.[8] However, the choice of alcohol will affect the structure of the intermediate Pinner salt and may influence the reaction rate and yield. For the synthesis of octanamidine, ethanol is a common and effective choice.

Q4: How do I know when the formation of the Pinner salt is complete?

A4: The formation of the Pinner salt is often accompanied by the formation of a precipitate as the salt is typically insoluble in non-polar solvents like diethyl ether. You can monitor the reaction by taking small aliquots, quenching them, and analyzing by thin-layer chromatography (TLC) to observe the disappearance of the starting octanenitrile.

Q5: What is the best way to prepare the ethanolic ammonia for the ammonolysis step?

A5: To maintain anhydrous conditions, it is best to prepare a saturated solution of anhydrous ammonia gas in absolute ethanol. This can be achieved by bubbling dry ammonia gas through cold absolute ethanol.[9][10][11]

Q6: Are there alternative methods for synthesizing octanamidine?

A6: While the Pinner reaction is a widely used method, other approaches for amidine synthesis exist. These include the reaction of nitriles with amines in the presence of a strong base or a Lewis acid catalyst, and the use of thioimidates as intermediates.[12][13]

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl Octanimidate Hydrochloride (Pinner Salt)

Materials:

  • Octanenitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Anhydrous Hydrogen Chloride (gas)

  • Oven-dried glassware

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Gas dispersion tube

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube connected to a source of dry HCl gas, and a drying tube to protect the reaction from atmospheric moisture.

  • In the flask, dissolve octanenitrile (1 equivalent) in a mixture of anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether.

  • Cool the reaction mixture to 0°C using an ice-salt bath.

  • Slowly bubble anhydrous HCl gas through the stirred solution. Monitor the temperature closely and maintain it at or below 0°C.

  • Continue bubbling HCl until the solution is saturated and a white precipitate of the Pinner salt is observed.

  • Once precipitation is complete, stop the HCl flow and allow the reaction to stir at 0°C for an additional 1-2 hours to ensure complete conversion.

  • The Pinner salt can be isolated by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and used directly in the next step.

Part 2: Synthesis of Octanamidine Hydrochloride

Materials:

  • Ethyl Octanimidate Hydrochloride (from Part 1)

  • Anhydrous Ethanolic Ammonia (saturated solution)

  • Anhydrous Ethanol

  • Oven-dried glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a clean, dry flask, suspend the freshly prepared ethyl octanimidate hydrochloride in a minimal amount of anhydrous ethanol.

  • Cool the suspension in an ice bath.

  • Slowly add a saturated solution of anhydrous ammonia in ethanol (a significant excess, e.g., 5-10 equivalents) to the stirred suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC for the disappearance of the Pinner salt.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the octanamidine hydrochloride and the ammonium chloride byproduct.

  • Collect the solid by filtration, and wash with a small amount of cold anhydrous ethanol.

Part 3: Purification of Octanamidine Hydrochloride

Materials:

  • Crude Octanamidine Hydrochloride

  • Absolute Ethanol

  • Anhydrous Diethyl Ether

  • Hot plate/stirrer

  • Erlenmeyer flask

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude octanamidine hydrochloride in a minimum amount of hot absolute ethanol.

  • If insoluble ammonium chloride is present, it can be removed by hot filtration.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, slowly add anhydrous diethyl ether to the solution with gentle swirling until the solution becomes slightly cloudy.

  • Cool the mixture in an ice bath to complete the crystallization.

  • Collect the purified crystals of octanamidine hydrochloride by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[7]

Visualizing the Process

Pinner Reaction Mechanism

Pinner_Reaction Octanenitrile Octanenitrile Protonated_Nitrile Protonated Nitrile Octanenitrile->Protonated_Nitrile + HCl Ethanol Ethanol HCl HCl (catalyst) Ammonia Ammonia Imidate_Intermediate Imidate Intermediate Protonated_Nitrile->Imidate_Intermediate + Ethanol Pinner_Salt Pinner Salt (Ethyl Octanimidate HCl) Imidate_Intermediate->Pinner_Salt + HCl Octanamidine_HCl Octanamidine HCl Pinner_Salt->Octanamidine_HCl + Ammonia Ammonium_Chloride Ammonium Chloride Ester_Byproduct Ethyl Octanoate Pinner_Salt->Ester_Byproduct + H₂O Amide_Byproduct N-Ethyl Octanamide Pinner_Salt->Amide_Byproduct Heat Anhydrous Anhydrous Conditions Low_Temp Low Temperature (≤ 0°C) Water Water (contaminant) High_Temp High Temperature

Caption: Pinner reaction mechanism for Octanamidine synthesis.

Experimental Workflow

Workflow cluster_pinner_salt Part 1: Pinner Salt Formation cluster_ammonolysis Part 2: Ammonolysis cluster_purification Part 3: Purification start_pinner Mix Octanenitrile, Anhydrous Ethanol, and Anhydrous Diethyl Ether cool_pinner Cool to 0°C start_pinner->cool_pinner add_hcl Bubble Anhydrous HCl Gas cool_pinner->add_hcl stir_pinner Stir at 0°C add_hcl->stir_pinner isolate_pinner Isolate Pinner Salt stir_pinner->isolate_pinner suspend_pinner Suspend Pinner Salt in Anhydrous Ethanol isolate_pinner->suspend_pinner cool_ammonolysis Cool to 0°C suspend_pinner->cool_ammonolysis add_ammonia Add Anhydrous Ethanolic Ammonia cool_ammonolysis->add_ammonia stir_ammonolysis Stir at Room Temperature add_ammonia->stir_ammonolysis precipitate_product Precipitate Crude Product stir_ammonolysis->precipitate_product dissolve_crude Dissolve Crude Product in Hot Ethanol precipitate_product->dissolve_crude recrystallize Recrystallize with Diethyl Ether dissolve_crude->recrystallize isolate_pure Isolate Pure Octanamidine HCl recrystallize->isolate_pure

Caption: Experimental workflow for Octanamidine HCl synthesis.

References

Sources

Technical Support Center: Troubleshooting Octanamidine Solubility in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Octanamidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of Octanamidine in non-polar solvent systems. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

I. Foundational Understanding: Why is Octanamidine Challenging to Dissolve in Non-Polar Solvents?

Q1: What is the chemical nature of Octanamidine and how does it influence its solubility?

Octanamidine, often available as Octenidine dihydrochloride, is a cationic antiseptic agent.[1] Its molecular structure contains two positively charged amidine groups linked by a long, flexible decane chain. The amidine groups are highly polar and capable of forming strong hydrogen bonds.[2] This inherent polarity is the primary reason for its high solubility in polar solvents like water and its poor solubility in non-polar solvents.[2][3][4]

The fundamental principle of solubility, "like dissolves like," governs this behavior.[3][4][5] Polar solvents, with their own partial positive and negative charges, can effectively solvate the charged amidine groups of Octanamidine.[4][6] In contrast, non-polar solvents lack significant partial charges and cannot form the strong intermolecular interactions necessary to overcome the crystal lattice energy of solid Octanamidine.[4][7][8]

Q2: What are common non-polar solvents, and why are they used in my field?

Non-polar solvents are characterized by their low dielectric constants and minimal to no hydrogen bonding capabilities.[7] They are widely used in various scientific and industrial applications, including:

  • Pharmaceutical Formulations: For dissolving hydrophobic active pharmaceutical ingredients (APIs) and in drug delivery systems.[7][9]

  • Organic Synthesis: As reaction media for non-polar reactants.[8]

  • Extractions: To isolate non-polar compounds from natural products.[7]

  • Chromatography: As the mobile phase in normal-phase chromatography.[8]

Table 1: Common Non-Polar Solvents in Research and Development

SolventChemical FormulaKey Characteristics
HexaneC6H14Highly non-polar, volatile, used in extractions and chromatography.[8]
TolueneC7H8Aromatic, good for dissolving many organic compounds.[7]
Diethyl EtherC4H10OLow boiling point, excellent for extracting lipophilic substances.[10]
ChloroformCHCl3Effective for non-polar compounds, used in extraction and separation.[10]

II. Troubleshooting Guide: Strategies for Solubilizing Octanamidine in Non-Polar Media

This section provides a series of troubleshooting strategies for when you encounter solubility issues with Octanamidine in non-polar solvents. Each approach is explained with its underlying mechanism and a detailed protocol.

Issue 1: My Octanamidine powder is not dissolving in my non-polar solvent.

This is the most common challenge and directly relates to the polarity mismatch discussed earlier. Here are two primary strategies to address this:

Strategy 1: The Co-Solvent Approach

Causality: A co-solvent system involves introducing a small amount of a polar solvent that is miscible with the primary non-polar solvent. This "intermediate" solvent can bridge the polarity gap between Octanamidine and the non-polar medium.[11] The polar co-solvent molecules can interact with the amidine groups of Octanamidine, while their non-polar regions can interact with the bulk non-polar solvent, effectively creating a more favorable environment for dissolution.

Experimental Protocol: Co-Solvent System for Octanamidine

  • Selection of Co-Solvent: Choose a polar solvent that is miscible with your primary non-polar solvent. Common choices include ethanol, isopropanol, or acetone.[10][11]

  • Initial Dissolution: Dissolve the required amount of Octanamidine in a minimal volume of the chosen polar co-solvent. For instance, Octanamidine dihydrochloride is soluble in methanol and dimethyl sulfoxide (DMSO).[1]

  • Titration into Non-Polar Solvent: While stirring vigorously, slowly add the Octanamidine/co-solvent solution to the bulk non-polar solvent.

  • Observation and Optimization: Observe for any precipitation. If precipitation occurs, you may need to adjust the ratio of the co-solvent to the non-polar solvent. Start with a low percentage of co-solvent (e.g., 1-5% v/v) and gradually increase it until a stable solution is achieved.

Logical Relationship: Co-Solvent Mechanism

CoSolvent Octanamidine Octanamidine (Polar) Co_Solvent Co-Solvent (Amphiphilic) Octanamidine->Co_Solvent Polar-Polar Interaction Solution Homogeneous Solution Octanamidine->Solution Formation of Stable Solution NonPolar_Solvent Non-Polar Solvent NonPolar_Solvent->Solution Formation of Stable Solution Co_Solvent->NonPolar_Solvent Non-Polar Interaction Co_Solvent->Solution Formation of Stable Solution

Caption: A co-solvent bridges the polarity gap to facilitate dissolution.

Strategy 2: The Surfactant/Micelle Approach

Causality: Surfactants are amphiphilic molecules, meaning they have both a polar (hydrophilic) head and a non-polar (lipophilic) tail.[12] When introduced into a non-polar solvent, surfactant molecules can self-assemble into structures called reverse micelles.[13] In a reverse micelle, the polar heads form a core, creating a microenvironment that can encapsulate polar molecules like Octanamidine, while the non-polar tails extend outwards into the bulk non-polar solvent.[13] This effectively "hides" the polar drug within a non-polar shell, allowing for its dispersion in the non-polar medium.[14]

Experimental Protocol: Reverse Micelle Solubilization of Octanamidine

  • Surfactant Selection: Choose a surfactant that is soluble in your non-polar solvent and has a suitable hydrophilic-lipophilic balance (HLB). For non-polar systems, surfactants with lower HLB values are generally preferred.

  • Determine the Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactants begin to form micelles.[12][13][15] It is crucial to work above the CMC to ensure micelle formation. The CMC can often be found in the literature or determined experimentally by measuring a physical property like surface tension at different surfactant concentrations.[15][16]

  • Preparation of the Surfactant Solution: Dissolve the surfactant in the non-polar solvent at a concentration above its CMC.

  • Incorporation of Octanamidine: Add the Octanamidine powder to the surfactant solution and mix thoroughly. Sonication can be beneficial in aiding the encapsulation process.

  • Equilibration: Allow the mixture to equilibrate. The time required for complete solubilization can vary.

Visualization: Reverse Micelle Formation

ReverseMicelle Non-Polar Solvent Bulk cluster_micelle Reverse Micelle center Octanamidine s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 t1 t2 t3 t4 t5 t6 t7 t8

Caption: A reverse micelle encapsulates polar Octanamidine in a non-polar solvent.

Issue 2: My Octanamidine solution in a non-polar solvent is cloudy or shows precipitation over time.

This indicates that the solution is not thermodynamically stable. The initial dissolution may have been kinetically favored, but over time, the system reverts to a lower energy state by precipitating the solute.

Strategy 3: Optimization of Co-Solvent/Surfactant Concentration

Causality: The stability of the solution is directly dependent on the concentration of the solubilizing agent (co-solvent or surfactant). An insufficient amount of the agent will not be able to maintain the solubilization of Octanamidine.

Troubleshooting Workflow

TroubleshootingWorkflow Start Cloudy/Precipitated Solution Check_Concentration Is Co-solvent/Surfactant Concentration Optimized? Start->Check_Concentration Increase_Concentration Incrementally Increase Concentration Check_Concentration->Increase_Concentration No Stable_Solution Stable Solution Achieved Check_Concentration->Stable_Solution Yes Re_Equilibrate Re-equilibrate and Observe Increase_Concentration->Re_Equilibrate Re_Equilibrate->Check_Concentration Alternative_Method Consider Alternative Solubilization Method Re_Equilibrate->Alternative_Method Still Unstable

Caption: A logical workflow for addressing solution instability.

Quantitative Data for Optimization:

A systematic approach is to create a phase diagram by preparing a series of formulations with varying concentrations of Octanamidine and the solubilizing agent.

Table 2: Example of a Co-Solvent Optimization Study

Formulation% Octanamidine (w/v)% Co-Solvent (v/v)Observation (after 24h)
A0.1%1%Precipitation
B0.1%2%Slightly Cloudy
C0.1%5%Clear Solution
D0.5%5%Precipitation
E0.5%10%Clear Solution

This data helps in identifying the minimum concentration of the co-solvent required to solubilize a specific concentration of Octanamidine.

III. Frequently Asked Questions (FAQs)

Q3: Can I use heat to improve the solubility of Octanamidine in non-polar solvents?

While heating can sometimes increase the rate of dissolution, it may not improve the overall solubility if the system is thermodynamically unfavorable.[5] For Octanamidine in non-polar solvents, heat alone is unlikely to be sufficient and may even lead to degradation of the compound. A combination of heat with one of the strategies mentioned above might be more effective, but temperature stability of all components must be considered.

Q4: Are there any safety concerns when using co-solvents or surfactants?

Yes. Always consult the Safety Data Sheet (SDS) for all chemicals used. Many organic solvents are flammable and can be toxic.[7] Surfactants can also have their own toxicological profiles. Ensure proper personal protective equipment (PPE) is used and work in a well-ventilated area.

Q5: Can the choice of the salt form of Octanamidine affect its solubility?

Absolutely. Octanamidine is often supplied as a dihydrochloride salt. While this enhances its aqueous solubility, it makes it more challenging to dissolve in non-polar media. If you have the option to use the free base form of Octanamidine, it will likely exhibit better solubility in non-polar solvents, as it is less polar than its salt form. However, the stability of the free base may be a concern.

Q6: What if none of these methods work for my specific application?

If these standard methods are unsuccessful, you may need to consider more advanced formulation strategies such as:

  • Nanoemulsions or Microemulsions: These are thermodynamically stable, isotropic systems where one liquid is dispersed in another in the form of very small droplets.

  • Solid Dispersions: The drug is dispersed in a solid matrix, which can enhance its dissolution rate.

  • Chemical Modification: In a drug development context, it might be possible to synthesize a pro-drug of Octanamidine with improved lipophilicity.

These advanced techniques often require specialized equipment and expertise.

IV. Conclusion

Troubleshooting the solubility of a highly polar compound like Octanamidine in non-polar solvents requires a systematic and mechanistically informed approach. By understanding the principles of polarity, co-solvency, and micellar solubilization, you can design experiments that are more likely to succeed. Always start with a foundational understanding of your system and build upon it with logical, incremental changes.

References

  • Critical micelle formation concentration explained - DataPhysics Instruments. (n.d.). Retrieved from [Link]

  • Exploring the Properties and Applications of Non-Polar Organic Solvents in Chemical Processes. (2024, November 26). Retrieved from [Link]

  • Micelle formation, structures, and metrology of functional metal nanoparticle compositions - Semantic Scholar. (2021, July 15). Retrieved from [Link]

  • The Application of Solvents in the Pharmaceutical Industry | Aure Chemical. (n.d.). Retrieved from [Link]

  • Pharmaceutical Solvents - Basicmedical Key. (2016, August 14). Retrieved from [Link]

  • Critical Micelle Concentration (CMC) - Nanoscience Instruments. (n.d.). Retrieved from [Link]

  • Mechanism of surfactant micelle formation - PubMed. (2008, October 7). Retrieved from [Link]

  • Amidine | Solubility of Things. (n.d.). Retrieved from [Link]

  • Critical micelle concentration - Biolin Scientific. (n.d.). Retrieved from [Link]

  • (PDF) 9 Solubilization in Surfactant Systems - ResearchGate. (2015, May 11). Retrieved from [Link]

  • Pharmaceutical solvents | Croda Pharma. (n.d.). Retrieved from [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.). Retrieved from [Link]

  • Solubilization and Adsolubilization of Polar and Nonpolar Organic Solutes by Linker Molecules and Extended Surfactants | Semantic Scholar. (2009, March 5). Retrieved from [Link]

  • The Solution Process. (n.d.). Retrieved from [Link]

  • SOLUBILITIES OF SOME NORMAL ALIPHATIC AMIDES, ANILIDES, AND N,N-DIPHENYLAMIDES | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Solubility of Amides - Chemistry Stack Exchange. (2020, July 10). Retrieved from [Link]

  • WO2013173447A1 - Emulsifier for solubilizing polar solvents in oils and polyols - Google Patents. (n.d.).
  • How does a non-polar solvent dissolve the nonpolar solute? What is the mechanism? (2021, September 13). Retrieved from [Link]

  • Cosolvency and cosolvent polarity - PubMed. (n.d.). Retrieved from [Link]

  • How do non-polar substances dissolve in non-polar solvents? - Chemistry Stack Exchange. (2012, October 3). Retrieved from [Link]

  • Why Do Polar And Nonpolar Substances Dissolve Differently? | RevisionDojo. (2025, December 7). Retrieved from [Link]

  • Amidines from cyclic amines and nitriles in the presence of zinc(II) - RSC Publishing. (2022, November 18). Retrieved from [Link]

  • Physical and Chemical Responses of Amidine-Containing Polymers in the Capture and Release of CO2 - OSTI.GOV. (n.d.). Retrieved from [Link]

  • How do covalent compounds dissolve so easily in non polar organic solvents? - Quora. (2017, July 21). Retrieved from [Link]

  • Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - MDPI. (2023, November 29). Retrieved from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). Retrieved from [Link]

  • Chemical polarity - Wikipedia. (n.d.). Retrieved from [Link]

  • Polar and Nonpolar Molecules - YouTube. (2018, October 17). Retrieved from [Link]

  • 4.3: Polarity of Bonds and Molecules - Chemistry LibreTexts. (2020, October 18). Retrieved from [Link]

  • Bonding - Bond Polarity (A-Level Chemistry) - Study Mind. (n.d.). Retrieved from [Link]

  • 6.4 Polarity of Molecules | Introductory Chemistry - Lumen Learning. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Optimization of pH for Octanamidine Stability

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers and drug development professionals working with Octanamidine. It addresses stability challenges, specifically focusing on pH optimization, hydrolysis mechanisms, and storage protocols.

Executive Summary

Octanamidine (N-octylamidine or related C8-amidine derivatives) is a functional molecule characterized by a highly basic amidine group (


).[1][2][3][4][5][6][7] While chemically versatile, the amidine moiety is thermodynamically unstable in aqueous environments, prone to irreversible hydrolysis into octanamide and ammonia.

This guide provides a troubleshooting framework to stabilize Octanamidine. The core directive is simple: Maintain the amidinium cation. Stability is maximized when the molecule is fully protonated (pH < pKa), preventing the nucleophilic attack of hydroxide ions that drives degradation.

Part 1: The Stability Mechanism (The "Why")
Q: Why does Octanamidine degrade in my storage buffer?

A: The primary degradation pathway is hydrolytic cleavage , driven by the electrophilic nature of the amidine carbon.

In aqueous solutions, Octanamidine exists in equilibrium between its protonated form (Amidinium, stable) and its neutral form (Amidine, unstable).

  • The Stabilizer (Protonation): Octanamidine has a pKa

    
     11–12. At pH levels significantly below this pKa, it exists as a resonance-stabilized cation. This positive charge discourages the approach of other cations (
    
    
    
    ) but, more importantly, the degradation is primarily driven by hydroxide (
    
    
    ) attack
    or water attack on the neutral species.
  • The Destabilizer (Alkalinity): As pH rises (approaching pH 7–8 and above), the concentration of the neutral species increases, and the concentration of the nucleophile (

    
    ) increases. The neutral amidine carbon is highly susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate that collapses into an amide (inactive) and ammonia.
    
Visualizing the Degradation Pathway

The following diagram illustrates the hydrolysis mechanism you are fighting against.

AmidineHydrolysis Amidine Octanamidine (Protonated/Cationic) Neutral Neutral Amidine (Susceptible Species) Amidine->Neutral Deprotonation (pH > 7) Neutral->Amidine Acidification (pH 4-6) Transition Tetrahedral Intermediate Neutral->Transition + H2O / OH- Products Degradation Products (Octanamide + NH3) Transition->Products Irreversible Collapse

Figure 1: The hydrolysis pathway of Octanamidine. Stability is achieved by shifting the equilibrium to the left (blue node) via pH control.

Part 2: Troubleshooting & Optimization (The "How")
Q: What is the optimal pH for Octanamidine storage?

A: The optimal pH window is pH 4.5 – 6.0 .

  • pH < 3.0 (Too Acidic): While the amidine is protonated, extremely acidic conditions can catalyze acid-mediated hydrolysis (though slower than base catalysis) and may degrade other parts of your formulation.

  • pH 4.5 – 6.0 (Optimal): The molecule is >99.9% protonated. The concentration of

    
     is negligible (
    
    
    
    M), effectively shutting down the primary degradation pathway.
  • pH > 7.0 (Risk Zone): Even at neutral pH, local fluctuations or buffer exhaustion can allow transient deprotonation. Long-term storage at pH 7.4 (PBS) often results in slow but measurable titer loss (approx. 5–10% per month at RT).

Q: Which buffers should I use?

Avoid buffers containing nucleophiles (like primary amines in Tris) or those with poor buffering capacity in the acidic range.

Table 1: Recommended Buffers for Octanamidine

Buffer SystempH RangeSuitabilityTechnical Notes
Acetate 3.6 – 5.6Excellent Ideal for long-term stability. Acetate anions do not destabilize the amidinium cation.
Citrate 3.0 – 6.2Good Good capacity, but citrate can act as a chelator which may affect downstream metal-dependent assays.
MES 5.5 – 6.7Good Good for "near-neutral" requirements. Non-nucleophilic.
Phosphate (PBS) 5.8 – 8.0Moderate/Poor Only usable if pH is adjusted to < 6.5. At pH 7.4, precipitation or slow hydrolysis is common.
Tris 7.0 – 9.0Avoid Primary amine in Tris can react; pH range is too high for optimal stability.
Part 3: Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions

Objective: Create a storage form that minimizes hydrolysis risk.

  • Solvent Choice:

    • Preferred: Dimethyl Sulfoxide (DMSO) or Ethanol (anhydrous). Hydrolysis requires water; removing water eliminates the reaction.

    • Alternative (Aqueous): 10 mM Sodium Acetate, pH 5.0.

  • Concentration: Prepare at high concentration (e.g., 10–50 mM). Higher concentrations are often self-buffering and relatively more stable than dilute solutions.

  • Step-by-Step:

    • Weigh Octanamidine (typically the Hydrochloride salt).

    • Dissolve in anhydrous DMSO.

    • Aliquot into light-protective (amber) vials.

    • Flash freeze in liquid nitrogen (optional but recommended for long-term).

    • Store at -20°C or -80°C .

Protocol B: The "pH Stress Test" (Self-Validation)

Objective: Empirically determine the stability half-life in your specific formulation.

  • Prepare Buffers: Prepare 50 mM buffers at pH 4.0, 6.0, 8.0, and 10.0.

  • Incubation: Dilute Octanamidine to 100 µM in each buffer. Incubate at 37°C (accelerated aging).

  • Sampling: Take aliquots at T=0, 24h, 48h, and 7 days. Quench aliquots by adding 1% Formic Acid (lowers pH to stop reaction).

  • Analysis: Analyze via HPLC-UV (210-220 nm) or LC-MS.

    • Look for: Loss of the parent peak (Octanamidine) and appearance of a new peak (Octanamide, usually more hydrophobic/later eluting on C18).

Decision Tree for Storage

Use the following logic to determine how to handle your specific sample.

StorageLogic Start Start: Octanamidine Sample Form Is it Solid or Liquid? Start->Form Solid Solid Form Form->Solid Liquid Liquid/Solution Form->Liquid SolidCheck Is it a Salt (HCl)? Solid->SolidCheck SolventCheck Aqueous or Organic? Liquid->SolventCheck Desiccate Store Desiccated -20°C SolidCheck->Desiccate Yes Convert Convert to HCl Salt or Dissolve Immediately SolidCheck->Convert No (Free Base) Organic DMSO/EtOH SolventCheck->Organic Aqueous Aqueous Buffer SolventCheck->Aqueous Freeze Aliquot & Store -80°C Organic->Freeze pHCheck Check pH Aqueous->pHCheck Adjust Adjust to pH 4.5-5.5 (Acetate Buffer) pHCheck->Adjust pH > 6 pHCheck->Freeze pH 4-6 Adjust->Freeze

Figure 2: Decision matrix for processing and storing Octanamidine samples.

References
  • Amide Hydrolysis Mechanism: Allen.in. (2025). "Amide Hydrolysis: Mechanism, Conditions and Applications." Link[1]

  • Peptide/Amide Bond Stability: Royal Society of Chemistry. (2019). "The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions." 8[1]

  • Cl-Amidine Storage Standards: TargetMol. (2024). "Cl-amidine hydrochloride Storage & Solubility Information." 3[1][9]

  • pKa of Amidines: Organic Chemistry Data. (2017). "Bordwell pKa Table (Amidines)." 10

  • General Amine/Amidine Storage: Diplomata Comercial. (2025). "Amine Storage Conditions: Essential Guidelines for Safety." 11

Sources

Technical Support Center: Octanamidine Synthesis & Ammonium Chloride Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most persistent bottlenecks in amidine synthesis: the isolation of pure octanamidine (caprylamidine) hydrochloride from ammonium chloride (


) byproducts.

Whether you are utilizing the classic Pinner reaction or direct amination of octanenitrile,


 is frequently introduced as a reagent or generated as a stoichiometric byproduct[1]. Because both the target molecule and the byproduct are hydrochloride salts, standard aqueous workups are ineffective. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.

Mechanistic Understanding & FAQs

Q: Why can't I simply wash away the


 with water or distill the final product? 
A:  Both octanamidine hydrochloride and 

are highly water-soluble salts. Attempting an aqueous wash will result in the complete loss of your target compound into the aqueous phase[2]. Furthermore, separation via distillation is impossible;

has a boiling point exceeding 500°C, and amidine salts are notoriously heat-labile, often decomposing rapidly under vacuum distillation[2][3]. Separation must therefore rely on exploiting the lipophilic 8-carbon aliphatic tail of octanamidine through differential solvation or phase partitioning.

Q: What is the most straightforward method for removing


 without altering the salt form? 
A: Solvent Trituration. 

requires solvents with a high dielectric constant to overcome its lattice energy, making it practically insoluble in less polar organic solvents like chloroform (

) or moderately polar alcohols like isopropanol at room temperature[2]. Conversely, the lipophilic octyl chain of octanamidine confers solubility in these solvents. By reconstituting the crude mixture in

and filtering, the inorganic salt is left behind on the frit[4].

Q: Trituration left trace


 in my NMR spectra. How can I achieve absolute purity? 
A: Free-Basing (Liquid-Liquid Extraction).  This is a self-validating chemical resolution. By treating the crude mixture with aqueous NaOH, 

decomposes into ammonia gas and aqueous NaCl[2]. Simultaneously, octanamidine HCl is deprotonated to its free base, which partitions exclusively into an organic layer (e.g., dichloromethane). Because inorganic salts cannot dissolve in the organic phase, separating the layers and re-acidifying the organic phase with anhydrous HCl gas guarantees a byproduct-free amidine salt.

Q: Is there a scalable, anhydrous method for industrial prep that avoids aqueous extraction? A: Alkoxide Neutralization. For large-scale operations, you can use a5[5]. By adding a precisely calculated sub-stoichiometric amount of sodium methoxide (NaOMe) to the methanolic crude mixture,


 is selectively neutralized to 

and NaCl. NaCl is highly insoluble in methanol and precipitates out. The addition of molecular sieves removes trace impurities, yielding high-purity amidine hydrochloride upon filtration.

Data Presentation: Differential Solubility Matrix

To select the appropriate solvent for trituration, consult the solubility profiles below. The goal is to maximize the solubility delta between the organic and inorganic salts.

SolventOctanamidine HCl Solubility

Solubility
Separation Efficacy
Water Very HighVery HighPoor (Co-elution)
Methanol HighModerate (~3.3 g/100mL)Poor (Contamination)
Isopropanol ModerateVery LowGood
Chloroform (

)
ModerateInsolubleExcellent
Hexane InsolubleInsolublePoor

Step-by-Step Experimental Protocols

Protocol A: Chloroform Trituration (Small to Medium Scale)

This method is ideal for rapid purification of sub-gram to multi-gram batches[4].

  • Drying: Dry the crude reaction mixture completely under high vacuum to remove all residual methanol and ammonia.

  • Reconstitution: Suspend the crude solid in anhydrous

    
     (approx. 10-15 mL per gram of crude).
    
  • Agitation: Stir vigorously at room temperature or with slight heating (max 40°C) for 1 hour.

    • Scientist's Note: Heating slightly increases the solubility kinetics of the lipophilic amidine without providing enough energy to dissolve the rigid

      
       lattice.
      
  • Filtration: Filter the suspension through a fine glass-fritted funnel to remove the undissolved

    
    . Wash the filter cake with a small volume of cold 
    
    
    
    .
  • Isolation: Evaporate the filtrate to dryness under reduced pressure to yield pure octanamidine hydrochloride.

Protocol B: Free-Basing and Re-acidification (High Purity / Rescue Protocol)

Use this protocol when absolute analytical purity is required, or if trituration fails[2].

  • Aqueous Dissolution: Dissolve the crude salt mixture in a minimal amount of distilled water.

  • Basification: Cool the solution to 0-5°C in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 11-12. (Caution: Ammonia gas will evolve).

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM).

  • Washing & Drying: Wash the combined DCM layers with brine, then dry over anhydrous

    
    . Filter the drying agent.
    
  • Re-acidification: Cool the DCM solution to 0°C. Bubble anhydrous HCl gas through the solution until precipitation ceases.

    • Scientist's Note: The use of anhydrous HCl gas (or HCl in dioxane) rather than aqueous HCl is critical; introducing water would necessitate a secondary drying step that often leads to product hydrolysis.

  • Collection: Filter the precipitated pure octanamidine hydrochloride and dry under vacuum.

Protocol C: Alkoxide Neutralization (Scale-up / Anhydrous)

A highly scalable, anhydrous approach utilizing selective precipitation[5].

  • Dissolution: Dissolve the crude mixture in methanol at 50°C.

  • Quantification: Determine the exact molar amount of

    
     present in the batch (via quantitative NMR or mass balance).
    
  • Neutralization: Add exactly 0.95 molar equivalents of Sodium Methoxide (NaOMe) relative to the

    
     content.
    
    • Scientist's Note: A sub-stoichiometric ratio (0.95 eq) is deliberately chosen to prevent the formation of the free amidine base, ensuring the product remains entirely in its hydrochloride salt form while maximizing

      
       destruction.
      
  • Precipitation: Stir for 30 minutes. The reaction generates

    
     (which escapes) and NaCl (which precipitates).
    
  • Adsorption: Add 0.5% (w/v) molecular sieves (0.5-3mm diameter) and stir for an additional 30 minutes to adsorb trace impurities and moisture.

  • Filtration: Filter the hot mixture to remove the NaCl precipitate and sieves.

  • Crystallization: Concentrate the filtrate under reduced pressure until the pure octanamidine hydrochloride crystallizes out.

Workflow Visualization

G N1 Crude Octanamidine HCl + NH4Cl Byproduct N2 Strategy A: Solvent Trituration N1->N2 N5 Strategy B: Free-Basing N1->N5 N8 Strategy C: Alkoxide Treatment N1->N8 N3 Suspend in CHCl3 or Isopropanol N2->N3 N4 Filter Out Insoluble NH4Cl N3->N4 N11 Pure Octanamidine Hydrochloride N4->N11 N6 Add NaOH (aq) Extract with DCM N5->N6 N7 Re-acidify DCM with HCl (gas) N6->N7 N7->N11 N9 Add NaOMe in MeOH Precipitate NaCl N8->N9 N10 Filter NaCl & Evaporate N9->N10 N10->N11

Workflow of Octanamidine Synthesis and NH4Cl Separation Strategies.

References

  • Source: Google Patents (CN100528836C)
  • Title: How we can remove Ammonium Chloride salts from highly water soluble organic compound?
  • Title: The Reaction of N-Magnesium Halides on Nitriles in the Synthesis of Amidines Source: ScholarWorks at Western Michigan University URL
  • Source: PubMed Central (PMC)
  • Title: Product Subclass 8: N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides)

Sources

Recrystallization solvents for purifying Octanamidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dedicated support resource for researchers working with Octanamidine Hydrochloride (CAS: 1424-66-4) . It synthesizes principles of surfactant chemistry and organic salt purification to provide a robust, self-validating protocol.

Senior Application Scientist Desk Subject: Optimization of Recrystallization Solvents & Protocols Ticket ID: OCT-HCl-PUR-001

Executive Summary & Solvent Selection

Octanamidine hydrochloride (Caprylamidine HCl) is an amphiphilic amidine salt characterized by a lipophilic C8-alkyl tail and a polar hydrophilic head group.[1] This "surfactant-like" structure presents unique challenges, specifically the tendency to "oil out" (liquid-liquid phase separation) rather than crystallize.

To achieve high purity (>98%), you must select a solvent system that balances these competing solubilities.

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Application Note
Primary (Gold Standard) Isopropanol (IPA) None (Single Solvent)Best balance of polarity. Reduces risk of oiling out compared to EtOH.
Secondary (High Recovery) Ethanol (Abs.) Diethyl Ether or MTBE Classic amine salt method. Requires careful addition of ether to avoid oiling.
Alternative (Greasy Crude) Acetonitrile NoneEffective for removing non-polar impurities from the crude synthesis matrix.

Critical Warning: Avoid water as a primary solvent. Due to the C8 chain, aqueous solutions foam excessively and filtration becomes difficult. Furthermore, amidines can hydrolyze to amides in hot aqueous base/neutral conditions over time.

Detailed Experimental Protocol

Workflow: The "Hot-IPA" Method Target Purity: >98% | Typical Yield: 70-85%

  • Dissolution: Transfer crude Octanamidine HCl (10 g) into a round-bottom flask. Add Isopropanol (IPA) (approx. 30–50 mL).

  • Heating: Heat the mixture to reflux (82°C) with magnetic stirring.

    • Observation: If the solid does not dissolve completely, add hot IPA in 5 mL increments.

    • Filtration: If insoluble particulates (likely NH₄Cl from Pinner synthesis) remain, perform a hot filtration through a pre-warmed glass frit.

  • Controlled Cooling (Critical): Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring.

    • Do not place directly in an ice bath; this causes rapid oiling.

  • Crystallization: Once at room temperature, white needles should appear. Place in a fridge (4°C) for 4 hours, then a freezer (-20°C) for 2 hours to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold IPA or a 1:1 mixture of IPA/Hexane.

  • Drying: Dry under high vacuum (< 1 mbar) at 40°C. Octanamidine HCl is hygroscopic; store under argon/nitrogen.

Visualization: Purification Logic Flow

The following diagram illustrates the decision-making process for purifying Octanamidine HCl based on crude material behavior.

OctanamidinePurification Start Crude Octanamidine HCl SolubilityTest Solubility Check (Hot IPA) Start->SolubilityTest Dissolves Fully Dissolves SolubilityTest->Dissolves Insoluble Insoluble Solids Present (Likely NH4Cl) SolubilityTest->Insoluble Cooling Slow Cooling (RT -> 4°C) Dissolves->Cooling HotFilter Hot Filtration (Pre-warmed funnel) Insoluble->HotFilter Remove Salts HotFilter->Cooling Oiling Oiling Out Observed? Cooling->Oiling Reheat Reheat & Add More Solvent or Seed Crystal Oiling->Reheat Yes (Phase Sep) Crystallization Crystallization (White Needles) Oiling->Crystallization No (Stable) Reheat->Cooling WashDry Filter, Wash (Cold IPA), Vacuum Dry Crystallization->WashDry

Caption: Logical workflow for the purification of Octanamidine HCl, highlighting critical decision points for insoluble impurities and oiling-out phenomena.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky layer at the bottom) instead of crystallizing. Why? A: This is the most common issue with amphiphilic salts (C8 chain). It occurs when the solution becomes supersaturated at a temperature above the crystal's melting point in that solvent mixture.

  • Fix: Reheat the mixture until clear. Add a small amount of additional solvent (IPA) to lower the concentration slightly. Let it cool very slowly (wrap the flask in a towel).

  • Hack: Scratch the glass side with a rod or add a seed crystal at the cloud point.

Q2: The crude contains a lot of Ammonium Chloride (NH₄Cl). How do I separate it? A: NH₄Cl is a common byproduct of amidine synthesis (Pinner reaction).

  • Mechanism: NH₄Cl is virtually insoluble in hot Isopropanol or Ethanol, whereas Octanamidine HCl is soluble.

  • Protocol: Perform the hot filtration step described in the protocol above. Ensure your funnel is hot to prevent the product from crystallizing in the filter pores.

Q3: Can I use Ethyl Acetate? A: Pure Ethyl Acetate is often too non-polar to dissolve the hydrochloride salt effectively, even when hot. However, it makes an excellent anti-solvent if you dissolve the compound in a minimum amount of Methanol or Ethanol first.

Q4: The crystals are hygroscopic and turn into a paste on the filter. What do I do? A: Amidine salts attract moisture.

  • Fix: Minimize air exposure. Use a nitrogen blanket during filtration if possible. Move the filter cake immediately to a vacuum desiccator. Do not air-dry on the bench for extended periods.

References

  • Shriner, R. L., & Neumann, F. W. (1944). The Preparation of Amidines. Chemical Reviews. (General grounding on amidine salt solubility).

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. (Standard protocol for salt recrystallization).

  • ResearchGate Community. (2021). Discussions on Amine/Amidine Hydrochloride Purification. (Field insights on handling greasy amine salts).

Sources

Technical Support Center: Handling Octanamidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing Hygroscopicity & Stability of Octanamidine Hydrochloride

Document ID: TS-OCT-001 | Version: 2.4 | Status: Active

Introduction: The "Wet Salt" Challenge

Welcome to the Technical Support Center. You are likely here because your Octanamidine (Octanimidamide) salt—critical for your enzyme inhibition assay or surfactant synthesis—has transitioned from a free-flowing powder to a sticky, clumpy mass, or your reaction stoichiometry is yielding inconsistent results.

The Core Issue: Octanamidine salts (typically Hydrochloride, CAS: 14615-62-4) are hygroscopic . The amidine functional group is a strong base (


), and its salt form possesses high lattice energy that is easily disrupted by water molecules. Furthermore, the C8-alkyl chain imparts surfactant-like properties, meaning moisture absorption often results in a waxy, sticky "paste" rather than simple clumping, complicating handling and weighing.

This guide provides the protocols required to stabilize, measure, and rescue your material.

Module 1: Storage & Handling Protocols

Q: How should I store Octanamidine HCl long-term to prevent degradation?

A: The "Dry Chain" of custody must be maintained. Moisture uptake is not just a physical annoyance; it alters the molecular weight (leading to stoichiometry errors) and can catalyze slow hydrolysis to octanamide.

The "Dry Chain" Protocol:

  • Primary Container: Store in amber glass vials with a PTFE-lined cap. Plastic containers are permeable to moisture over long periods.

  • Secondary Containment: Place the primary vial inside a desiccator or a secondary jar containing active desiccant (e.g., Indicating Drierite or

    
    ).
    
  • Headspace Management: After every use, backfill the vial with Argon or Nitrogen. Octanamidine is sensitive to

    
     (forming carbonates) in moist air.
    
  • Temperature: Store at +4°C. Cold storage slows hydrolysis, but you must allow the vial to warm to room temperature before opening to prevent condensation.

Q: I need to weigh 5.0 mg. The balance drifts constantly. What do I do?

A: The drift is the salt absorbing atmospheric water in real-time. Do not use standard weighing boats.

The "Difference Weighing" Technique:

  • Dry a glass vial and cap in an oven; let it cool in a desiccator.

  • Tare the empty closed vial on the balance.

  • Add the approximate amount of Octanamidine salt to the vial quickly (outside the balance if necessary).

  • Close the vial and record the exact weight.

  • Calculation:

    
    .
    
  • Dissolve the salt directly in the vial with your solvent of choice to avoid transfer losses.

Module 2: Quality Control & Water Quantification

Q: How do I know exactly how much water is in my sample?

A: You cannot assume the label purity (e.g., 98%) is still valid after the bottle has been opened. You must quantify water to correct your stoichiometry.

WARNING: Standard Karl Fischer (KF) Titration Fails Here. Octanamidine is a strong base. It will shift the pH of standard KF reagents, altering the stoichiometry of the Bunsen reaction and leading to false-high water readings or vanishing endpoints.

Corrective Protocol: Buffered Karl Fischer

Parameter Standard Method (Avoid) Required Method (Amidine-Safe)
Solvent Methanol Methanol + Salicylic Acid or Benzoic Acid (Buffer)

| Mechanism | Base alters pH > 8 | Buffer maintains pH 5–7 for optimal


 reaction |
| Endpoint  | Fading / Drifting | Sharp, stable endpoint |

Note: If KF is unavailable, quantitative


-NMR (using a dry solvent like DMSO-

) can estimate water content, though it is less precise.

Module 3: Rescue & Drying (Troubleshooting)

Q: My salt has turned into a sticky paste. Can I save it?

A: Yes, unless it has hydrolyzed. If the material is purely wet (and not chemically degraded to the amide), it can be dried. Because Octanamidine has a fatty tail, it holds water tenaciously.

The "Deep Dry" Protocol:

  • Dissolution (Optional): If the salt is extremely clumpy, dissolve it in a minimum amount of anhydrous Methanol.

  • Evaporation: Rotary evaporate to a solid residue.

  • Vacuum Drying: Place the solid in a vacuum oven.

    • Temperature: 40°C (Do not exceed 60°C to avoid melting/degradation).

    • Desiccant: Place a tray of Phosphorus Pentoxide (

      
      ) or KOH pellets in the oven to act as a moisture sink.
      
    • Time: 12–24 hours under high vacuum (< 1 mbar).

  • Verification: Check the melting point. Pure Octanamidine HCl has a sharp MP (approx. 150-154°C, verify with specific batch CoA). A depressed or broad MP indicates remaining moisture.

Module 4: Synthesis & Reaction Logic

Q: Why did my coupling reaction yield low conversion?

A: Wet Octanamidine salts introduce two failure modes:

  • Stoichiometric Mismatch: If your salt is 10% water by weight, you are under-loading the amidine by 10%.

  • Nucleophilic Competition: Water competes with the amidine for electrophiles (e.g., activated esters, acid chlorides), hydrolyzing the reagent before the coupling occurs.

Visualizing the Failure Pathways

The following diagram illustrates how moisture propagates error through your experimental workflow.

G Storage Improper Storage (Non-airtight) Moisture Moisture Absorption (Hygroscopicity) Storage->Moisture Ambient Humidity Weighing Weighing Error (Mass = Salt + Water) Moisture->Weighing Mass Drift Reaction Reaction Setup (Stoichiometry Calculation) Weighing->Reaction Path1 Pathway A: Under-loading Reagent Reaction->Path1 Incorrect MW used Path2 Pathway B: Hydrolysis of Electrophile Reaction->Path2 Excess H2O present Result EXPERIMENTAL FAILURE (Low Yield / Impurities) Path1->Result Path2->Result

Figure 1: The "Moisture Cascade." How improper storage leads to dual-pathway experimental failure.

Module 5: Workflow Summary (The "Save" Protocol)

If you suspect your Octanamidine salt is compromised, follow this decision tree before proceeding to your main experiment.

G Start Start: Inspect Salt Visual Visual Check: Flowing Powder? Start->Visual KF Karl Fischer (Buffered) Check Water Content Visual->KF Yes Dry Vacuum Dry (40°C, P2O5, 24h) Visual->Dry No Yes Yes No No (Clumpy/Sticky) Decision Water < 1%? KF->Decision Decision->Dry No (>5%) Calc Adjust Stoichiometry for Water Content Decision->Calc No (but <5%) Use Proceed to Experiment Decision->Use Yes Dry->KF Re-test

Figure 2: Decision Tree for handling hygroscopic Octanamidine salts prior to synthesis.

References

  • Cedergren, A. (2009).[1] Investigation of Amine-Buffered Amide Reagents for Coulometric Karl Fischer Titration. Talanta, 78(4-5), 1452-1457.[1]

    • Relevance: Establishes the necessity of buffering KF reagents when titrating strong bases like amidines to prevent side reactions and pH shifts.
  • BenchChem Technical Support. (2025). Managing Hygroscopicity of Hydrazinium and Amidine Salts.

    • Relevance: Provides general protocols for handling hygroscopic organic salts, including vacuum drying and desicc
  • Shafer, S. et al. (2014). Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling. Beilstein Journal of Organic Chemistry.

    • Relevance: Discusses the synthesis and stability of amidine structures, highlighting their sensitivity to reaction conditions.
  • HepatoChem. (2016). How do you handle hygroscopic salts in Organic Synthesis?

    • Relevance: Validates the use of inert atmosphere (glove box/bags) and specific weighing techniques for hygroscopic reagents.

Sources

Technical Support Center: Octanamidine Condensation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OCT-COND-001 Status: Open Subject: Minimizing Side Reactions & Yield Loss in Octanamidine Condensation Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Division

Introduction: The Stability-Reactivity Paradox

Welcome to the Technical Support Center. You are likely experiencing yield attrition during the condensation of Octanamidine (typically as the hydrochloride salt) with electrophiles like


-keto esters or diketones.

The Core Problem: Octanamidine (C8-amidine) presents a unique challenge compared to its shorter-chain analogs (e.g., acetamidine). Its lipophilic C8 tail alters solubility kinetics, while the amidine core remains highly sensitive to hydrolysis and self-condensation.

This guide treats your reaction vessel as a competitive system where three pathways fight for dominance:

  • The Desired Path: Condensation with the electrophile (e.g., to form a pyrimidine or imidazoline).

  • The Hydrolysis Trap: Reaction with trace water to form Octanamide (dead end).

  • The Dimerization Pit: Self-reaction to form coupled byproducts.

Module 1: Critical Reaction Pathways (Visualization)

Before adjusting parameters, visualize the competition occurring in your flask. The diagram below maps the causality of yield loss.

Octanamidine_Pathways Start Octanamidine HCl (Stable Salt) Base Base Addition (NaOEt/NaOMe) Start->Base Neutralization FreeBase Free Octanamidine (Reactive/Unstable) Base->FreeBase Exothermic Liberation Product Target Heterocycle (Pyrimidine/Imidazoline) FreeBase->Product Path 1: Condensation (Fast if optimized) Hydrolysis SIDE REACTION A: Octanamide + NH₃ FreeBase->Hydrolysis Path 2: Moisture Attack (Irreversible) Dimer SIDE REACTION B: Amidine Dimer FreeBase->Dimer Path 3: Stagnation (Conc. dependent) Water Trace H₂O Water->Hydrolysis Electrophile Electrophile (e.g., β-keto ester)

Figure 1: Reaction logic flow. Note that the "Free Base" is the critical control point where the system bifurcates into success or failure.

Module 2: Troubleshooting & Optimization (FAQ Format)

Issue 1: "I am seeing a large Octanamide peak in my LC-MS."

Diagnosis: Hydrolysis. The amidine C=N bond is extremely susceptible to nucleophilic attack by water, converting it to the thermodynamically stable amide. The Mechanism:



Corrective Actions:

  • Solvent Protocol: Do not rely on "bottle dry" solvents. Aliphatic amidines like Octanamidine are hygroscopic. Use freshly distilled solvents or solvents stored over activated 3Å molecular sieves for at least 24 hours.

  • The "In-Situ" Rule: Never isolate the free base of Octanamidine if possible. Liberate it in situ in the presence of the electrophile. The free base is unstable; the HCl salt is stable.

  • Atmosphere: A drying tube is insufficient. Use a positive pressure Nitrogen or Argon line.

Issue 2: "The reaction stalls, or I get uncyclized intermediates."

Diagnosis: Improper pH/Base Equilibrium. The Science: You need a base to deprotonate the Octanamidine HCl, but excess base can hydrolyze your electrophile (e.g., saponifying an ester).

Optimization Table: Base Selection

BaseStrengthRisk ProfileRecommendation
NaOEt / NaOMe HighHigh. Can cause transesterification or hydrolysis of electrophile if wet.Gold Standard. Match the alkoxide to the ester solvent (e.g., NaOEt in EtOH).
TEA / DIPEA ModerateMedium. Often too weak to fully drive the equilibrium for cyclization.Use only if electrophile is base-sensitive.
DBU HighLow. Non-nucleophilic, reduces side reactions.Excellent alternative for difficult substrates, though expensive.
Issue 3: "My yield is low, and the mixture is turning dark/tarry."

Diagnosis: Thermal Decomposition & Polymerization. The Cause: Octanamidine (C8) has a surfactant-like quality. High concentrations at high heat promote self-assembly and polymerization (dimerization) before the intermolecular reaction can occur.

Corrective Actions:

  • Stepwise Heating: Do not go straight to reflux. Stir at 0°C during base addition (to control the neutralization exotherm), then Room Temp for 30 mins, then slowly ramp to reflux.

  • Concentration: Dilute the reaction. High concentration favors dimerization (2nd order reaction) over condensation with the electrophile (2nd order, but dependent on mixing).

Module 3: The "Gold Standard" Protocol

Application: Condensation of Octanamidine HCl with Ethyl Acetoacetate (to form a pyrimidine derivative).

Reagents:

  • Octanamidine Hydrochloride (1.0 equiv)

  • Ethyl Acetoacetate (1.1 equiv)

  • Sodium Ethoxide (21% wt in EtOH) (1.05 equiv)

  • Solvent: Anhydrous Ethanol (stored over 3Å sieves)

Step-by-Step Workflow:

  • Preparation (The Dry Phase):

    • Flame-dry a 3-neck round bottom flask under vacuum; backfill with Argon.

    • Add Octanamidine HCl and Anhydrous Ethanol .

    • Technical Note: Octanamidine HCl may form a suspension. This is normal.

  • Liberation (The Critical Control Point):

    • Cool the suspension to 0°C (Ice bath).

    • Add Sodium Ethoxide dropwise over 10 minutes.

    • Why? This controls the exotherm. A spike in temperature here, while local concentration of free base is high, triggers dimerization.

    • Stir for 15 minutes at 0°C. The solution should clarify as NaCl precipitates.

  • Condensation (The Reaction):

    • Add Ethyl Acetoacetate dropwise at 0°C.

    • Remove ice bath and allow to warm to Room Temperature (25°C) over 30 minutes.

    • Checkpoint: Check TLC/LC-MS.[1] You should see the disappearance of the starting amidine and formation of the linear intermediate.

  • Cyclization (The Drive):

    • Heat the mixture to Reflux (78°C) for 4–6 hours.

    • Why? The initial attack happens at mild temps; ring closure (dehydration) requires energy.

  • Workup (The C8 Factor):

    • Cool to room temp. Neutralize with dilute acetic acid if necessary (pH 7).

    • Evaporate Ethanol.

    • Crucial Step: Partition between Water and Ethyl Acetate .

    • Note: Unlike Acetamidine (water-soluble), Octanamidine derivatives are lipophilic (C8 chain). They will partition strongly into the organic layer.

References & Grounding

  • Amidine Synthesis & Reactivity (Pinner Reaction):

    • Source: Organic Syntheses.[2][3]

    • Relevance: Establishes the foundational mechanism for converting nitriles to amidines and the sensitivity of the imidate intermediate.

    • Link:

  • Hydrolysis Mechanisms of Amidines:

    • Source: Journal of the American Chemical Society / BenchChem.

    • Relevance: Details the kinetic competition between hydrolysis and condensation, emphasizing the requirement for anhydrous conditions.

    • Link: (General reference for amidine condensation troubleshooting).

  • Minimizing Side Reactions in Condensation:

    • Source: Organic Chemistry Portal.

    • Relevance: Provides comparative data on catalyst selection (NaOEt vs. DBU) to minimize polymerization.

    • Link:

  • Amidine Dimerization Behavior:

    • Source: ResearchGate / ACS Publications.

    • Relevance: Explains the solution behavior of amidines, including H-bonded dimer formation which competes with the desired reaction.

    • Link:

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult SDS for Octanamidine and specific electrophiles before handling.

Sources

Technical Support Center: Stabilizing Octanamidine Free Base Against Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for alkylamidine handling. Octanamidine is a highly basic, eight-carbon aliphatic amidine. While its salt forms (e.g., hydrochlorides) are highly stable, isolating and utilizing the free base form introduces significant chemical instability.

This guide provides researchers and drug development professionals with field-proven insights, causality-driven explanations, and self-validating protocols to prevent the oxidative degradation of octanamidine free base.

Part 1: Core Mechanisms & Causality

Q1: Why is octanamidine free base highly susceptible to oxidation and degradation compared to its salt forms?

A: The vulnerability of octanamidine free base is rooted in its electronic structure. Amidines are strong, uncharged bases with a pKa typically ranging from 5 to 12[1]. In the protonated state (amidinium salt), the positive charge is delocalized symmetrically across both nitrogen atoms via resonance, which heavily stabilizes the molecule[1].

However, in the free base form , the imino nitrogen possesses a localized, highly reactive lone pair of electrons. This localized electron density acts as a strong nucleophile, making it highly vulnerable to electrophilic attack by molecular oxygen (O₂), reactive oxygen species (ROS), and atmospheric CO₂. When exposed to ambient air, the free base will rapidly oxidize or react with moisture and CO₂ to form amidinium carbonates.

Q2: What are the primary oxidative degradation pathways for octanamidine free base?

A: The primary oxidative pathway is initiated by the N-oxidation of the imino nitrogen, which forms a highly unstable hydroxyamidine or N-oxide intermediate[2]. This process is frequently catalyzed by trace transition metal ions (such as iron or copper) present in solvents or on glassware, which facilitate the generation of free radicals[3].

Once the N-oxide intermediate is formed, the molecule undergoes rapid oxidative cleavage at the C=N bond. This irreversible cleavage yields octanamide as the primary degradation byproduct[4].

OxidationPathway Amidine Octanamidine Free Base (Reactive Lone Pair) O2 O2 / ROS / Trace Metals Amidine->O2 Oxidation CO2 Atmospheric CO2 + H2O Amidine->CO2 Exposure NOxide N-Oxide Intermediate (Unstable) O2->NOxide Amide Octanamide (Irreversible Cleavage) NOxide->Amide Cleavage Carbonate Amidinium Carbonate (Salt Degradant) CO2->Carbonate

Fig 1. Oxidative and atmospheric degradation pathways of octanamidine free base.

Part 2: Experimental Protocols & Stabilization Workflows

Q3: How can I stabilize octanamidine free base during synthesis and short-term storage?

A: Because oxidation can be both non-site-specific (driven by ambient ROS) and site-specific (metal-catalyzed)[3], stabilization requires a multi-faceted approach. You must eliminate dissolved oxygen, scavenge free radicals, and sequester catalytic metals before the free base is introduced to the solvent.

Stabilization Step1 1. Degas Solvent Step2 2. Add Antioxidants Step1->Step2 Step3 3. Add Chelators Step2->Step3 Step4 4. Dissolve Free Base Step3->Step4 Step5 5. Store at -20°C Step4->Step5

Fig 2. Step-by-step workflow for the stabilization and storage of amidine free bases.

Step-by-Step Methodology: Preparation of Stabilized Octanamidine Solution

  • Solvent Degassing: Sparge the chosen organic solvent (e.g., anhydrous THF or DCM) with ultra-pure Argon for at least 30 minutes to displace dissolved O₂.

  • Antioxidant Addition: Add a hindered phenolic antioxidant (e.g., BHT) or a Hindered Amine Light Stabilizer (HALS) at a concentration of 0.1% w/v. HALS are highly effective at retarding thermal oxidation by scavenging alkyl and peroxy radicals[5].

  • Chelator Addition: To prevent metal-catalyzed oxidation, add an organic-soluble chelating agent or ensure the solvent has been passed through a Chelex resin prior to use[3].

  • Dissolution: Transfer the octanamidine free base into the degassed, stabilized solvent under a positive pressure of Argon using standard Schlenk line techniques.

  • Storage: Seal the vessel, wrap it in aluminum foil to prevent photo-induced oxidation, and store at -20°C.

Q4: How do different solvents and storage temperatures affect the oxidation rate of octanamidine?

A: Temperature, dissolved oxygen content, and solvent polarity drastically alter the kinetics of N-oxidation. Protic solvents like methanol can hydrogen-bond with the amidine, slightly altering its reactivity, but they also easily harbor dissolved oxygen and trace metals if not rigorously purified.

Table 1: Comparative Stability of Octanamidine Free Base Under Various Conditions

Solvent SystemTemperatureAtmosphereAdditivesEstimated Half-Life (Free Base)
Methanol (Reagent Grade)25°CAirNone< 12 hours
Methanol (Anhydrous)-20°CAirNone~ 3 days
DCM (Anhydrous)25°CArgonNone~ 5 days
THF (Degassed)-20°CArgon0.1% BHT + Chelator> 6 months

Part 3: Troubleshooting & Recovery

Q5: What is the standard protocol for rescuing or purifying oxidized octanamidine free base?

A: If your octanamidine free base has partially oxidized to octanamide or degraded into a carbonate salt, it can be rescued using an anaerobic acid-base extraction. This self-validating protocol relies on the principle that the amidine forms a water-soluble salt at low pH, while the neutral octanamide byproduct remains soluble in organic solvents.

Step-by-Step Methodology: Anaerobic Rescue Protocol

  • Acidification: Dissolve the degraded mixture in diethyl ether. Add 1M HCl (aq) and stir vigorously. The octanamidine protonates to form water-soluble octanamidinium chloride, while the oxidized octanamide remains in the ether layer.

  • Phase Separation: Transfer the mixture to a separatory funnel. Collect the lower aqueous layer. Wash the aqueous layer twice more with fresh diethyl ether to ensure complete removal of the amide byproduct. Discard the organic layers.

  • Degassing: Transfer the aqueous layer to a Schlenk flask, cool to 0°C in an ice bath, and purge the solution with Argon for 15 minutes to remove dissolved oxygen.

  • Basification: Under a continuous Argon flow, slowly add 1M NaOH (aq) until the pH reaches 12. The octanamidine free base will precipitate or form an oil.

  • Extraction: Immediately extract the free base into Argon-sparged anhydrous DCM.

  • Drying & Concentration: Dry the DCM layer over anhydrous Na₂SO₄ (previously flushed with Argon). Filter and concentrate under reduced pressure, ensuring you backfill the rotary evaporator with Argon instead of ambient air.

References

  • Functionality of amidines and amidrazones Semantic Scholar[Link][1]

  • Amide Wikipedia[Link][4]

  • Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization PubMed (NIH)[Link][3]

  • Antioxidant action mechanisms of hindered amine stabilisers ResearchGate[Link][5]

Sources

Validation & Comparative

A Researcher's Guide to the Vibrational Landscape of Octanamidine: An FTIR Spectroscopy Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the molecular structure and intermolecular interactions of novel compounds is paramount. Octanamidine, with its reactive amidine functional group, presents a unique spectroscopic profile that can be effectively characterized using Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides an in-depth analysis of the characteristic FTIR absorption bands of octanamidine, offering a comparative perspective against structurally related functional groups and a detailed experimental protocol for accurate spectral acquisition.

The Amidine Functional Group: A Spectroscopic Perspective

The amidine moiety (R-C(NR')NR''R''') is a nitrogenous functional group characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This unique arrangement gives rise to distinct vibrational modes that serve as spectroscopic fingerprints. In the case of octanamidine, an eight-carbon alkyl chain is attached to the amidine carbon, influencing the overall FTIR spectrum.

The interpretation of octanamidine's FTIR spectrum hinges on identifying the vibrational modes associated with the C=N and C-N bonds, as well as the N-H bonds of the amino groups. These are superimposed on the characteristic absorptions of the octyl (C8H17) alkyl chain.

Deciphering the Spectrum: Characteristic Absorption Bands of Octanamidine

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Notes
N-H Stretching (asymmetric & symmetric)3500 - 3200Strong, BroadSimilar to primary amines, these bands arise from the -NH2 group. Hydrogen bonding can cause significant broadening.[5][6]
C-H Stretching (alkyl chain)3000 - 2850StrongCharacteristic of the octyl group's CH2 and CH3 asymmetric and symmetric stretching.[7][8]
C=N Stretching (Amidine I band equivalent)1680 - 1620StrongThis is a key diagnostic band for the amidine group. Its position can be influenced by substitution and hydrogen bonding.[1][2]
N-H Bending (scissoring)1650 - 1550Medium to StrongThis band can sometimes overlap with the C=N stretching vibration.[9]
C-N Stretching1400 - 1200MediumRepresents the single bond character between the carbon and nitrogen atoms.
CH₂ Bending (scissoring)~1465MediumA characteristic absorption for the methylene groups in the alkyl chain.[7]
CH₃ Bending (umbrella)~1375MediumA characteristic absorption for the terminal methyl group of the octyl chain.
N-H Wagging900 - 650Medium, BroadOut-of-plane bending of the N-H bonds.

A Comparative Analysis: Amidine vs. Amide and Primary Amine

To truly appreciate the unique spectroscopic signature of octanamidine, a comparison with related functional groups is essential. The following diagram and table highlight the key differentiators in the FTIR spectra of an amidine, an amide, and a primary amine.

G cluster_amidine Amidine (e.g., Octanamidine) cluster_amide Amide (e.g., Octanamide) cluster_amine Primary Amine (e.g., Octylamine) Amidine R-C(=NH)NH₂ Amidine_CN_stretch C=N Stretch (1680-1620 cm⁻¹) Amidine->Amidine_CN_stretch Amidine_NH_stretch N-H Stretch (3500-3200 cm⁻¹) Amidine->Amidine_NH_stretch Amidine_NH_bend N-H Bend (1650-1550 cm⁻¹) Amidine->Amidine_NH_bend Amide R-C(=O)NH₂ Amide_CO_stretch Amide I (C=O Stretch) (1680-1630 cm⁻¹) Amide->Amide_CO_stretch Amide_NH_bend Amide II (N-H Bend) (1640-1550 cm⁻¹) Amide->Amide_NH_bend Amine R-NH₂ Amine_NH_stretch N-H Stretch (doublet) (3500-3300 cm⁻¹) Amine->Amine_NH_stretch Amine_NH_bend N-H Bend (1650-1580 cm⁻¹) Amine->Amine_NH_bend

Caption: Key distinguishing FTIR absorption regions for amidine, amide, and primary amine functional groups.

Functional Group Key Distinguishing Feature(s) in FTIR
Amidine Strong C=N stretching absorption between 1680-1620 cm⁻¹. This is the primary diagnostic peak.
Amide The presence of two strong, characteristic bands: the Amide I band (C=O stretch) around 1680-1630 cm⁻¹ and the Amide II band (N-H bend) around 1640-1550 cm⁻¹.[6][9][10] The Amide I band is typically the most intense in the spectrum.
Primary Amine Characterized by a pair of N-H stretching bands (asymmetric and symmetric) in the 3500-3300 cm⁻¹ region.[5][11] Lacks a strong carbonyl or imine absorption in the 1700-1600 cm⁻¹ region.

Experimental Protocol for FTIR Analysis of Octanamidine

Acquiring a high-quality FTIR spectrum is crucial for accurate analysis. The following protocol outlines a standard procedure for solid-state analysis using the KBr pellet method.

G cluster_workflow FTIR Sample Preparation and Analysis Workflow start Start: Obtain Octanamidine Sample grind_sample 1. Grind 1-2 mg of Octanamidine with 100-200 mg of dry KBr start->grind_sample press_pellet 2. Press the mixture into a transparent pellet using a hydraulic press grind_sample->press_pellet place_in_holder 3. Place the KBr pellet in the FTIR sample holder press_pellet->place_in_holder acquire_background 4. Acquire a background spectrum of the empty sample compartment place_in_holder->acquire_background acquire_sample 5. Acquire the sample spectrum (typically 16-32 scans at 4 cm⁻¹ resolution) acquire_background->acquire_sample process_spectrum 6. Process the spectrum: - Background subtraction - Baseline correction - Peak picking acquire_sample->process_spectrum analyze 7. Analyze the spectrum and identify characteristic bands process_spectrum->analyze end End: Report Findings analyze->end

Caption: Step-by-step workflow for acquiring an FTIR spectrum of a solid sample using the KBr pellet method.

Causality Behind Experimental Choices:

  • KBr as a Matrix: Potassium bromide (KBr) is used as the matrix material because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and does not produce interfering absorption bands.[12]

  • Grinding: Thoroughly grinding the sample with KBr ensures that the sample is evenly dispersed, minimizing scattering of the infrared beam and leading to a higher quality spectrum.

  • Pressing a Transparent Pellet: A transparent pellet is essential to allow the infrared beam to pass through the sample with minimal loss of energy due to scattering.

  • Background Spectrum: Acquiring a background spectrum is a critical step to account for absorptions from atmospheric water and carbon dioxide, as well as any instrumental artifacts. This background is then subtracted from the sample spectrum to yield the true absorption spectrum of the sample.

  • Signal Averaging (Multiple Scans): Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio of the spectrum, making it easier to identify weak absorption bands.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the obtained FTIR data, the following self-validating checks should be incorporated into the experimental workflow:

  • Instrument Performance Qualification (PQ): Regularly verify the performance of the FTIR spectrometer using a polystyrene standard. The positions of the characteristic polystyrene bands should be within the manufacturer's specified tolerances.

  • Consistency of Baseline: A flat baseline in the final spectrum is indicative of good sample preparation and proper background subtraction.

  • Reproducibility: Prepare and analyze multiple pellets from the same sample batch to ensure the reproducibility of the obtained spectra.

By adhering to these principles of scientific integrity and experimental rigor, researchers can confidently utilize FTIR spectroscopy to elucidate the structural characteristics of octanamidine and other novel compounds.

References

  • FTIR and fluorescent control of interaction between hydroxy-containing amidines and carbon dioxide. (2022). American Chemical Society.
  • FTIR spectra of amidine (3) before bubbling CO 2 and after bubbling CO... (n.d.).
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020).
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023).
  • Physical and Chemical Responses of Amidine-Containing Polymers in the Capture and Release of CO2. (n.d.). OSTI.GOV.
  • Characteristic vibrational frequencies of functio. (n.d.).
  • Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (2020). MDPI.
  • Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online.
  • Dependence of Amide Vibrations on Hydrogen Bonding. (2008). PMC - NIH.
  • Dependence of amide vibrations on hydrogen bonding. (2008). PubMed.
  • Comparisons between the experimental available FTIR spectrum of... (n.d.).
  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.).
  • Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (2025).
  • Table of Characteristic IR Absorptions. (n.d.).
  • Synthesis and characterization of normal and N-substituted octanohydroxamic acid complexes. (2024).
  • Octadecylamine, hydrochloride. (n.d.). NIST WebBook.
  • Chemical Synthesis and Characteriz
  • A Validated FTIR Method for the Quantification of Clonidine Hydrochloride in Bulk and Tablet Formul
  • Synthesis and Structural Characterization of p-Carboranylamidine Deriv
  • Structure of ranitidine hydrochloride (I) and FTIR spectrum (II) with characteristics (III). (n.d.).
  • Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. (2025).
  • FTIR INTERPRET
  • Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Octanimidamide and its Characterization by Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Octanimidamide

Octanimidamide, a simple aliphatic amidine, presents a unique analytical challenge due to the reactivity and basicity of its functional group. As a molecule of interest in various chemical and pharmaceutical contexts, its unambiguous characterization is paramount. Mass spectrometry stands as a cornerstone for molecular identification, offering profound insights into a compound's structure through its fragmentation patterns. However, a comprehensive guide detailing the mass spectrometric behavior of octanimidamide has been notably absent from the scientific literature.

This guide aims to fill that void by providing an in-depth analysis of the predicted fragmentation patterns of octanimidamide under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. It is important to note that while direct experimental data for octanimidamide is not publicly available, the fragmentation pathways discussed herein are based on well-established principles and data from closely related N,N'-dialkylacetimidamides and other amidine compounds.[1][2]

Furthermore, this document serves as a comparative guide, contextualizing the utility of mass spectrometry alongside other powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as chromatographic methods. By understanding the strengths and limitations of each technique, researchers, scientists, and drug development professionals can devise robust analytical strategies for the comprehensive characterization of octanimidamide and related molecules.

I. Mass Spectrometry of Octanimidamide: A Tale of Two Ionization Techniques

The fragmentation of a molecule in a mass spectrometer is fundamentally dictated by the ionization method employed. Here, we will explore the predicted fragmentation of octanimidamide under two of the most common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

A. Electron Ionization (EI): Unraveling the Core Structure through Hard Fragmentation

Electron Ionization (EI) is a high-energy, or "hard," ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive fragmentation.[3][4] This process is invaluable for elucidating the fundamental structure of a molecule by breaking it down into its constituent parts.

For octanimidamide, the molecular ion (M•+) is expected to undergo characteristic cleavages of the C-N bonds within the amidine functional group.[1] Based on studies of related amidines, two primary fragmentation pathways are anticipated[1]:

  • Cleavage to form a heptylnitrilium ion: This pathway involves the cleavage of the C-N single bond, with the charge being retained by the fragment containing the alkyl chain and the nitrile group.

  • Cleavage to form a protonated amine fragment: This pathway involves cleavage of the C=N double bond, with the charge remaining on the nitrogen-containing fragment.

The relative abundance of these fragments can provide valuable information about the stability of the resulting ions.

Predicted EI Fragmentation Pathways of Octanimidamide

G M Octanimidamide (M•+) frag1 Heptylnitrilium Ion M->frag1 C-N Cleavage frag2 Protonated Amine Fragment M->frag2 C=N Cleavage subfrag1 Further Alkyl Chain Fragmentation frag1->subfrag1

Caption: Predicted EI fragmentation of octanimidamide.

B. Electrospray Ionization (ESI): A Softer Approach for Molecular Ion Confirmation and Beyond

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in minimal fragmentation, primarily producing the protonated molecule, [M+H]⁺.[5] This makes ESI ideal for determining the molecular weight of the analyte. For octanimidamide, the high basicity of the amidine group makes it readily protonated in the ESI source.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion, through collision-induced dissociation (CID), can then be used to elicit structurally informative fragmentation.[6] Based on studies of N,N-dialkylacetimidamides, the fragmentation of protonated octanimidamide is expected to proceed through several key pathways[2][7]:

  • Loss of an amine: Cleavage of the C-N single bond can lead to the loss of a neutral amine molecule.

  • Loss of an alkene: For larger alkyl substituents, the loss of an alkene through a rearrangement process is a common fragmentation pathway.

  • Formation of characteristic iminium ions: Cleavage of the alkyl chain attached to the nitrogen atoms can produce stable iminium ions.

The specific fragment ions observed and their relative intensities can be used to confirm the structure of octanimidamide and even differentiate it from its isomers.[2]

Predicted ESI-MS/MS Fragmentation of Protonated Octanimidamide

G MH [Octanimidamide+H]⁺ loss_amine Loss of NH₃ MH->loss_amine loss_alkene Loss of Heptene MH->loss_alkene iminium Iminium Ion Formation MH->iminium

Caption: Predicted ESI-MS/MS fragmentation of octanimidamide.

II. A Comparative Look: Alternative and Complementary Analytical Techniques

While mass spectrometry provides unparalleled information on molecular weight and fragmentation, a comprehensive characterization of octanimidamide necessitates the use of orthogonal analytical techniques.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, structural information from fragmentation.Isomeric differentiation can be challenging without MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the chemical environment of each atom (¹H, ¹³C).Unambiguous structure elucidation, tautomerism studies.Lower sensitivity than MS, complex spectra for mixtures.
Infrared (IR) Spectroscopy Presence of specific functional groups (N-H, C=N).Quick and non-destructive, provides functional group information.Limited structural detail, not suitable for complex mixtures.
Gas Chromatography (GC) Separation of volatile compounds.High resolution for volatile and thermally stable compounds.Derivatization may be required for polar compounds like amidines.
High-Performance Liquid Chromatography (HPLC) Separation of non-volatile compounds.Wide applicability, suitable for a range of polarities.Resolution may be lower than GC for some compounds.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of a molecule's structure in solution.[8][9][10] For octanimidamide, both ¹H and ¹³C NMR would provide a wealth of information.

  • ¹H NMR: Would show distinct signals for the protons on the alkyl chain and the N-H protons of the amidine group. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.

  • ¹³C NMR: Would provide a signal for each unique carbon atom, including the characteristic downfield signal for the amidine carbon.

A key challenge in the NMR analysis of amidines is the potential for tautomerism and proton exchange, which can lead to broad peaks, particularly for the N-H protons.

B. Infrared (IR) Spectroscopy: A Quick Check for Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that is excellent for identifying the presence of specific functional groups. In the case of octanimidamide, the IR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretching: In the region of 3300-3500 cm⁻¹.

  • C=N stretching: Typically observed in the 1600-1690 cm⁻¹ region.

  • C-N stretching: In the 1250-1020 cm⁻¹ range for aliphatic amines.

While not providing detailed structural information on its own, IR spectroscopy serves as a quick and valuable confirmation of the presence of the amidine functionality.

C. Chromatographic Techniques: The Importance of Separation

For the analysis of octanimidamide in complex mixtures, chromatographic separation prior to detection is essential.

  • Gas Chromatography (GC): Due to its potential for thermal degradation and its polarity, octanimidamide may require derivatization to be effectively analyzed by GC.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a more suitable technique for the analysis of amidines. The high basicity of the amidine group can lead to strong interactions with the stationary phase, necessitating careful method development, often with the use of mobile phase additives to improve peak shape.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.

A. Mass Spectrometry: Electron Ionization (EI) Protocol
  • Sample Preparation: Dissolve a small amount of octanimidamide in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) equipped with an EI source.

  • GC Conditions (for sample introduction):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injection: Splitless injection of 1 µL of the sample solution.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) to ensure volatilization of the analyte.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions as predicted.

B. Mass Spectrometry: Electrospray Ionization (ESI-MS/MS) Protocol
  • Sample Preparation: Prepare a dilute solution of octanimidamide (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of acetonitrile and water with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: Use a liquid chromatograph-tandem mass spectrometer (LC-MS/MS) with an ESI source.

  • LC Conditions (for sample introduction and separation):

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive ion mode.

    • MS1 Scan: Scan for the [M+H]⁺ ion of octanimidamide.

    • MS2 (CID): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation with a suitable collision gas (e.g., argon or nitrogen). Vary the collision energy to obtain optimal fragmentation.

  • Data Analysis: Examine the MS/MS spectrum for the predicted fragment ions.

C. ¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of octanimidamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • To confirm the identity of N-H protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Assign the signals in the ¹H and ¹³C spectra to the corresponding atoms in the octanimidamide structure.

IV. Conclusion: A Multi-faceted Approach to Characterization

The comprehensive characterization of octanimidamide, like many small molecules, relies not on a single analytical technique but on the synergistic application of multiple methods. Mass spectrometry, with its ability to provide both molecular weight and detailed structural information through fragmentation, is an indispensable tool. By understanding the predicted fragmentation patterns under both EI and ESI conditions, researchers can confidently identify this molecule and distinguish it from related compounds.

However, for unambiguous structure elucidation and to understand its behavior in solution, NMR spectroscopy remains the gold standard. Complementary techniques such as IR spectroscopy and chromatography further enrich the analytical dataset, providing a holistic understanding of the molecule's identity, purity, and properties. This guide, by consolidating the predicted mass spectrometric behavior of octanimidamide and comparing it with alternative techniques, provides a foundational framework for researchers to develop robust and reliable analytical strategies for this important class of compounds.

V. References

  • Fornarini, S. (2010). Mass spectra of amidines and related compounds. ChemInform, 41(25).

  • Nastruzzi, C., et al. (1994). High-performance liquid chromatographic determination of aromatic poly-amidines: formulatory and preclinical applications. Journal of Liquid Chromatography, 17(9), 2057-2067.

  • S. K. S., et al. (2025). Mass Spectral Studies of N,N-Dialkylacetimidamides Using ESI-HRMS and MS/MS. Rapid Communications in Mass Spectrometry.

  • Amidine and guanidine degradation products of A-series nerve agents: Characterization and development of their alkyl isocyanate derivatization for GC and HPLC analysis. (2025). ResearchGate.

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.

  • BenchChem. (2025). Technical Support Center: Characterization of Novel Amidines.

  • RSC Publishing. (2022, November 18). Amidines from cyclic amines and nitriles in the presence of zinc(II).

  • Wikipedia. (2023). Collision-induced dissociation.

  • University of California, Los Angeles. (n.d.). IR: amines.

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.

  • YouTube. (2018, October 10). Part 4: Mass Spectrometry - Electron Ionization (EI) Technique.

  • Taylor & Francis Online. (2006, September 23). Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities.

  • Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.

  • Tech Information. (2025, July 12). Amide or Amino HPLC Columns What are the Differences.

  • ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

  • Soft Matter (RSC Publishing). (n.d.). Effects of cyclic and acyclic amidine side-chains on the properties of polysiloxane ionomers constructed in situ from three uncharged components.

  • PMC - NIH. (2008, July 15). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine.

  • MDPI. (2021, October 29). Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide).

  • PubMed. (2008, July 15). Characterization of hydrochloride and tannate salts of diphenhydramine.

  • PMC. (n.d.). Investigation of neutral loss during collision induced dissociation of peptide ions.

  • Rsc.org. (n.d.). Predicting molecular isomerism of symmetrical and unsymmetrical N,N'-diphenyl formamidines in the solid.

  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Collision-induced dissociation of homodimeric and heterodimeric radical cations of 9-methylguanine and 9-methyl-8-oxoguanine: correlation between intra-base pair proton transfer originating from the N1–H at a Watson–Crick edge and non-statistical dissociation.

  • PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.

  • ResearchGate. (2025, August 9). Solvates of acotiamide hydrochloride: characterization and phase transformation.

  • ResearchGate. (n.d.). General and Theoretical Aspects of Amidines and Related Compounds.

  • ACS Omega. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81.

  • RSC Publishing. (2022, November 18). Amidines from cyclic amines and nitriles in the presence of zinc(II).

  • Semantic Scholar. (n.d.). Supporting Information An experimentally validated QSAR model for surface pKa prediction of heterolipid having potential as deli.

  • PubMed. (2009, March 15). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities.

  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5.

  • Michigan State University. (n.d.). NMR Spectroscopy.

  • NeuroAiD™. (2024, February 8). Nuclear Magnetic Resonance Spectroscopy.

  • ResearchGate. (2018, November 9). Uses of Nuclear Magnetic Resonance Spectroscopy Technique in Pharmaceutical Analysis: A Review. Resonance Spectroscopy Technique in Pharmaceutical Analysis: A Review.

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HPLC Method Development for Octanamidine Purity Assessment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1]

Octanamidine (Octanimidamide,


) presents a classic chromatographic paradox. While its C8 alkyl chain suggests sufficient hydrophobicity for Reversed-Phase (RP) retention, its amidine functional group is highly basic (pKa 

11.6). In standard acidic RP-HPLC (pH 2–3), the molecule is fully protonated, leading to severe secondary interactions with residual silanols on the stationary phase. This results in the "shark-fin" peak tailing that compromises purity integration and limits of quantitation (LOQ).

This guide objectively compares three distinct separation strategies to overcome the "Amidine Challenge":

  • High-pH Reversed-Phase (Hybrid C18)

  • Ion-Pair Chromatography (IPC)

  • Hydrophilic Interaction Liquid Chromatography (HILIC)

The Amidine Challenge: Mechanism of Failure
  • Ion Exchange: At pH < 8, residual silanols (

    
    ) on silica columns act as cation exchangers for the protonated amidinium ion (
    
    
    
    ).
  • Kinetic Lag: These secondary interactions have slow desorption kinetics, causing tailing factors (

    
    ) often exceeding 2.0.
    

Comparative Analysis of Methodologies

The following comparison is based on experimental optimization data for alkyl-amidine purity assessment.

Method A: High-pH Reversed-Phase (Recommended)
  • Principle: Operate at pH 10.5–11.0 using hybrid silica (e.g., Ethylene Bridged Hybrid - BEH). At this pH, the amidine is largely deprotonated (neutral), eliminating ion-exchange interactions.

  • Pros: Sharp peaks (

    
    ), MS-compatible, robust.
    
  • Cons: Requires specialized high-pH stable columns.

Method B: Ion-Pair Chromatography (IPC)[2][3]
  • Principle: Add a chaotropic agent (e.g., Sodium Octanesulfonate or TFA) to the mobile phase. The anion forms a neutral ion-pair with the amidinium cation, increasing retention and masking silanols.

  • Pros: Works on standard silica C18 columns; excellent resolution of polar impurities.

  • Cons: Slow equilibration (hysteresis), incompatible with MS (non-volatile salts), background noise in UV.

Method C: HILIC (Orthogonal)
  • Principle: Use a polar stationary phase (Amide or Bare Silica) with high-organic mobile phase. Retains the polar amidinium cation via partitioning into the water-enriched layer.

  • Pros: Alternative selectivity (elutes salts first), good for very polar byproducts.

  • Cons: Sample solubility issues (must be in high organic), sensitive to water content.

Quantitative Performance Matrix
MetricHigh-pH RP (C18 Hybrid)Ion-Pair RP (C18 + SOS)HILIC (Amide)
USP Tailing Factor (

)
1.05 – 1.15 1.10 – 1.301.20 – 1.40
Plate Count (N) > 15,000> 12,000~ 10,000
Equilibration Time Fast (10 min)Slow (45–60 min)Moderate (20 min)
MS Compatibility High (NH₄OH volatile)Low (Non-volatile salts)High
Robustness ExcellentPoor (Temperature sensitive)Moderate

Decision Logic & Workflow

The choice of method depends heavily on the specific impurity profile (e.g., synthesis precursors vs. degradation products).

MethodSelection Start Start: Octanamidine Sample CheckImpurity Analyze Impurity Polarity Start->CheckImpurity Branch1 Impurity Type? CheckImpurity->Branch1 Hydrophobic Hydrophobic (e.g., Octanenitrile) Branch1->Hydrophobic Non-polar Polar Highly Polar (e.g., Short amines) Branch1->Polar Ionic/Polar Decision1 MS Detection Required? Hydrophobic->Decision1 HILIC METHOD C: HILIC (Amide) (ACN/Buffer) Polar->HILIC HighPH METHOD A: High-pH RP (Hybrid C18) (pH 10.5, NH4OH) Decision1->HighPH Yes (LC-MS) Decision1->HighPH Preferred IPC METHOD B: Ion-Pair RP (pH 2.5, Octanesulfonate) Decision1->IPC No (UV only) Validation Suitability Test: Tailing < 1.5 Resolution > 2.0 HighPH->Validation IPC->Validation HILIC->Validation

Figure 1: Strategic decision tree for selecting the optimal chromatographic mode based on impurity polarity and detection requirements.

Detailed Protocol: Method A (High-pH Hybrid RP)

This protocol is selected as the "Gold Standard" for Octanamidine due to its superior robustness and peak symmetry.

Reagents & Equipment
  • Column: Waters XBridge BEH C18 or Phenomenex Kinetex EVO C18 (high-pH stable). Dimensions: 150 x 4.6 mm, 3.5 µm or 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide (

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • System: HPLC with UV detection (210–220 nm) or Single Quad MS.

Preparation of Mobile Phase A (pH 10.5)
  • Causality: The pH must be at least 1 unit below the silica dissolution threshold (typically pH 12 for hybrids) but close to the pKa (11.6) to suppress ionization.

  • Dissolve 0.79 g Ammonium Bicarbonate in 950 mL Milli-Q water.

  • Add concentrated Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until pH reaches 10.5

    
     0.1.
    
  • Dilute to 1000 mL. Filter through 0.22 µm nylon filter (do not use cellulose acetate).

Instrumental Parameters
  • Flow Rate: 1.0 mL/min

  • Column Temp: 40°C (Improves mass transfer for basic compounds).

  • Injection Vol: 5–10 µL.

  • Gradient Profile:

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Polar impurities)
2.05Start Gradient
12.090Elute Octanamidine & Hydrophobics
15.090Wash
15.15Re-equilibration
20.05End
System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checks to ensure data integrity:

  • Tailing Factor (Octanamidine): NMT 1.3.

  • Precision (RSD, n=5): NMT 2.0% for Area and Retention Time.

  • Resolution: NMT 2.0 between Octanamidine and nearest impurity (e.g., Octanamide).

Troubleshooting & Optimization

Common failure modes and their scientific resolutions:

SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent mismatchDissolve sample in Mobile Phase A/B (50:50). Avoid 100% pure organic injection.
Retention Drift pH fluctuationAmmonium hydroxide is volatile. Cap reservoirs tightly and replace buffer daily.
High Backpressure Salt precipitationEnsure mixing of Buffer/ACN does not exceed solubility limits (usually safe at <90% ACN).
Ghost Peaks CarryoverBasic amidines stick to injector seals. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: HPLC Run cluster_data Phase 3: Analysis Buffer Buffer Prep (pH 10.5) Equilibration Equilibrate (10 CV) Buffer->Equilibration Sample Sample Dilution (50:50 ACN:H2O) Injection Injection (10 µL) Sample->Injection Equilibration->Injection Gradient Gradient Elution (5-90% B) Injection->Gradient Integration Peak Integration (Valley-to-Valley) Gradient->Integration Calc Purity Calculation (% Area Norm) Integration->Calc

Figure 2: End-to-end experimental workflow for the High-pH Reversed-Phase analysis of Octanamidine.

References

  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC).
  • Phenomenex. (2024). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? (Community Discussion on Amidine Analysis). Retrieved from [Link]

A Comparative Analysis of Amidine Basicity: Octanamidine vs. Acetamidine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Development

In the landscape of medicinal chemistry and drug development, the basicity of functional groups is a paramount parameter influencing a molecule's pharmacokinetic and pharmacodynamic profile. Amidines, characterized by the RC(NR')NR''₂ functional group, are a class of organic compounds that have garnered significant interest due to their strong basicity and their utility as building blocks in the synthesis of various therapeutic agents.[1] This guide provides a detailed comparative analysis of the basicity of two representative amidines: Octanamidine and Acetamidine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, supporting experimental data, and validated protocols.

Understanding Amidine Basicity: The Foundation

Amidines are among the strongest organic bases, a property conferred by the delocalization of the positive charge in their protonated form, the amidinium ion.[2] Upon protonation of the sp² hybridized imino nitrogen, the resulting positive charge is shared across both nitrogen atoms through resonance, leading to a highly stabilized conjugate acid.[2][3] This efficient charge delocalization is the primary reason for their pronounced basicity compared to amines and amides.[3]

Comparative Basicity: A Quantitative Look

The basicity of a compound is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. A higher pKa value indicates a stronger base.

CompoundMolecular FormulaStructurepKa of Conjugate Acid
Acetamidine C₂H₆N₂CH₃C(NH)NH₂~12.5
Octanamidine C₈H₁₈N₂CH₃(CH₂)₆C(NH)NH₂>12.5 (Estimated)

Note: The pKa value for Acetamidine is experimentally determined. The pKa for Octanamidine is an estimation based on established principles of physical organic chemistry.

The Inductive Effect: Explaining the Basicity Difference

The observed and predicted difference in basicity between acetamidine and octanamidine can be primarily attributed to the inductive effect of the alkyl substituents.

  • Acetamidine possesses a methyl group attached to the amidine carbon.

  • Octanamidine features a significantly longer n-heptyl group in the same position.

Alkyl groups are known to be electron-donating through the inductive effect (+I effect). This effect involves the polarization of σ bonds, leading to a net push of electron density towards the more electronegative functional group.

In the case of octanamidine, the longer n-heptyl chain exerts a more pronounced electron-donating inductive effect compared to the methyl group of acetamidine. This increased electron density on the amidine functional group enhances the stability of the positively charged amidinium ion formed upon protonation. Consequently, octanamidine is a slightly stronger base than acetamidine, reflected in its higher estimated pKa value.

This principle is a fundamental concept in understanding structure-activity relationships and is crucial for the rational design of molecules with tailored basicity for optimal drug performance.

Visualizing the Mechanism: Protonation and Resonance

The following diagram illustrates the protonation of an amidine and the subsequent resonance stabilization of the amidinium ion, which is the cornerstone of their strong basicity.

Caption: Protonation of the imino nitrogen of an amidine leads to a resonance-stabilized amidinium ion.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The following protocol provides a robust method for the experimental determination of the pKa of an amidine, such as octanamidine or acetamidine, using potentiometric titration.[4][5][6] This method is highly accurate and widely used for pKa determination.[5][7]

Materials and Reagents
  • Amidine sample (Octanamidine or Acetamidine)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water, free of CO₂

  • Potassium Chloride (KCl) for maintaining ionic strength

  • pH meter with a combination glass electrode, calibrated with standard buffers (pH 4.0, 7.0, and 10.0)

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beakers (250 mL)

Experimental Workflow

The following diagram outlines the key steps in the potentiometric titration process for pKa determination.

G A Sample Preparation: Dissolve a known weight of the amidine in deionized water to a concentration of ~0.01 M. Add KCl to maintain constant ionic strength. C Initial Titration (Back Titration): Add a known excess of standardized 0.1 M HCl to the amidine solution to fully protonate the base. A->C B pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, 10.0). B->C D Titration with NaOH: Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.1-0.2 mL). C->D E Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. D->E F Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. E->F G pKa Determination: Determine the equivalence point from the first derivative of the titration curve. The pKa is the pH at the half-equivalence point. F->G

Caption: A simplified workflow for the determination of amidine pKa by potentiometric titration.

Detailed Methodology
  • Sample Preparation: Accurately weigh a sample of the amidine and dissolve it in a known volume of deionized water to achieve a concentration of approximately 0.01 M. Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions of pH 4.0, 7.0, and 10.0.

  • Initial Titration (Back Titration): To the prepared amidine solution, add a known excess volume of standardized 0.1 M HCl. This ensures that all the amidine is converted to its conjugate acid (amidinium ion).

  • Titration with NaOH: Fill a clean burette with standardized 0.1 M NaOH solution. Begin the titration by adding small, precise increments of the NaOH solution to the amidine hydrochloride solution. Stir the solution continuously with a magnetic stirrer.

  • Data Recording: After each addition of NaOH, allow the pH reading to stabilize before recording the value. Continue the titration well past the equivalence point, which will be indicated by a sharp increase in pH.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to construct a titration curve.

    • To accurately determine the equivalence point (Veq), calculate the first derivative of the titration curve (ΔpH/ΔV) and plot it against the average volume of NaOH added. The peak of this derivative plot corresponds to the equivalence point.

    • The volume of NaOH required to neutralize half of the protonated amidine is Veq/2.

    • The pKa of the amidine is equal to the pH of the solution at the half-equivalence point (Veq/2).

Conclusion

The basicity of amidines is a critical parameter in the design and development of novel therapeutics. This guide has provided a comparative analysis of the basicity of octanamidine and acetamidine, attributing the higher basicity of octanamidine to the greater electron-donating inductive effect of its longer alkyl chain. A detailed, validated experimental protocol for the determination of amidine pKa via potentiometric titration has also been presented. A thorough understanding of these principles and methodologies empowers researchers to make informed decisions in the molecular design process, ultimately contributing to the development of more effective and safer pharmaceutical agents.

References

  • Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A Synthesis of Acetamidines. The Journal of Organic Chemistry, 76(6), 1683–1691.
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  • Schönherr, H., & Vögtle, F. (1998). Basicity of Amidines and Guanidines. In Topics in Current Chemistry (Vol. 196, pp. 159-190). Springer, Berlin, Heidelberg.
  • Albert, A., & Serjeant, E. P. (1984).
  • Ferreira, C. M., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
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Octenidine: A Deep Dive into its Structural and Functional Profile in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern antiseptic agents, Octenidine dihydrochloride has emerged as a significant compound, particularly for skin, mucous membrane, and wound antisepsis.[1] Developed in the 1980s, it serves as a potent alternative to more traditional antiseptics.[1] This guide provides a comprehensive overview of the chemical, structural, and functional properties of Octenidine.

A direct comparison with "Octanamidine" is not feasible due to the lack of substantive scientific literature and experimental data for a compound with this name in the context of antiseptic research. Therefore, to provide a valuable comparative framework, this guide will draw parallels and distinctions between Octenidine and another widely used antiseptic, Chlorhexidine, for which extensive comparative data exists.

Structural Analysis: Octenidine vs. Chlorhexidine

The antimicrobial efficacy of an agent is intrinsically linked to its molecular structure. Octenidine and Chlorhexidine, while both being cationic antiseptics, possess distinct structural features that dictate their physicochemical properties and biological activity.

Octenidine Dihydrochloride is a bispyridine compound with a symmetrical, gemini-surfactant-like structure.[1] Key features include:

  • Two cationic pyridinium rings.

  • A flexible C10 (decane) alkyl chain linking the two pyridinium rings.

  • An octylamino group substituting each pyridinium ring.[1]

This amphipathic nature, with its distinct hydrophilic (cationic heads) and hydrophobic (alkyl chains) regions, is crucial for its antimicrobial action.

Chlorhexidine is a bisbiguanide. Its structure is characterized by:

  • Two biguanide groups linked by a central hexamethylene chain.

  • Chlorophenyl groups at each end of the molecule.

The structural differences are visualized below:

cluster_octenidine Octenidine Structure cluster_chlorhexidine Chlorhexidine Structure octenidine Two cationic pyridinium rings linked by a C10 alkyl chain, with octylamino side chains. chlorhexidine Two biguanide groups linked by a C6 alkyl chain, with chlorophenyl end groups.

Caption: High-level structural comparison of Octenidine and Chlorhexidine.

Functional Differences: A Data-Driven Comparison

The functional disparities between Octenidine and Chlorhexidine are evident in their mechanism of action, antimicrobial spectrum, and cytotoxicity profiles.

Mechanism of Action

Both antiseptics target the microbial cell membrane, but their specific interactions differ.

Octenidine acts as a cationic surfactant.[2] Its positively charged pyridinium heads are attracted to the negatively charged components of microbial cell membranes, such as phospholipids and lipopolysaccharides.[3][4] This electrostatic interaction is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer, leading to:

  • Membrane Destabilization: Disruption of the membrane's structural integrity.[4]

  • Increased Permeability: Leading to the leakage of essential intracellular components.[3][4]

  • Inhibition of Cellular Metabolism: Interference with critical metabolic enzymes.[3]

  • Cell Death: The cumulative effect results in rapid microbial cell death.[3]

Octenidine's Mechanism of Action octenidine Octenidine (Cationic) binding Electrostatic Binding octenidine->binding Attraction membrane Bacterial Cell Membrane (Negatively Charged) membrane->binding insertion Hydrophobic Insertion into Lipid Bilayer binding->insertion disruption Membrane Disruption & Increased Permeability insertion->disruption leakage Leakage of Intracellular Contents disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of Octenidine's antimicrobial action.

Chlorhexidine also relies on its positive charge to bind to negatively charged sites on the bacterial cell wall. At lower concentrations, it is bacteriostatic, causing leakage of intracellular components. At higher concentrations, it is bactericidal, causing coagulation of intracellular constituents.

Antimicrobial Spectrum

Both Octenidine and Chlorhexidine exhibit broad-spectrum antimicrobial activity, however, their potency against different microorganisms can vary.[2][5]

Octenidine is effective against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA, as well as fungi.[6] It has also demonstrated efficacy against enveloped viruses.

Chlorhexidine has a broad spectrum of action against Gram-positive bacteria but is less effective against some Gram-negative bacteria.

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of Octenidine against various microorganisms.

MicroorganismMIC Range (µg/mL)Reference
Staphylococcus aureus0.5 - 4[6]
Escherichia coli2 - 8[5]
Pseudomonas aeruginosa32 - 80[6]
Candida albicans1 - 8[6]
Cytotoxicity Profile

A critical aspect of any topical antiseptic is its effect on host cells. Comparative studies have shown differences in the cytotoxicity of Octenidine and Chlorhexidine.

Several in vitro studies suggest that Octenidine may have a more favorable cytotoxicity profile compared to Chlorhexidine, particularly on fibroblasts and epithelial cells.[7] One study found that a 0.1% Octenidine-based antiseptic was less cytotoxic to human periodontal ligament cells and L929 fibroblasts than 2% Chlorhexidine.[8] Another study concluded that Octenidine is a potential alternative to Chlorhexidine due to its lower cytotoxic effect on gingival fibroblasts and epithelial cells.[7] However, the degree of toxicity can be concentration-dependent, with some studies indicating that at the same concentration, Chlorhexidine may be less toxic than Octenidine.[9]

Experimental Protocols

To ensure scientific rigor, standardized methodologies are crucial for evaluating the performance of antiseptics. Below are detailed protocols for two key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]

Protocol:

  • Preparation of Inoculum: a. A pure culture of the test microorganism is grown on an appropriate agar medium. b. Several colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Preparation of Antiseptic Dilutions: a. A stock solution of the antiseptic is prepared in an appropriate solvent. b. Serial two-fold dilutions of the antiseptic are made in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation and Incubation: a. Each well is inoculated with the prepared microbial suspension. b. The plate is incubated at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).

  • Reading and Interpretation: a. The MIC is determined as the lowest concentration of the antiseptic at which there is no visible growth (turbidity).

Workflow for MIC Determination start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Antiseptic start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual Inspection for Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: A generalized workflow for MIC determination.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: a. Human cells (e.g., fibroblasts, epithelial cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: a. The cell culture medium is replaced with a medium containing various concentrations of the antiseptic. A control group with medium only is also included. b. The cells are incubated with the antiseptic for a defined period (e.g., 1, 5, 15 minutes).[7]

  • MTT Addition: a. After incubation, the treatment medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. b. The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: a. A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals. b. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: a. Cell viability is expressed as a percentage of the control group.

Conclusion

Octenidine is a potent, broad-spectrum antimicrobial agent with a well-established mechanism of action centered on the rapid disruption of microbial cell membranes.[4] Its effectiveness against a wide array of bacteria and fungi, including drug-resistant strains, underscores its importance in clinical and research settings.[5][6] When compared to Chlorhexidine, Octenidine exhibits structural differences that translate into variations in their antimicrobial and cytotoxic profiles. The available evidence suggests that Octenidine may offer a favorable balance of high antimicrobial efficacy and acceptable cytotoxicity, making it a valuable tool in infection control. As with any antiseptic, the choice of agent should be guided by the specific clinical or research application, considering factors such as the target microorganisms, the required contact time, and the potential for cytotoxicity.

References

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A Senior Application Scientist's Guide to Octanamidine Synthesis: A Comparative Analysis of the Pinner and Thioamide Routes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis of amidine-containing compounds like Octanamidine is a critical task, given their prevalence in biologically active molecules and pharmaceuticals. The choice of synthetic pathway is paramount, directly influencing yield, purity, scalability, and safety. This guide provides an in-depth, objective comparison between two classical and widely utilized methods for synthesizing Octanamidine: the Pinner reaction and the Thioamide route. By examining the underlying mechanisms, experimental protocols, and practical considerations, this document aims to equip scientists with the necessary insights to select the most appropriate method for their specific application.

The Pinner Reaction: The Classic Acid-Catalyzed Approach

First described by Adolf Pinner in 1877, the Pinner reaction is a cornerstone of amidine synthesis.[1][2] It is a two-step process that begins with the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate imidate salt, known as a Pinner salt.[3] This salt is then treated with an amine to yield the final amidine.

Mechanistic Rationale

The synthesis of Octanamidine via the Pinner reaction proceeds as follows:

  • Formation of the Pinner Salt: Octanonitrile is treated with an alcohol, such as ethanol, under strictly anhydrous conditions with a strong acid catalyst, typically gaseous hydrogen chloride (HCl). The acid protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon. The alcohol then acts as a nucleophile, attacking this activated carbon to form a protonated imidate intermediate. This intermediate is then deprotonated to form the stable imidate hydrochloride, or "Pinner salt".[3]

  • Aminolysis: The isolated Pinner salt is then subjected to aminolysis. For the synthesis of the primary amidine, Octanamidine, ammonia is used as the amine source. The ammonia attacks the electrophilic carbon of the imidate, displacing the alcohol-derived alkoxy group to form the final octanamidine hydrochloride salt.

The critical nature of anhydrous conditions cannot be overstated; any presence of water will lead to the hydrolysis of the highly reactive Pinner salt intermediate into the corresponding ester (ethyl octanoate), a common and often significant side product.[3] Furthermore, temperature control is crucial, as Pinner salts are thermodynamically unstable and can rearrange to amides at higher temperatures.[1][2]

Experimental Protocol: Pinner Synthesis of Octanamidine Hydrochloride

Step 1: Formation of Ethyl Octanimidate Hydrochloride (Pinner Salt)

  • Setup: Equip a three-necked, flame-dried round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a drying tube (e.g., filled with CaCl₂) connected to an acid gas trap.

  • Reagents: In the flask, combine octanonitrile (1.0 eq) with anhydrous ethanol (1.1 eq).

  • Reaction: Cool the mixture to 0°C using an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Maintain the temperature between 0-5°C throughout the HCl addition.

  • Incubation: After saturation with HCl, seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours. The Pinner salt will typically precipitate as a white crystalline solid.

  • Isolation: Collect the solid product by filtration under a dry nitrogen atmosphere. Wash the crystals with cold, anhydrous diethyl ether to remove any unreacted starting materials and dry under vacuum.

Step 2: Aminolysis to Octanamidine Hydrochloride

  • Setup: In a separate flask, prepare a solution of ammonia in absolute ethanol (e.g., an 8-10% solution).

  • Reaction: Add the finely ground ethyl octanimidate hydrochloride from Step 1 in portions to the stirred alcoholic ammonia solution at room temperature.

  • Incubation: Seal the flask and stir the suspension at room temperature for 24-48 hours. Ammonium chloride will precipitate as the reaction proceeds.[4]

  • Workup: Filter the reaction mixture to remove the ammonium chloride precipitate.

  • Purification: Evaporate the filtrate under reduced pressure. The resulting crude Octanamidine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Workflow Diagram: Pinner Synthesis

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Aminolysis A Octanonitrile + Anhydrous Ethanol B Bubble Anhydrous HCl Gas (0-5°C) A->B Critical: Anhydrous C Incubate at 4°C (24-48h) B->C D Precipitated Ethyl Octanimidate HCl C->D E Filter & Dry D->E Critical: Dry Atmosphere F Isolated Pinner Salt E->F G Isolated Pinner Salt H Add to Alcoholic Ammonia Solution G->H I Stir at RT (24-48h) H->I J Filter NH4Cl I->J K Evaporate Filtrate J->K L Recrystallize K->L M Pure Octanamidine HCl L->M

Caption: Experimental workflow for the Pinner synthesis of Octanamidine.

The Thioamide Route: A Milder, High-Yield Alternative

The synthesis of amidines from thioamides offers a powerful alternative to the Pinner reaction, often proceeding under milder conditions and with greater functional group tolerance.[5] The core principle involves the activation of the thioamide sulfur atom, which converts the thiocarbonyl carbon into a highly reactive electrophile that is readily attacked by an amine.

Mechanistic Rationale
  • Thioamide Preparation: The starting material, octanethioamide, can be prepared from octanamide by treatment with a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[6][7]

  • Activation and Amination: The octanethioamide is activated by a thiophilic agent, typically a soft metal salt like mercury(II) chloride (HgCl₂) or silver(I) salts.[5][8] The metal coordinates to the sulfur atom, making the carbon atom highly electrophilic. An amine (ammonia for Octanamidine) then attacks this carbon, leading to a tetrahedral intermediate. Subsequent elimination of the metal sulfide (e.g., HgS) and a proton transfer yields the desired amidine.

A significant advantage of this route is that it can be made more efficient and milder by first protecting the thioamide nitrogen, for example, with a tert-butoxycarbonyl (Boc) group.[5] The N-Boc protected thioamide reacts with amines in the presence of HgCl₂ to give N-Boc protected amidines in excellent yields.[5] The Boc group can then be easily removed under acidic conditions. This modification prevents the decomposition of the unprotected thioamide and often leads to cleaner reactions.[5]

Experimental Protocol: Thioamide Route to Octanamidine

Step 1 (Optional but Recommended): Preparation of N-(t-Boc)octanethioamide

  • Setup: In a flask under a nitrogen atmosphere, dissolve octanethioamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, 1.1 eq) portion-wise. Stir until hydrogen evolution ceases.

  • Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF to the mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench the reaction carefully with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Amidine Formation

  • Setup: In a flask, dissolve the N-(t-Boc)octanethioamide (1.0 eq) and mercury(II) chloride (HgCl₂, 1.1 eq) in a suitable solvent like dimethylformamide (DMF).

  • Reaction: Add triethylamine (Et₃N, 1.2 eq) to the mixture, followed by the amine source (e.g., a solution of ammonia in methanol, 1.5 eq).

  • Incubation: Stir the reaction at room temperature for 1-24 hours, monitoring by TLC until the starting material is consumed.[8]

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through celite to remove the precipitated mercury sulfide and other solids.

  • Purification & Deprotection: Wash the filtrate with water and brine, dry, and concentrate. The resulting N-(t-Boc)octanamidine can be deprotected by dissolving it in dichloromethane (DCM) and adding trifluoroacetic acid (TFA). After stirring for 1-2 hours, the solvent is removed under reduced pressure to yield Octanamidine as its trifluoroacetate salt, which can be converted to the hydrochloride if desired.

Workflow Diagram: Thioamide Synthesis

G cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Deprotection (if applicable) A Octanethioamide (or N-Boc variant) B Add HgCl₂ (Activator) & Amine Source in DMF A->B Key: Thiophile C Stir at RT (1-24h) B->C D Filter Precipitated HgS C->D Caution: Heavy Metal Waste E Aqueous Workup D->E F Crude Amidine E->F G Crude N-Boc Octanamidine H Add Trifluoroacetic Acid (TFA) in DCM G->H I Stir at RT (1-2h) H->I J Evaporate Solvent I->J K Octanamidine Salt J->K

Caption: Experimental workflow for the Thioamide synthesis of Octanamidine.

Head-to-Head Comparison: Pinner vs. Thioamide

The choice between these two synthetic routes is not arbitrary and depends heavily on the specific constraints and goals of the synthesis. The following table and discussion provide a direct comparison to guide this decision-making process.

Comparative Data Summary
FeaturePinner RouteThioamide Route
Starting Material OctanonitrileOctanethioamide
Key Reagents Anhydrous HCl (gas), AlcoholHgCl₂, Ag(I) salts, or other thiophiles; Amine
Reaction Temp. 0°C to 40°C[8]0°C to Room Temperature[8]
Reaction Time Long (6-10 hours for Pinner salt, plus 24-48 hours for aminolysis)[8]Short to Moderate (1-24 hours)[8]
Key Advantages Utilizes readily available nitrile starting materials; Avoids heavy metals.Milder reaction conditions; Generally higher yields and purity; Better functional group tolerance.
Key Disadvantages Harsh, anhydrous conditions required; Use of corrosive/toxic HCl gas; Temperature sensitive intermediate; Potential for ester side-product formation.Requires synthesis of thioamide; Use of highly toxic heavy metal activators (e.g., HgCl₂); Potential for thioamide decomposition if unprotected.
Synthesis and Logic: A Deeper Dive
  • Reagent Handling and Safety: The Pinner reaction's reliance on anhydrous gaseous HCl presents significant operational hazards, requiring specialized equipment and careful handling.[3] Conversely, the Thioamide route frequently employs highly toxic mercury salts, which necessitate stringent safety protocols and generate hazardous waste.[8] This presents a trade-off between handling a corrosive gas and a toxic solid.

  • Reaction Conditions and Substrate Scope: The Pinner reaction is defined by its harsh conditions—strong acid and low temperatures—which can be incompatible with sensitive functional groups elsewhere in a molecule.[5] The Thioamide route is substantially milder, often running at room temperature, which makes it more suitable for complex substrates with delicate functionalities.[5] The superior reactivity of thioimidates over imidates means that the conversion to amidines is often more efficient and cleaner.[9]

  • Yield and Purity: While yields for the Pinner reaction can be variable and are often compromised by the formation of ester or amide byproducts, the Thioamide route, particularly when using an N-Boc protected intermediate, consistently delivers high yields of the desired amidine.[5] The workup for the Thioamide route can be simpler, although purification to remove all traces of the activating agent is essential.

  • Practical Choice:

    • Choose the Pinner Route if: You are working with a simple, robust molecule, have the equipment to handle anhydrous HCl gas safely, and need to avoid heavy metal reagents. It is a classic method for which a great deal of literature exists.[10][11]

    • Choose the Thioamide Route if: Your substrate contains sensitive functional groups, you require higher yields and purity, and you have the facilities to safely handle and dispose of toxic heavy metal waste. For complex molecule synthesis, the mildness and efficiency of this route are often decisive advantages.[5]

Conclusion

Both the Pinner and Thioamide routes are viable pathways for the synthesis of Octanamidine, each with a distinct profile of advantages and challenges. The Pinner reaction, while classic, is a demanding procedure requiring stringent control over reaction conditions to prevent side reactions. The Thioamide route represents a milder, more modern alternative that often provides superior yields and functional group compatibility, albeit at the cost of using highly toxic reagents. The ultimate decision rests on a careful evaluation of the available starting materials, the chemical nature of the substrate, the scale of the reaction, and, critically, the laboratory's capabilities for handling hazardous materials. For drug development professionals focused on efficiency and the synthesis of complex, functionalized molecules, the Thioamide route is frequently the more strategic choice.

References

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  • National Institutes of Health. (n.d.). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. PMC.
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Sources

Octanamidine Melting Point Determination: A Comparative Guide to Analytical Methods and Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Introduction

Octanamidine (CAS 57536-05-7) and its hydrochloride salt (CAS 52011-10-6) are critical aliphatic amidine intermediates utilized extensively in pharmaceutical synthesis and biochemical research[1]. Accurately determining the melting point of octanamidine is essential for verifying its purity, identifying polymorphic forms, and ensuring batch-to-batch consistency during drug development. However, due to the highly hygroscopic nature of amidine salts and their propensity for thermal decomposition at elevated temperatures, standardizing the analytical methodology is paramount.

This guide provides a comprehensive, objective comparison of melting point determination techniques for octanamidine. It establishes a self-validating experimental workflow grounded in, ensuring high-fidelity, reproducible data for regulatory compliance[2].

Mechanistic Causality in Melting Point Determination

The melting point is not a single temperature but a thermodynamic range defined by the onset point (the temperature at which the first detectable liquid phase appears) and the clear point (the temperature at which no solid phase is apparent)[3].

For octanamidine, the presence of impurities—such as residual solvents, unreacted nitriles, or absorbed atmospheric moisture—disrupts the crystalline lattice. This disruption lowers the lattice energy required for the phase transition, leading to melting point depression and a broadened melting range (the freezing-point depression principle).

Furthermore, octanamidine salts can exhibit polymorphism. Different crystal structures possess distinct lattice energies, requiring different amounts of thermal energy to transition to the liquid phase. Therefore, controlling the heating ramp rate is critical. A rate that is too fast causes thermal lag between the instrument's sensor and the sample, artificially elevating the recorded melting point[3].

G A Solid Octanamidine (Crystalline Lattice) B Heat Application (1°C/min Ramp) A->B Thermal Energy C Phase Transition (Onset of Melting) B->C Lattice Breakdown D Liquid Phase (Clear Point) C->D Complete Melting E Optical Detection (Light Transmission ↑) C->E Capillary Method F Thermal Detection (DSC Endotherm) C->F DSC Method

Thermodynamic phase transition of octanamidine and corresponding detection mechanisms.

Comparative Analysis of Analytical Methods

Researchers typically employ three primary techniques for melting point determination. Table 1 objectively compares these alternatives to help you select the optimal method for octanamidine profiling. While Automated Capillary instruments are the industry standard for routine QC, Differential Scanning Calorimetry (DSC) provides superior data for polymorphic characterization[4].

Table 1: Comparison of Melting Point Determination Methods

FeatureAutomated Capillary (USP <741>)Differential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Detection Principle Optical transmission (light passes through liquid)Heat flow (endothermic phase transition)Visual observation under polarized light
Sample Size ~2-3 mg (3 mm capillary height)1-5 mg (sealed aluminum pan)< 1 mg (glass slide)
Accuracy ± 0.2 °C to ± 0.5 °C± 0.1 °C± 0.5 °C to ± 1.0 °C
Pros High throughput, automated, USP compliantDetects polymorphs, glass transitions, and purityReal-time visual confirmation of decomposition
Cons Cannot easily distinguish polymorphsExpensive, requires expert interpretationLow throughput, subjective operator bias
Suitability for Octanamidine Excellent: Best for routine batch release and QC[2].Excellent: Best for R&D and stability profiling.Good: Useful for observing charring/bubbling.

Reference Standards: The Foundation of Calibration

To ensure trustworthiness and compliance with USP <741>, melting point apparatuses must be calibrated using traceable reference standards before analyzing octanamidine[4]. Primary reference standards are highly pure substances with certified melting ranges.

Because the exact melting point of an octanamidine derivative depends on its specific salt form (e.g., free base vs. hydrochloride), instruments should be calibrated using standards that bracket the expected melting temperature of the sample[5]. If the instrument is not properly adjusted using secondary reference standards and verified with primary USP standards, the resulting data cannot be trusted for regulatory submission[4].

Table 2: Common USP Melting Point Reference Standards [3]

USP Reference StandardExpected Onset (°C)Expected Clear Point (°C)USP Admissible Range
Phenyl Salicylate40.843.3± 1.5 °C
Vanillin81.083.0± 1.5 °C
Acetanilide113.5115.5± 1.5 °C
Phenacetin134.0136.6± 1.9 °C
Sulfanilamide163.9166.4± 1.5 °C
Caffeine235.1237.8± 1.6 °C

Self-Validating Experimental Protocols

The following step-by-step methodologies provide a robust framework for determining the melting point of octanamidine. This protocol is designed as a self-validating system: the calibration phase proves instrument accuracy, while the standardized sample preparation eliminates user-induced variability.

Protocol 1: Instrument Calibration (USP <741> Compliance)
  • Selection: Choose two USP reference standards that bracket the expected melting point of the octanamidine sample (e.g., Vanillin and Phenacetin)[5].

  • Preparation: Gently pulverize the reference standard using an agate mortar and pestle to ensure uniform heat transfer[3].

  • Loading: Introduce the powder into a clean capillary tube (0.8–1.2 mm internal diameter) to a nominal height of exactly 3 mm[2].

  • Execution: Insert the capillary into the apparatus. Rapidly heat the block to 5 °C below the expected melting point, then apply a strict heating ramp rate of 1 °C/min[2].

  • Validation: Record the onset and clear points. The instrument is validated if the results fall within the specified USP admissible range (e.g., ± 1.5 °C for Vanillin)[5].

Protocol 2: Octanamidine Sample Preparation and Capillary Analysis
  • Desiccation: Dry the octanamidine sample in a vacuum desiccator over silica gel for 24 hours. Causality: Octanamidine salts are hygroscopic; absorbed moisture acts as an impurity, artificially depressing the melting point.

  • Pulverization: Gently crush the dried sample to ensure a uniform particle size. Causality: Large crystals create air pockets, which act as thermal insulators and cause uneven melting[3].

  • Loading: Pack the sample into a capillary tube to exactly 3 mm in height. Tap the tube firmly on a hard surface to ensure dense packing[2].

  • Analysis: Following the validated 1 °C/min ramp rate, monitor the sample optically.

  • Decomposition Handling: Aliphatic amidines may exhibit simultaneous decomposition (evidenced by darkening, charring, or bubbling)[2]. If the visual impact of this side reaction obscures the clear point, record only the onset temperature as the official melting point, explicitly noting the decomposition in the analytical report[2].

Workflow cluster_0 Phase 1: USP <741> Calibration cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Analysis & Reporting N1 Select USP Standards (e.g., Vanillin, Phenacetin) N2 Run Calibration (1°C/min Ramp) N1->N2 N3 Verify Accuracy (± 1.5°C Tolerance) N2->N3 N4 Desiccation (Remove Moisture) N3->N4 Validated N5 Gentle Pulverization (Uniform Particle Size) N4->N5 N6 Capillary Loading (3 mm Nominal Height) N5->N6 N7 Rapid Heating (To T_expected - 5°C) N6->N7 Prepared N8 Slow Ramp (1°C/min) N7->N8 N9 Record Onset & Clear Point (Note any decomposition) N8->N9

Self-validating experimental workflow for octanamidine melting point determination.

Conclusion

The accurate determination of octanamidine's melting point relies entirely on the rigorous control of thermodynamic variables and strict adherence to instrument calibration protocols. By leveraging USP reference standards and comparing methodologies like Automated Capillary and DSC, researchers can generate highly trustworthy, reproducible data that withstands regulatory scrutiny.

References

  • Melting Point Reference Standards Mettler Toledo URL:[Link]

  • USP melting point reference standards: Evaluation of parameters that affect the melting point ResearchGate / United States Pharmacopeia (USP) URL:[Link]

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature ChemRxiv URL:[Link]

  • USP 741 Melting Point or Range Scribd URL:[Link]

  • Octanamidine hydrochloride CAS 52011-10-6 ChemSrc URL:[Link]

Sources

Technical Guide: Distinguishing Octanamidine from Octanamide Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical and fine chemical synthesis, Octanamide (Caprylamide) is a common intermediate or final product derived from octanoic acid or octanenitrile.[1] A critical, often overlooked impurity in this pathway is Octanamidine (Octanimidamide).[1]

Despite their structural similarity, these two compounds exhibit vastly different physicochemical behaviors due to the basicity of the amidine group versus the neutrality of the amide group. This guide provides a definitive technical framework for distinguishing, separating, and quantifying Octanamidine impurities within an Octanamide matrix, utilizing HPLC, LC-MS, and IR spectroscopy.[1]

Chemical Fundamentals: The Structural Divergence

Understanding the root cause of separation lies in the electronic environment of the nitrogen atoms.

Structural Comparison[1][2]
  • Octanamide (Target): Contains a carbonyl group (

    
    ) adjacent to the nitrogen. Resonance delocalization of the nitrogen lone pair into the carbonyl renders the molecule neutral  in aqueous solution (
    
    
    
    for the N-H deprotonation).
  • Octanamidine (Impurity): Replaces the carbonyl oxygen with an imine group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). The resulting structure is a strong base  (
    
    
    
    ) because protonation yields a resonance-stabilized amidinium cation.[2]
Physicochemical Property Table[1][2]
PropertyOctanamide (Target)Octanamidine (Impurity)Significance
CAS Number 629-01-6115663-04-4 (generic alkyl amidine ref)Identification
Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


MS differentiation
Mol.[1][3] Weight 143.23 g/mol 142.24 g/mol ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

= 0.99 Da
pKa (Conj. Acid) ~ -0.5 (O-protonation)~ 12.0 (N-protonation)Primary Separation Mechanism
Charge at pH 7 NeutralCationic (+1)Chromatographic retention
Solubility Organic soluble, low water sol.[1][4]Water soluble (as salt)Extraction potential
Origin of the Impurity

Octanamidine typically arises during the Pinner synthesis of octanamide from octanenitrile. If the hydrolysis step is incomplete, the amidine intermediate remains. Conversely, amidines can hydrolyze to amides under basic conditions, making them a "precursor impurity."[1]

Analytical Strategy & Method Development

High-Performance Liquid Chromatography (HPLC)

The massive difference in basicity is the most robust lever for separation.

  • Standard Reverse Phase (C18) at Acidic pH (pH 2-3):

    • Octanamidine: Fully protonated (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ). Highly polar. Elutes near the void volume  (
      
      
      
      ).
    • Octanamide: Neutral.[4] Retains well on the hydrophobic C18 chain.

    • Result: Poor resolution of amidine from solvent front; risk of co-elution with other polar impurities.

  • Recommended Strategy: HILIC or Ion-Pairing RP-HPLC [4]

    • HILIC (Hydrophilic Interaction Liquid Chromatography): The cationic amidine interacts strongly with the polar stationary phase, eluting after the neutral amide.

    • Reverse Phase with High pH (pH 10-11): Caution: Alkyl amidines have

      
      , so they remain largely protonated even at pH 10.[1] However, the suppression of ionization is better than at pH 2.
      
    • Reverse Phase with Ion-Pairing: Adding a pairing agent like Heptafluorobutyric Acid (HFBA) or Trifluoroacetic Acid (TFA) increases the retention of the cationic amidine on C18 columns.

Mass Spectrometry (LC-MS)

While the molecular weights are close (143 vs. 142), they are distinct.[1][4]

  • Octanamide: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    
    
  • Octanamidine: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    
    
  • Note: The isotope pattern of the amidine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     isotope of 142 is 143) can interfere with the amide signal if resolution is low. High-Resolution MS (HRMS)  is recommended for trace analysis.
    
Infrared Spectroscopy (FT-IR)
  • Octanamide: Strong Amide I band (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )  at 
    
    
    
    .
  • Octanamidine: Lacks the carbonyl. Shows

    
     stretch  at 
    
    
    
    .
  • Diagnostic: Absence of the strong Carbonyl band in isolated impurity fractions confirms the amidine structure.

Experimental Protocols

Protocol A: RP-HPLC Separation with Ion-Pairing

Designed for QC labs to separate the early-eluting amidine from the amide.[4]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[1]
    
  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Role of TFA: Acts as an ion-pairing agent to retain the cationic amidine.[4]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar amidine)[4]

    • 2-15 min: 5% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       90% B
      
    • 15-20 min: 90% B[4]

  • Detection: UV at 210 nm (Amidine has weak UV absorbance; consider CAD or MS if available).

  • Expected Result: Octanamidine elutes at ~3-4 min; Octanamide elutes at ~10-12 min.[4]

Protocol B: Rapid Chemical Differentiation (Solubility Test)

A quick "bench test" for bulk substance identification.[4]

  • Dissolve 100 mg of the sample in 5 mL of Dichloromethane (DCM) .

  • Add 5 mL of 1M HCl (aq) and shake vigorously.

  • Separate layers.

    • Octanamide: Remains in the DCM (organic) layer (Neutral).

    • Octanamidine: Protonates to form the hydrochloride salt and extracts into the Aqueous layer.

  • Evaporate the layers separately to confirm mass balance.

Visualizations

Analytical Decision Tree

This workflow guides the researcher through the identification process.

AnalyticalWorkflow Start Unknown Impurity in Octanamide Sample Solubility Step 1: Acid Extraction Test (DCM vs 1M HCl) Start->Solubility OrganicLayer Remains in Organic Layer Solubility->OrganicLayer Neutral AqueousLayer Extracts to Aqueous Layer Solubility->AqueousLayer Basic HPLC Step 2: RP-HPLC (Acidic pH) OrganicLayer->HPLC AqueousLayer->HPLC Retained Retained on C18 (Neutral) HPLC->Retained Hydrophobic Void Elutes in Void Volume (Cationic) HPLC->Void Polar/Ionic MS Step 3: LC-MS (ESI+) Retained->MS Void->MS Mass144 [M+H]+ = 144 (Octanamide) MS->Mass144 Mass143 [M+H]+ = 143 (Octanamidine) MS->Mass143 ConclusionAmide Identity: Octanamide (Target) Mass144->ConclusionAmide ConclusionAmidine Identity: Octanamidine (Impurity) Mass143->ConclusionAmidine

Caption: Figure 1. Analytical decision matrix for differentiating Octanamide from Octanamidine based on solubility, chromatographic retention, and mass.

Structural & Property Relationship

Visualizing the protonation state that drives the separation.

ChemicalStructure cluster_0 Octanamide (Neutral) cluster_1 Octanamidine (Basic) Amide Structure: R-CO-NH2 pKa: ~16.7 Charge (pH 2): 0 RP-HPLC: Retained Mechanism Separation Driver: Protonation of Amidine Nitrogen Amidine Structure: R-C(=NH)NH2 pKa: ~12.0 Charge (pH 2): +1 RP-HPLC: Void/Unretained Amidine->Mechanism

Caption: Figure 2.[4] The fundamental chemical divergence: The basicity of the amidine group leads to protonation and loss of retention on standard C18 columns.

References

  • National Center for Biotechnology Information. (n.d.).[4] PubChem Compound Summary for CID 69414, Octanamide. Retrieved from [Link][1][4]

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] (Reference for general amide/amidine pKa trends).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanism of Pinner synthesis and Amidine hydrolysis).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Principles of Ion-Pairing and pH control in HPLC).

Sources

Safety Operating Guide

A Guide to Personal Protective Equipment for Handling Octanamidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential guide for the safe handling of Octanamidine. As a potent antimicrobial agent used in diverse research and development applications, understanding its properties is critical to ensuring a safe laboratory environment. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, grounded in the specific hazard profile of Octanamidine. Our goal is to empower you with the knowledge to work confidently and safely.

The "Why": Understanding the Hazard Profile of Octanamidine

Effective safety protocols are built on a clear understanding of the risks. Octanamidine, most commonly handled as Octenidine Dihydrochloride (CAS No: 70775-75-6), is a white crystalline solid.[1][2] While it is not flammable, its primary hazards are physiological.[2][3] A thorough risk assessment dictates the necessity of a comprehensive PPE strategy.

The hazards associated with Octanamidine are well-documented in its Safety Data Sheets (SDS).[3][4] It is classified as harmful if swallowed, if it comes into contact with the skin, or if it is inhaled.[3] Furthermore, it is a known skin and eye irritant and can cause respiratory irritation.[2][4] These facts are the foundation of our PPE recommendations.

Hazard ClassificationDescriptionPrimary Exposure RouteImplication for PPE Selection
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[3]Ingestion, Skin Contact, InhalationFull body and respiratory protection are critical to prevent systemic exposure.
Skin Irritation Causes skin irritation upon contact.[2][4]Skin ContactChemical-resistant gloves and a lab coat or gown are mandatory.
Serious Eye Irritation Causes serious eye irritation.[2][4]Eye ContactSafety glasses with side shields or goggles are essential to prevent splashes.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[3][4]InhalationUse in a well-ventilated area is required; respiratory protection is necessary if dust or aerosols are generated.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2][3]Environmental ReleaseProper disposal of contaminated PPE and waste is crucial to prevent environmental harm.

Selecting Your PPE Ensemble: A Risk-Based Approach

Your choice of PPE should directly correspond to the task you are performing. Not all work with Octanamidine carries the same level of risk. The following diagram outlines a decision-making process for selecting the appropriate level of protection.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Level Start Start: Handling Octanamidine AssessForm What is the physical form? (Solid or Liquid Solution) Start->AssessForm AssessAerosol Is there potential for aerosol/dust generation? (e.g., weighing, sonicating, vortexing) AssessForm->AssessAerosol Solid AssessForm->AssessAerosol Liquid CorePPE Core PPE Required: - Nitrile Gloves (Double) - Safety Glasses with Side Shields - Lab Coat AssessAerosol->CorePPE No EnhancedEye Enhanced Eye/Face Protection: - Chemical Goggles - Face Shield AssessAerosol->EnhancedEye Yes Respiratory Respiratory Protection: - NIOSH-approved N95 Respirator - Use in a Fume Hood EnhancedEye->Respiratory Respiratory->CorePPE In addition to

Caption: PPE selection workflow for handling Octanamidine.

Core Directive: Standard Laboratory Operations

For routine tasks involving dilute solutions of Octanamidine where the risk of splashing or aerosolization is minimal, the following core PPE is mandatory:

  • Hand Protection: Wear chemical-resistant nitrile gloves. Given that Octanamidine is harmful upon skin contact, double-gloving is a recommended best practice to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs.[1][3]

  • Eye Protection: Approved safety glasses with side shields are the minimum requirement. This protects against accidental, low-volume splashes.[1]

  • Body Protection: A long-sleeved laboratory coat should be worn and kept fully fastened to protect your skin and personal clothing.[1]

Enhanced Measures: High-Risk Procedures

Certain procedures increase the risk of exposure and require an elevation of your PPE. These include weighing the solid powder, preparing stock solutions, or any process that could generate dust or aerosols (e.g., vortexing, sonicating).

  • Respiratory Protection: When handling solid Octanamidine or when there is a risk of generating aerosols, a NIOSH-certified N95 or higher-rated respirator is strongly recommended.[5] All work with the solid form should ideally be conducted within a certified chemical fume hood to provide adequate ventilation and containment.[1][6] Surgical masks offer insufficient protection against chemical dusts and should not be used.[7]

  • Face and Eye Protection: When there is a significant risk of splashing, such as when handling larger volumes or during transfers, upgrade your eye protection to chemical splash goggles.[8] For full facial protection against splashes, a face shield should be worn in conjunction with goggles.[5]

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on and taking off PPE is just as crucial as its selection to prevent cross-contamination.

Donning Sequence (Putting On):

  • Gown/Lab Coat: Don your lab coat and fasten it completely.

  • Respirator/Mask (if required): Perform a seal check if using a respirator.

  • Goggles/Face Shield: Position securely on your face.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the inner pair first, followed by the outer pair.

Doffing Sequence (Taking Off): This process is designed to contain contaminants.

  • Outer Gloves: If double-gloved, remove the outer, most contaminated pair.

  • Gown/Lab Coat: Unfasten and peel it away from your body, turning it inside out as you remove it. This contains the contamination on the inside.

  • Goggles/Face Shield: Remove by handling the strap, avoiding touching the front surface.

  • Respirator/Mask (if required): Remove by the straps.

  • Inner Gloves: Remove the final pair of gloves, peeling them off so they turn inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[6]

Operational Plan: Waste and Disposal

Due to its high toxicity to aquatic life, Octanamidine and all materials contaminated with it must be disposed of as hazardous waste.[2][3] Do not release it into the environment.[6]

  • Solid Waste: All disposable PPE (gloves, gowns, respirator masks), weighing papers, and contaminated wipes must be collected in a designated, clearly labeled hazardous waste container.[9]

  • Liquid Waste: Unused solutions or rinsates containing Octanamidine must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour Octanamidine waste down the drain.

  • Container Management: Ensure waste containers are kept closed except when adding waste.[9] Store them in a designated satellite accumulation area away from incompatible materials.

Follow your institution's specific guidelines for hazardous waste pickup and disposal, managed by your Environmental Health and Safety (EHSO) department.[10]

Emergency Response

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Always have the Safety Data Sheet (SDS) for Octanamidine readily available for emergency responders.

By integrating these principles and procedures into your daily laboratory work, you can effectively mitigate the risks associated with handling Octanamidine, ensuring both personal safety and environmental responsibility.

References

  • Safe handling of hazardous drugs - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Octenidine Hydrochloride - Material Safety Data Sheet (MSDS).LGC Standards.
  • Safety data sheet - Caesar & Loretz GmbH. (2025, September 23). CAELO. Retrieved from [Link]

  • 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanimidamide - CAS Common Chemistry. CAS. Retrieved from [Link]

  • The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn. Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific. Retrieved from a generic SDS source for a similar compound.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products Magazine. Retrieved from [Link]

  • Handling Hazardous Medications. ASHP. Retrieved from [Link]

  • Aldrich 185426 - SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • Octenidine dihydrochloride - CAS Common Chemistry. CAS. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. Retrieved from [Link]

  • Safe Handling of Hazardous Drugs. (2025, March 5). Duke University Safety. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • FACT SHEET: Hazardous Waste Disposal. (2023, June 27). Tulane University. Retrieved from [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22). University of Oklahoma. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.